molecular formula C6H4ClN3 B1418797 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 90994-17-5

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1418797
CAS No.: 90994-17-5
M. Wt: 153.57 g/mol
InChI Key: VQAOTRGDQKVOPP-UHFFFAOYSA-N
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Description

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOTRGDQKVOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672061
Record name 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90994-17-5
Record name 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Section 1: Core Molecular Profile

This compound, also known as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine or 6-Chloro-7-deazapurine, is a cornerstone heterocyclic compound in the landscape of modern medicinal chemistry.[1][2] Its structure, featuring a pyrrole ring fused to a pyrimidine ring, is a deaza-isostere of adenine, the nitrogenous base of ATP.[3] This structural mimicry of an endogenous cellular building block makes the pyrrolo[2,3-d]pyrimidine nucleus a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, often leading to the development of potent and selective therapeutic agents.[4]

The strategic placement of a chlorine atom at the 4-position renders the molecule an exceptionally versatile intermediate.[2] This halogen serves as a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution, allowing for the systematic introduction of diverse functional groups and the construction of large compound libraries for drug discovery.[2][5] Consequently, this scaffold is integral to the synthesis of numerous kinase inhibitors, including approved drugs and clinical candidates targeting cancer and inflammatory diseases.[1][6]

Section 2: Physicochemical & Structural Properties

A comprehensive understanding of the compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate its handling, reaction conditions, and formulation potential.

PropertyValueSource(s)
IUPAC Name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[7]
Synonyms 6-Chloro-7-deazapurine, 4-Chloropyrrolo[2,3-d]pyrimidine[1]
CAS Number 3680-69-1[1][7]
Molecular Formula C₆H₄ClN₃[1][7]
Molecular Weight 153.57 g/mol [1][7]
Appearance White to tan/crystalline powder[1]
Melting Point 183-184 °C[1]
Boiling Point 325.9 °C at 760 mmHg[1]
Solubility Soluble in DMSO, ethyl acetate, methanol; sparingly soluble in water[1][2]
Density 1.531 g/cm³[1]
pKa (Predicted) 11.42 ± 0.20[1]

Structural Confirmation: The definitive three-dimensional arrangement of atoms has been confirmed by X-ray crystallography. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 899664, providing authoritative data on bond lengths and angles.[7]

Section 3: Spectroscopic Signature Analysis

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the pyrrole and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton of the pyrrole ring would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C4) would be significantly influenced by the halogen's electronegativity. A reference spectrum is available on SpectraBase.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides insight into the functional groups present. Key expected absorption bands include:

  • N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹ corresponding to the pyrrole N-H group.

  • C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.

  • C=N and C=C Stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would reveal the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

  • Molecular Ion Peak (M⁺): A prominent peak would be observed at m/z 153, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 155 with about one-third the intensity of the M⁺ peak is a definitive signature.[4]

  • Key Fragments: Common fragmentation pathways for related chloro-heterocycles involve the loss of the chlorine radical (M-35) or the elimination of HCl (M-36).[8] Further fragmentation would involve the breakdown of the heterocyclic rings, often through the loss of small molecules like HCN.[9]

Section 4: Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound is dominated by the reactivity of the C4-chlorine atom. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyrimidine nitrogens.[2] This allows for the straightforward displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a robust and modular approach to synthesizing diverse derivatives.[5]

Caption: General workflow for SNAr on this compound.
Protocol: Base-Mediated Nucleophilic Aromatic Substitution with an Amine

This protocol provides a representative, field-proven methodology for the synthesis of N-substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Objective: To displace the C4-chlorine with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine nucleophile (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous n-Butanol (n-BuOH) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.2-1.5 eq) to the flask.

  • Solvent and Base: Add anhydrous n-BuOH to create a stirrable mixture (approx. 0.1 M concentration). Subsequently, add DIPEA (2.0-3.0 eq).

    • Causality Insight: Anhydrous solvent is crucial to prevent hydrolysis of the starting material. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[5]

  • Reaction Execution: Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality Insight: Elevated temperature is required to overcome the activation energy of the SNAr reaction.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the final product.[5]

Section 5: Application in Medicinal Chemistry - A Kinase Inhibitor Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold is a dominant feature in the design of kinase inhibitors.[10] Kinases are enzymes that play a critical role in cell signaling by transferring phosphate groups to specific substrates, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[11] Because the scaffold mimics the adenine core of ATP, it can effectively compete with ATP for binding in the kinase active site, thereby inhibiting the enzyme's function.[3]

This scaffold is the foundation for several blockbuster drugs, including:

  • Tofacitinib: A Janus Kinase (JAK) inhibitor for rheumatoid arthritis.[1]

  • Ruxolitinib: A JAK inhibitor for myelofibrosis.[1]

  • Baricitinib: A JAK inhibitor for rheumatoid arthritis.[1]

Furthermore, derivatives are actively being investigated as inhibitors of a wide range of other kinases, such as STAT6, Colony-Stimulating Factor 1 Receptor (CSF1R), and Epidermal Growth Factor Receptor (EGFR), for applications in oncology and immunology.[6][12][13]

Section 6: Case Study: Mechanism of JAK-STAT Pathway Inhibition

The JAK-STAT signaling pathway is a primary cascade used by cells to respond to extracellular signals like cytokines and growth factors, making it central to immune system regulation.[14][15] Its overactivation is a key driver of inflammatory diseases.

The Canonical Pathway:

  • Ligand Binding: A cytokine (e.g., Interleukin-6) binds to its specific receptor on the cell surface.[16]

  • JAK Activation: This binding brings the receptor-associated Janus Kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other (trans-activation).[11][17]

  • STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[18] Once docked, the STATs are themselves phosphorylated by the JAKs.[19]

  • STAT Dimerization & Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.[16]

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes that promote inflammation and immune cell activation.[14]

Inhibition by Tofacitinib: Tofacitinib, which features the pyrrolo[2,3-d]pyrimidine core, functions as a potent inhibitor of JAK1 and JAK3.[18][20] It binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their targets. This action creates a critical blockade in the signaling cascade, preventing the phosphorylation and subsequent activation of STAT proteins.[6][18] As a result, the inflammatory gene transcription is suppressed.[10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 JAK3 JAK3 STAT_L STAT Receptor->STAT_L 4. STAT Recruitment STAT_R STAT Receptor->STAT_R JAK1->Receptor 3. Receptor Phosphorylation JAK1->JAK3 2. Activation JAK3->Receptor STAT_P_L P-STAT STAT_L->STAT_P_L 5. STAT Phosphorylation STAT_P_R P-STAT STAT_R->STAT_P_R Dimer P-STAT Dimer STAT_P_L->Dimer 6. Dimerization STAT_P_R->Dimer DNA DNA Dimer->DNA 7. Nuclear Translocation Gene Inflammatory Gene Transcription DNA->Gene 8. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib (Pyrrolo[2,3-d]pyrimidine Derivative) Tofacitinib->Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Section 7: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

GHS Hazard Identification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[7]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[7]

Recommendations:

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and bases. Room temperature storage is generally acceptable.[1]

Section 8: Conclusion

This compound is far more than a simple heterocyclic compound; it is a validated and highly valuable scaffold in the pursuit of novel therapeutics. Its structural resemblance to adenine provides a biological head start, while its chemical reactivity offers a modular platform for extensive synthetic exploration. A thorough understanding of its fundamental properties, from its spectroscopic signature to its reactivity and role in inhibiting critical signaling pathways like JAK-STAT, is indispensable for researchers and scientists in drug development. This guide serves as a foundational resource to empower the continued innovation and application of this remarkable molecular framework.

References

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  • Moresco, E. M. Y., LaVine, D., & Beutler, B. (2011). Mechanisms of Jak/STAT signaling in immunity and disease. Journal of Allergy and Clinical Immunology, 128(4), 745–755. [Link]

  • Cusabio. JAK-STAT signaling pathway. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of interferon-stimulated genes. Journal of Cell Science, 115(Pt 15), 2967–2968. [Link]

  • Pharmacology of Tofacitinib (Xeljanz) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. [Link]

  • Creative Diagnostics. JAK-STAT signaling pathway. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? [Link]

  • Choy, E. H. (2020). The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. Rheumatology, 59(Supplement_1), i113–i119. [Link]

  • Tanaka, Y. (2014). The possible mode of action of Tofacitinib, a JAK inhibitor. Journal of UOEH, 36(2), 129–133. [Link]

  • Boyle, D. L., Soma, K., Hodge, J., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases, 74(6), 1311–1316. [Link]

  • Radi, M., Brullo, C., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1775–1801. [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. In PubChem Compound Database. Retrieved from [Link]

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  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 6(2), 32-40. [Link]

  • Murti, Y., Pathak, D., & Kumar, A. (2011). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. Internationale Pharmaceutica Sciencia, 1(1), 114-119. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 7(85), 54069-54080. [Link]

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  • Al-Otaibi, F., El-Sayed, M., El-Gamal, K., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(21), 6433. [Link]

  • S. S. S. R. B., S. S. L., & S. S. S. R. (2016). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl]-2- oxopropyl]-4(3 H )-quinazolinone crystal. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry, 26(12), 3341-3351. [Link]

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Sources

An In-depth Technical Guide to 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core characteristics, synthesis, and applications, with a focus on providing actionable insights for professionals in the field.

Core Compound Identification

  • IUPAC Name: this compound

  • CAS Number: 90994-17-5[1]

  • Molecular Formula: C₆H₄ClN₃[2]

  • Molecular Weight: 153.57 g/mol [2]

Note on Isomeric Specificity: It is crucial to distinguish this compound from its isomers, such as 2-Chloro- and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, as the position of the chlorine atom significantly influences the molecule's reactivity and its utility as a synthetic building block. This guide will focus specifically on the 6-chloro isomer.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes key physicochemical data for this compound.

PropertyValueSource
Molecular Weight 153.57[3]
Exact Mass 153.009369[3]
Density 1.5±0.1 g/cm³[3]
XLogP3 1.38[3]
PSA 41.6[3]

Spectroscopic Characterization:

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is not extensively detailed in publicly available literature. However, a general and effective strategy for the synthesis of related 6-chloropyrido[2,3-d]pyrimidines involves a multi-step sequence starting from accessible pyrimidine precursors. This typically includes the construction of the fused pyrrole ring followed by chlorination[5]. The following is a representative protocol that can be adapted for the synthesis of the target compound.

Experimental Protocol: A General Approach

Step 1: Construction of the 7H-pyrrolo[2,3-d]pyrimidin-6(5H)-one Core

  • To a solution of a suitable 4-aminopyrimidine-5-carbaldehyde derivative in a protic solvent like ethanol, add a reagent that can provide the remaining two carbons of the pyrrole ring, such as a malonate derivative.

  • Add a catalytic amount of a base, for example, piperidine or pyrrolidine, to facilitate the Knoevenagel condensation.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the 7H-pyrrolo[2,3-d]pyrimidin-6(5H)-one intermediate.

Step 2: Chlorination to Yield this compound

  • Suspend the 7H-pyrrolo[2,3-d]pyrimidin-6(5H)-one intermediate (1.0 equivalent) in a high-boiling point solvent such as toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

  • The use of a basic catalyst in Step 1 is essential to deprotonate the active methylene compound, initiating the condensation reaction.

  • Phosphorus oxychloride in Step 2 is a powerful chlorinating agent that effectively converts the keto group into the desired chloro functionality.

  • The workup procedure is designed to neutralize the acidic reaction mixture and efficiently extract the organic product.

Reactivity and Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to the reactivity of the C-Cl bond, which serves as a versatile handle for further functionalization. This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Key Reactions for Functionalization:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The chlorine atom at the 6-position can be coupled with a wide range of boronic acids or esters to introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 6-position.

Application as a Kinase Inhibitor Scaffold:

The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for the development of kinase inhibitors. These derivatives have shown significant potential in targeting a variety of kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases[5].

Notably, derivatives of 6-substituted-7H-pyrrolo[2,3-d]pyrimidines have been investigated as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase that plays a crucial role in the differentiation and maintenance of macrophages. Inhibition of CSF1R is a promising therapeutic strategy for various human disorders[1][6][7]. The synthesis of these inhibitors often involves the strategic use of Suzuki-Miyaura and Buchwald-Hartwig reactions to modify the 6-position of the pyrrolo[2,3-d]pyrimidine core[3].

The following diagram illustrates a generalized workflow for the synthesis of a CSF1R inhibitor utilizing this compound as a starting material.

G A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) A->B Step 1 C 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine Intermediate B->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) C->D Step 2 E Final CSF1R Inhibitor D->E Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in the reactivity of the 6-chloro position, which allows for facile diversification through robust cross-coupling methodologies. As research into kinase inhibitors and other therapeutic agents continues, the demand for and application of this and related heterocyclic scaffolds are expected to grow. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Suzhou unite pharmaceutical co.,ltd. (n.d.). 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine_90994-17-5.
  • ECHEMI. (n.d.). Buy 6-chloro-7h-pyrrolo(2,3-d)pyrimidine from Conier Chem&Pharma Limited.
  • Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Quality Control Chemicals. (n.d.). Baricitinib Impurity 89.
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  • Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
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  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • ResearchGate. (2022). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • ScienceOpen. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1 H NMR.
  • Taylor & Francis Online. (n.d.). Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
  • ResearchGate. (2008). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.

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An In-depth Technical Guide on the Solubility and Stability of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of pharmaceutical agents. Its structural resemblance to purine makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. A notable application is its use as a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. The chemical reactivity endowed by the chlorine atom and the pyrrolopyrimidine core allows for diverse synthetic modifications, rendering it an indispensable tool in drug discovery.[1][2]

This guide provides a comprehensive technical overview of the solubility and stability of this compound. A thorough understanding of these parameters is critical for its effective handling, storage, and application in both synthetic protocols and biological assays.

Core Physicochemical Properties

The inherent physical and chemical characteristics of this compound dictate its behavior in various environments. These properties are essential for predicting its solubility and stability.

PropertyValueSource
Molecular Formula C6H4ClN3[3]
Molecular Weight 153.57 g/mol [3]
Appearance White to tan/orange crystalline powder[4]
Melting Point Approximately 214-217 °C[2]
pKa (Predicted) 11.42 ± 0.20[4]
XLogP3 1.38[5]

Solubility Profile

The solubility of a compound is a critical factor in its utility for chemical reactions and biological studies. The predicted octanol-water partition coefficient (XLogP3) of 1.38 suggests that this compound has moderate lipophilicity.

Qualitative Solubility

Based on available data and the compound's structure, the following qualitative solubility profile can be expected:

  • High Solubility: In organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, the compound exhibits good solubility.[2]

  • Poor Solubility: It is poorly soluble in water.[2]

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a reliable method for quantifying the equilibrium solubility of this compound.[6]

Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO)

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[6]

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Workflow for Thermodynamic Solubility Determination

G A Add excess compound to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge to separate solid B->C D Extract and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: A stepwise workflow for determining thermodynamic solubility.

Stability Profile

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] This information is critical for establishing appropriate storage conditions and shelf-life.

Potential Degradation Pathways

The chemical structure of this compound suggests potential degradation pathways:

  • Hydrolysis: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, particularly by water or other nucleophiles, which can lead to the formation of the corresponding hydroxy derivative.

  • Oxidation: The pyrrole ring, being electron-rich, can be prone to oxidation.

  • Photodegradation: Exposure to light can potentially induce degradation, a common characteristic of heterocyclic compounds.

Experimental Protocol for Stability Assessment in Solution

This protocol provides a framework for evaluating the stability of this compound in a solution over time.

Objective: To assess the chemical stability of this compound in a specific solvent under various storage conditions.

Materials:

  • A stock solution of this compound of known concentration

  • Solvents of interest (e.g., DMSO, aqueous buffers)

  • Vials (both clear and amber to assess photostability)

  • Temperature and humidity-controlled stability chambers

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration in the chosen solvents. Aliquot these solutions into both clear and amber vials.

  • Time Zero Analysis: Immediately analyze an aliquot of the freshly prepared solution to establish the initial concentration and purity (t=0).

  • Storage: Store the vials under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[8][9] For photostability, expose the clear vials to a light source while shielding the amber vials as controls.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 3, 6, and 12 months for long-term studies), withdraw samples and analyze them by HPLC.[7][10]

  • Data Evaluation: Compare the purity and concentration of the stored samples to the time-zero sample. The appearance of new peaks in the chromatogram indicates degradation.

Workflow for Chemical Stability Assessment

G A Prepare solution of compound B Analyze at t=0 A->B C Store under defined conditions (temp, humidity, light) A->C D Analyze at specified time points C->D E Compare to t=0 data D->E F Determine degradation profile E->F

Caption: A general workflow for assessing the chemical stability of a compound in solution.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials.[5]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a starting point for researchers to generate robust and reliable data, ensuring the quality and consistency of this important chemical intermediate in drug discovery and development endeavors. Adherence to proper handling and storage procedures will further guarantee its integrity for scientific applications.

Sources

The 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to adenine allows it to effectively compete with ATP for the binding sites of numerous enzymes, leading to potent inhibition. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this versatile core. We will delve into its critical role in the development of kinase inhibitors for oncology, its promising antiviral and anti-inflammatory properties, and the underlying mechanisms of action that drive its therapeutic effects. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the this compound scaffold.

Introduction: The Rise of a Versatile Pharmacophore

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has garnered significant attention in drug discovery due to its unique structural and electronic properties.[1] The replacement of the N7 atom of the purine ring with a carbon atom alters the electron distribution and provides a vector for further chemical modification, often leading to enhanced binding affinity and selectivity for biological targets. The introduction of a chlorine atom at the 6-position of this scaffold creates a key intermediate, this compound, which is highly versatile for the synthesis of a diverse library of derivatives.[2] This halogenated intermediate serves as a crucial starting material for introducing various functional groups, enabling the fine-tuning of pharmacological properties.[3]

Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[3][4] This broad applicability stems from its ability to mimic the natural purine bases, allowing it to interact with a multitude of enzymes that utilize purines as substrates or cofactors.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of this compound derivatives typically begins with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by functionalization. A common synthetic route involves the condensation of a substituted pyrrole with a pyrimidine precursor. The introduction of the chlorine atom at the 6-position is often achieved through standard halogenation reactions.

Subsequent modifications at various positions of the scaffold are crucial for modulating biological activity. For instance, substitution at the C4 and C7 positions has been extensively explored to develop potent and selective inhibitors.[5] The chlorine at the 6-position is a key handle for introducing a wide range of substituents via nucleophilic aromatic substitution reactions, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Activity: A Potent Kinase Inhibitor Scaffold

The most extensively studied application of the this compound scaffold is in the development of kinase inhibitors for cancer therapy.[6][7] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural similarity of the pyrrolo[2,3-d]pyrimidine core to ATP, the natural substrate for kinases, makes it an ideal template for designing competitive inhibitors.[7]

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of the this compound scaffold have been shown to inhibit a variety of kinases involved in cancer progression, including:

  • Tyrosine Kinases: Many derivatives act as multi-targeted tyrosine kinase inhibitors (TKIs), targeting receptors like VEGFR, PDGFR, KIT, and FLT3.[2]

  • Janus Kinases (JAKs): This scaffold is a key component of several approved and clinical-stage JAK inhibitors, which are crucial in treating myeloproliferative neoplasms and inflammatory diseases.[8]

  • p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is linked to various cancers, and 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent ATP-competitive inhibitors of this kinase.[9]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): This kinase is implicated in Parkinson's disease and some cancers, and pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed.[10]

  • Casein Kinase 1 Delta (CK1δ): Certain derivatives have shown potent inhibitory activity against CK1δ, inducing apoptosis in bladder and ovarian cancer cells.[11]

The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cancer cell proliferation, survival, and migration.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features that govern the potency and selectivity of these inhibitors. For example, the nature of the substituent at the 6-position, introduced by displacing the chlorine atom, significantly influences the inhibitory profile. Furthermore, modifications at the N7 and C4 positions are critical for optimizing interactions with the kinase active site.

Representative Anticancer Compounds and In Vitro Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target Kinase(s)Reference
8f HT-29 (Colon)4.55DDR2 (predicted)[1]
8g HT-29 (Colon)4.01DDR2 (predicted)[1]
13i RT-112 (Bladder)-CK1δ[11]
Iq A375 (Melanoma)PotentNot specified[12]
Ir A375 (Melanoma)PotentNot specified[12]

Antiviral Activity: A New Frontier

Beyond oncology, the this compound scaffold has demonstrated promising antiviral activity against a range of viruses.[13][14] The mechanism of action in this context is often related to the inhibition of viral enzymes that are essential for replication.

Targeting Viral Polymerases and Other Key Enzymes

Several studies have reported the efficacy of pyrrolo[2,3-d]pyrimidine derivatives against viruses such as:

  • Gastroenteric Viruses: Compounds have shown significant activity against Rotavirus and Coxsackievirus B4, with molecular docking studies suggesting inhibition of viral polymerase enzymes.[14]

  • Flaviviruses: 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising agents against Zika virus (ZIKV) and Dengue virus (DENV).[5]

  • Other Viruses: Certain nucleoside analogs incorporating the pyrrolo[2,3-d]pyrimidine scaffold have shown potent activity against vaccinia virus, Rift Valley fever (RVF), Pichinde (PICH), yellow fever (YF), and Sandfly fever (SF) viruses.[15]

The following diagram illustrates a simplified workflow for screening antiviral compounds.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies A Synthesized Pyrrolo[2,3-d]pyrimidine Derivatives B Cytotoxicity Assay (e.g., MTT on host cells) A->B C Antiviral Assay (e.g., Plaque Reduction Assay) A->C D Determine EC50 and CC50 B->D C->D E Calculate Selectivity Index (SI = CC50/EC50) D->E F Enzyme Inhibition Assays (e.g., Polymerase Assay) E->F G Molecular Docking Studies F->G STAT6_Signaling_Pathway cluster_nucleus Inside Nucleus IL4 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4->Receptor JAK JAK1 / JAK3 Receptor->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates STAT6_P p-STAT6 (Dimer) STAT6->STAT6_P Nucleus Nucleus STAT6_P->Nucleus translocates to Gene_Expression Th2 Gene Expression (Allergic Inflammation) STAT6_P->Gene_Expression induces Inhibitor Pyrrolo[2,3-d]pyrimidine STAT6 Inhibitor Inhibitor->STAT6 inhibits

Caption: Simplified signaling pathway of IL-4/IL-13 mediated STAT6 activation in allergic inflammation and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based STAT6 inhibitors.

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the assay wells.

  • Add the kinase and substrate solution to the wells.

  • Incubate for a specified time at a controlled temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a set period to allow for substrate phosphorylation.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a cornerstone in the development of targeted therapeutics. Its inherent ability to mimic the purine core has been successfully exploited to create a plethora of potent kinase inhibitors, some of which have translated into clinical success. The expanding repertoire of its biological activities, including promising antiviral and anti-inflammatory effects, underscores its vast therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms or viral targets to minimize off-target effects and enhance the therapeutic window.

  • Novel Mechanisms of Action: Exploring the potential of this scaffold to modulate other classes of enzymes and cellular pathways beyond kinase inhibition.

  • Combinatorial Therapies: Investigating the synergistic effects of this compound-based agents with other therapeutic modalities to overcome drug resistance and improve treatment outcomes.

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly pave the way for the discovery of next-generation therapeutics for a wide range of human diseases.

References

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  • Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2011). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Archives of pharmacal research, 34(8), 1259–1267. [Link]

  • Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in chemistry, 12, 1374567. [Link]

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  • Wang, Y., Zhang, Y., & Liu, Y. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International journal of molecular sciences, 24(1), 846. [Link]

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  • Williamson, D. S., Barfoot, C., & Berdini, V. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of medicinal chemistry, 64(14), 10186–10206. [Link]

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  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC medicinal chemistry, 14(9), 1667–1693. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5800. [Link]

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A-Z Guide to 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The 7-Deazapurine Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in potent therapeutic agents.[1][2] This guide provides an in-depth technical exploration of a key derivative, 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate in the synthesis of numerous kinase inhibitors.[2][3] We will dissect its synthesis, physicochemical properties, and pivotal chemical reactions. Furthermore, we will contextualize its significance through its application in the synthesis of Tofacitinib, a prominent Janus kinase (JAK) inhibitor, illustrating the scaffold's role in targeting critical signaling pathways implicated in autoimmune diseases.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity.

The 7-Deazapurine Scaffold: A Bioisostere of Strategic Importance

In drug design, the concept of bioisosterism—replacing one part of a molecule with another that retains similar biological activity—is a powerful strategy. The 7-deazapurine core (pyrrolo[2,3-d]pyrimidine) is a classic bioisostere of purine. By replacing the nitrogen atom at position 7 with a carbon, several advantageous properties are conferred:

  • Enhanced Electron Density: The five-membered pyrrole ring becomes more electron-rich, which can favorably alter binding interactions with target enzymes.[1]

  • Vector for Substitution: The new C7 position provides a valuable handle for chemical modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

  • Metabolic Stability: The C-H bond at position 7 is generally more resistant to metabolic degradation than the N7 position in purines, potentially improving drug half-life.

These features have made 7-deazapurine analogs, including nucleosides and heterocyclic cores, a fertile ground for discovering antiviral and antineoplastic agents.[1][6] Our focus, this compound, is a non-nucleoside analog that serves as a foundational building block for a new generation of targeted therapies.[3]

Core Compound Profile: this compound

A thorough understanding of the starting material is paramount for successful synthesis and process development.

PropertyValueSource
IUPAC Name 4-chloro-7H-pyrrolo[2,3-d]pyrimidinePubChem[7]
Synonyms 6-Chloro-7-deazapurine, 4-Chloropyrrolo[2,3-d]pyrimidineTCI, Ambeed
CAS Number 3680-69-1PubChem[7]
Molecular Formula C₆H₄ClN₃PubChem[7]
Molecular Weight 153.57 g/mol PubChem[7]
Appearance White to orange or green powder/crystalTCI
Purity >98.0%TCI

Synthesis of the this compound Core

The construction of the pyrrolo[2,3-d]pyrimidine skeleton is a critical first step. While multiple routes exist, a common and scalable approach involves the chlorination of a pyrimidin-4-ol precursor. This method is advantageous due to the availability of starting materials and robust reaction conditions.

Workflow for Synthesis

A 7H-pyrrolo[2,3-d]pyrimidin-4-ol C This compound A->C Chlorination (Reflux, 8-12h) B Chlorinating Agent (e.g., POCl₃) B->A D Solvent (e.g., Toluene) Catalyst (e.g., DMF) D->A

Caption: General workflow for the synthesis of the target core.

Detailed Experimental Protocol: Chlorination

This protocol is a generalized procedure based on established methodologies and should be optimized for specific laboratory conditions.[8]

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF). The DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with the chlorinating agent, which is the active species in the reaction.

  • Reagent Addition: At 0 °C (ice bath), slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents). This exothermic reaction must be controlled to prevent side reactions.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

  • Work-up: After cooling, carefully quench the reaction by pouring it onto crushed ice. This hydrolyzes the excess POCl₃.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound.

The Synthetic Utility: A Hub for Derivatization

The true power of this compound lies in its reactivity, which allows it to serve as a versatile intermediate. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the pyrrole nitrogen (N7) can be protected and the C6 position can be modified, often via cross-coupling reactions.[9][10]

Key Derivatization Reactions

cluster_0 Core Molecule cluster_1 Reaction Types cluster_2 Resulting Scaffolds Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) Core->SNAr R-NH₂ Protection N-Protection (e.g., Tosyl, SEM) Core->Protection TsCl or SEMCl Amine 4-Amino-pyrrolo[2,3-d]pyrimidine (Kinase Hinge Binders) SNAr->Amine ProtectedCore N-Protected Core (Enables further functionalization) Protection->ProtectedCore Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) SubstitutedCore C6-Substituted Core (Modulates selectivity/potency) Coupling->SubstitutedCore ProtectedCore->Coupling Pd Catalyst + Boronic Acid / Amine

Caption: Key reactions for derivatizing the core scaffold.

Protocol Example: Nucleophilic Aromatic Substitution (Amination)

This reaction is fundamental for installing the side chains that often interact with the hinge region of kinase enzymes. The synthesis of Tofacitinib relies on such a step.[4][5]

  • Reactant Preparation: In a reaction vessel, dissolve the N-protected this compound (1.0 eq) and the desired amine (e.g., (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine for Tofacitinib synthesis) (1.1-1.5 eq) in a suitable solvent like n-Butanol.[9]

  • Base Addition: Add a base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (2-3 eq) to act as a proton scavenger.[4][9]

  • Reaction Conditions: Heat the mixture to 90-120 °C and stir for 12-24 hours. The higher temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Work-up and Purification: Upon completion, cool the mixture, evaporate the solvent, and partition the residue between water and an organic solvent (e.g., EtOAc). The organic layer is then washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Self-Validation Note: The success of this reaction is contingent on the nucleophilicity of the amine and the steric hindrance around the reaction centers. N-protection of the pyrrole is often critical to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM).[9][11]

Application Spotlight: Synthesis of Tofacitinib (Xeljanz®)

This compound is a pivotal intermediate in the synthesis of Tofacitinib, a JAK inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[4][12]

Tofacitinib's Mechanism of Action: The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines involved in inflammation and immunity.

  • Cytokine Binding: A cytokine binds to its receptor on the cell surface.

  • JAK Activation: This binding brings two JAK enzymes into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.

  • STAT Dimerization & Translocation: STATs are phosphorylated, dimerize, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to DNA and regulate the transcription of genes involved in the inflammatory response.

Tofacitinib inhibits the JAK enzymes, thereby blocking this entire cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK1 JAK JAK2 JAK JAK1->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation Dimer STAT Dimer STAT1->Dimer STAT2->Dimer DNA DNA Dimer->DNA Translocation Gene Gene Transcription (Inflammation) DNA->Gene Cytokine Cytokine Cytokine->Receptor Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its structural similarity to purine, combined with its synthetic tractability, has cemented its role as a key building block in the development of targeted kinase inhibitors.[2] The success of drugs like Tofacitinib underscores the therapeutic potential unlocked by this 7-deazapurine core. As medicinal chemists continue to explore the vast chemical space around this scaffold, we can anticipate the emergence of new and improved therapies for a range of diseases, from cancer to chronic inflammation.[13][14]

References

  • Périgaud, C., Gosselin, G., & Imbach, J. L. (1992). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Nucleosides & Nucleotides, 11(2-4), 903-945. [Link]

  • ResearchGate. (n.d.). Previously prepared 7‐deazapurine nucleoside cytostatics and examples of biologically active phosphonate and sulfonamide analogues. [Link]

  • Cho, J. H., Bassit, L. C., Amblard, F., & Schinazi, R. F. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids, 39(5), 671-687. [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6529. [Link]

  • PubMed. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7158. [Link]

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  • MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 50(12), 1836-1843. [Link]

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  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]

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  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(15), 4983. [Link]

  • ACS Publications. (2018). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 61(11), 4848-4864. [Link]

  • National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

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Sources

The Strategic Core: A Deep Dive into the Discovery, Synthesis, and Application of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a cornerstone in modern medicinal chemistry, represents a pivotal structural motif in the design of targeted therapeutics. As a 7-deazapurine analog, its unique electronic and structural properties have rendered it an indispensable building block, most notably in the development of a new generation of kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of this crucial heterocycle. We will delve into the strategic considerations underpinning its various synthetic routes, offering detailed, field-proven experimental protocols. Furthermore, this guide will illuminate its profound impact on drug discovery, with a particular focus on its role in the synthesis of blockbuster drugs such as Tofacitinib and Ruxolitinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both a historical perspective and practical insights into the chemistry and application of this compound.

A Historical Perspective: The Dawn of 7-Deazapurines

The story of this compound is intrinsically linked to the broader exploration of purine analogs. The foundational work on the parent 7H-pyrrolo[2,3-d]pyrimidine ring system, often referred to as 7-deazapurine, was significantly advanced by the research of Davoll in 1960.[1][2][3][4][5] This pioneering work laid the groundwork for the synthesis and investigation of a new class of heterocyclic compounds with the potential to mimic endogenous purines and modulate biological pathways.

The introduction of a chlorine atom at the 6-position (or 4-position in the more common IUPAC nomenclature, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) was a critical step in transforming this scaffold from a scientific curiosity into a versatile tool for drug discovery. This strategic halogenation dramatically enhances the electrophilicity of the C4 position, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6] This reactivity provides a convenient handle for the introduction of various side chains, a feature that has been extensively exploited in the construction of diverse libraries of bioactive molecules.

The Synthetic Blueprint: From Precursors to the Core Scaffold

The synthesis of this compound has evolved over the decades, with numerous strategies developed to improve efficiency, yield, and scalability. The most prevalent and industrially relevant approach involves the chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-one (or its tautomer, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine).

Key Synthetic Strategies: A Comparative Overview

Several synthetic routes to the pyrrolo[2,3-d]pyrimidine core have been reported, broadly categorized into two main approaches:

  • Construction of the Pyrimidine Ring onto a Pre-existing Pyrrole: This strategy involves the cyclization of appropriately substituted pyrrole precursors with reagents that provide the necessary atoms for the pyrimidine ring.

  • Formation of the Pyrrole Ring onto a Pre-existing Pyrimidine: This approach utilizes substituted pyrimidines as the starting material, with subsequent reactions to construct the fused pyrrole ring.

The choice of synthetic route often depends on the desired substitution pattern on the final molecule and the availability of starting materials. For the synthesis of the title compound, the latter approach, starting from a pyrimidine derivative, is commonly employed, culminating in the critical chlorination step.

Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

This protocol details a robust and widely used method for the synthesis of this compound. The causality behind the choice of reagents and conditions is critical for a successful outcome. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice due to its high reactivity and ability to efficiently convert the hydroxyl group (or its keto tautomer) into a chloro group. The use of a high-boiling solvent like toluene allows for the necessary reaction temperature to be reached, while a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[7]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene, anhydrous

  • N,N-diisopropylethylamine (DIPEA) (optional, but recommended)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equivalent) in anhydrous toluene.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approximately 3 equivalents) to the suspension. If using a base, cool the mixture to 0°C and slowly add DIPEA (approximately 1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 110°C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Caution: The following steps should be performed in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

    • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

    • Once the initial exothermic reaction has subsided, neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification:

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy, mass spectrometry, and melting point analysis. The expected spectral data should be consistent with the structure of this compound.

Diagram of the Chlorination Workflow:

G start Start: 7H-pyrrolo[2,3-d]pyrimidin-4-one reagents Add POCl3 and Toluene (Optional: DIPEA at 0°C) start->reagents reflux Heat to Reflux (110°C) Monitor by TLC/LC-MS reagents->reflux workup Quench on ice Neutralize with NaHCO3 reflux->workup extraction Extract with EtOAc or DCM workup->extraction purification Dry, Concentrate, and Purify (Recrystallization or Chromatography) extraction->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

The Gateway to Innovation: Applications in Drug Discovery

The true significance of this compound lies in its role as a versatile intermediate for the synthesis of a multitude of biologically active compounds.[8] Its ability to undergo nucleophilic aromatic substitution at the C4 position allows for the facile introduction of various amine-containing side chains, a key structural feature in many kinase inhibitors.[6]

A Privileged Scaffold for Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold" in kinase inhibitor design due to its structural resemblance to adenine, the core component of ATP. This mimicry allows molecules containing this scaffold to bind to the ATP-binding site of kinases, thereby inhibiting their activity. The strategic placement of substituents on this core, facilitated by the reactivity of the 6-chloro group, is crucial for achieving potency and selectivity against specific kinase targets.

Case Study: The Synthesis of Tofacitinib

Tofacitinib (Xeljanz®) is a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis.[9] The synthesis of Tofacitinib prominently features this compound as a key building block.

Experimental Protocol: Nucleophilic Aromatic Substitution in Tofacitinib Synthesis

This protocol outlines the crucial SNAr reaction between a protected this compound and the chiral piperidine side chain of Tofacitinib. Protection of the pyrrole nitrogen, often with a tosyl (Ts) or a trimethylsilylethoxymethyl (SEM) group, is a common strategy to prevent side reactions and improve the solubility and handling of the intermediate. The choice of a base, such as potassium carbonate, is critical to facilitate the deprotonation of the amine nucleophile, thereby initiating the substitution reaction.

Materials:

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (protected core)

  • (3R,4R)-4-methyl-3-(methylamino)piperidine derivative (side chain)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reaction Setup: To a solution of the piperidine derivative (1.0 equivalent) in an anhydrous solvent, add 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 equivalents).

  • Base Addition: Add potassium carbonate (2-3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 90-100°C and stir for several hours (typically 12-24 hours), monitoring the reaction by TLC or HPLC until completion.

  • Workup and Deprotection:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product is then subjected to a deprotection step to remove the tosyl group, typically under basic conditions, to yield the core of the Tofacitinib molecule.

  • Purification: The final product is purified by column chromatography or recrystallization.

Diagram of the JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action:

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression Induces Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and subsequent gene expression.

Case Study: The Synthesis of Ruxolitinib

Ruxolitinib (Jakafi®) is another potent JAK inhibitor used in the treatment of myelofibrosis and other myeloproliferative neoplasms.[10] Similar to Tofacitinib, the synthesis of Ruxolitinib relies on this compound as a key starting material. The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the pyrazole-containing side chain.

Quantitative Data Summary:

DrugKey Reaction Involving this compoundTypical Yield
Tofacitinib Nucleophilic Aromatic Substitution70-90%
Ruxolitinib Suzuki or Stille Cross-Coupling60-85%

Conclusion: A Scaffold of Enduring Importance

From its early discovery as a novel heterocyclic system to its current status as a cornerstone of modern drug design, this compound has proven to be a molecule of immense strategic value. Its versatile reactivity, coupled with its privileged structural features, has enabled the development of life-changing medicines. The synthetic methodologies detailed in this guide, refined over years of research, provide a robust foundation for the continued exploration of this remarkable scaffold. As our understanding of cellular signaling pathways continues to grow, it is certain that the this compound core will remain a fertile ground for the discovery of new and innovative therapeutics.

References

  • Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines. Journal of the Chemical Society, 131-138.
  • Noell, C. W., & Robins, R. K. (1964). Potential Purine Antagonists. IX. The Synthesis of 7-Substituted 7H-Pyrrolo[2,3-d]pyrimidines from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Journal of Heterocyclic Chemistry, 1(1), 34-41.
  • Froehler, B. C., Wadwani, S., Terhorst, T. J., & Gerrard, S. R. (1992). 7-Deaza-2′-deoxyguanosine and 7-deaza-2′-deoxyadenosine analogues as probes for DNA structural recognition. Tetrahedron Letters, 33(37), 5307-5310.
  • Reversibly Photoswitchable Nucleosides: Synthesis and Photochromic Properties of Diarylethene-Functionalized 7-Deazaadenosine Derivatives. (2010). Journal of the American Chemical Society, 132(24), 8372-7.
  • Srishylam V, Devanna and Naveen Mulakayala. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Zhang, Y.-L., Xu, C.-T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
  • Pyrrolo[2,3-d]pyrimidines. (1960). Journal of the Chemical Society (Resumed), 131-138.
  • Synthesis process of ruxolitinib. (n.d.). Google Patents.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025).
  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022). PubMed Central.
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  • Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. (2005). Organic Letters, 7(10), 1971-1974.
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  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosph
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Methodological & Application

Application Notes & Protocols: Suzuki Coupling for the Synthesis of 6-Aryl-7H-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C6-Arylation

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry and drug development. Its derivatives are integral to a multitude of therapeutics, particularly as kinase inhibitors. The strategic functionalization of this core is paramount for modulating biological activity, and the C6 position is a key vector for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C-C bonds, offering a robust and versatile tool for this purpose.[1][2]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine. While aryl chlorides are economically attractive starting materials, their lower reactivity compared to bromides or iodides presents a distinct chemical challenge.[3][4][5] Overcoming this hurdle requires a nuanced understanding of the catalytic system. We will dissect the critical parameters—from the choice of palladium precatalyst and ligand to the selection of base and solvent—to empower researchers to achieve high-yield, reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and is heavily influenced by the choice of phosphine ligand.[7][8]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 6-aryl-7H-pyrrolo[2,3-d]pyrimidine product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][6]

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-Cl pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-R pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out Ar-R (Product) pd2_trans->product_out arcl_in Ar-Cl (this compound) arcl_in->pd2_ox boron_in R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boron_in->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of coupling a challenging substrate like this compound hinges on the judicious selection of each reaction component.

  • Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can be used, modern palladium precatalysts are far more effective for heteroaryl chlorides. Buchwald's "G2" precatalysts, such as XPhos-Pd-G2, are designed for stability and efficient generation of the active monoligated Pd(0) species, which is crucial for driving the reaction.[9] Other common choices include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to Pd(0).

  • Phosphine Ligands: This is arguably the most critical variable. For aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to use bulky, electron-rich dialkylbiaryl phosphine ligands.[8]

    • Function: These ligands stabilize the palladium center, and their electron-donating nature increases the electron density on the metal, which accelerates the difficult oxidative addition step.[6][7][10] Their steric bulk promotes the final reductive elimination step.[8]

    • Recommended Ligands: XPhos, SPhos, and RuPhos are state-of-the-art ligands that have demonstrated high efficacy in coupling heteroaryl chlorides.[8][11] For some applications, chelating ligands like dppf (used in Pd(dppf)Cl₂) can also be effective.[2]

  • Base: The base activates the boronic acid to facilitate transmetalation. The choice of base can significantly impact yield.

    • Common Choices: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used. Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective in more challenging couplings.

    • Causality: A stronger base can accelerate the formation of the boronate "ate" complex but may also promote side reactions like dehalogenation or decomposition of sensitive substrates. An aqueous solution of the base is often used to aid solubility and facilitate the reaction.

  • Solvent System: The solvent must solubilize the reactants and be stable at the required reaction temperature.

    • Typical Solvents: Aprotic polar solvents are preferred. Common systems include 1,4-dioxane/water, DMF/water, or toluene/water mixtures.[1][5]

    • Degassing: It is absolutely critical to degas the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) prior to adding the catalyst. Oxygen can oxidize the active Pd(0) to inactive Pd(II), killing the catalytic cycle.

Comparative Analysis of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of chloro-heterocycles, providing a comparative framework for protocol design.

Aryl Halide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃H₂O/DMF100295[5]
3-Amino-2-chloropyridine2-Methylphenylboronic acidPd(Amphos)₂Cl₂ (1)-K₂CO₃Toluene90579
7-chloro-1H-pyrrolo[2,3-c]pyridinePhenylboronic acidXPhos-Pd-G2 (1)-K₃PO₄Dioxane/H₂O100 (MW)0.3398[9]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O100 (MW)0.2580[12]
5-Iodo-4-amino-pyrrolo[2,3-d]pyrimidineArylboronic acidsPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O900.17High[2][13]

Detailed Experimental Protocols

Safety Note: Always handle palladium catalysts, phosphine ligands, and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Purpose Suzuki Coupling using a Dppf-Based Catalyst

This protocol is suitable for general screening and uses a widely available and relatively stable catalyst system. It is often effective when coupling with more reactive boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor set to 90-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using a Buchwald Precatalyst

This protocol employs a modern, highly active precatalyst system designed for challenging heteroaryl chlorides, often resulting in faster reactions, lower catalyst loadings, and higher yields.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Potassium Aryltrifluoroborate (1.2 equiv)

  • XPhos Pd G2 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

Procedure:

  • Setup: In a glovebox, or on the bench with careful handling, add this compound, the boronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst to a reaction vessel with a stir bar.

  • Inert Atmosphere: If not in a glovebox, seal the vessel and immediately purge with an inert gas.

  • Solvent Addition: Add the thoroughly degassed solvent mixture via syringe.

  • Reaction: Seal the vessel and heat with vigorous stirring to 80-100 °C. Microwave heating (100-120 °C for 15-45 minutes) is often highly effective with this system.[9]

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in under 2 hours.

  • Workup & Purification: Follow steps 8-10 from Protocol 1.

Experimental Workflow and Troubleshooting

A successful experiment requires a systematic workflow from setup to analysis.

Workflow Experimental Workflow setup 1. Reaction Setup (Reagents, Base, Vessel) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent degas 4. Degas Mixture (Bubble Ar/N₂) solvent->degas catalyst 5. Add Catalyst degas->catalyst react 6. Heat & Stir (Conventional or Microwave) catalyst->react monitor 7. Monitor Progress (TLC / LC-MS) react->monitor workup 8. Quench & Workup (Dilute, Extract) monitor->workup Upon Completion purify 9. Purify (Column Chromatography) workup->purify analyze 10. Characterize (NMR, MS) purify->analyze

Caption: A systematic workflow for Suzuki coupling experiments.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure; insufficient catalyst activity for the substrate.

    • Solution: Ensure rigorous degassing of solvents and the reaction mixture. Switch to a more active catalyst system (e.g., move from Protocol 1 to Protocol 2). Increase temperature or try a stronger base like K₃PO₄ or Cs₂CO₃.[14][15]

  • Hydrodehalogenation (Cl replaced by H):

    • Cause: A competitive side reaction, sometimes promoted by excess base, high temperatures, or impurities in the boronic acid.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Lower the reaction temperature. Ensure high-purity boronic acid is used.

  • Homocoupling of Boronic Acid:

    • Cause: Reaction of the boronic acid with itself, often catalyzed by palladium in the presence of oxygen.

    • Solution: Strict exclusion of oxygen is critical. Use a slight excess (1.1-1.2 equiv) of the boronic acid, but avoid a large excess.

  • Low Yield after Purification:

    • Cause: The pyrrolo[2,3-d]pyrimidine nitrogen can chelate to silica gel, causing product loss during chromatography.

    • Solution: Pre-treat the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites and improve product recovery.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful, enabling transformation for modern drug discovery. While the inert nature of the C-Cl bond presents challenges, they are readily overcome with a rational approach to protocol design. The use of bulky, electron-rich phosphine ligands in combination with modern palladium precatalysts is the key to unlocking high efficiency. By carefully controlling the reaction atmosphere and selecting the appropriate combination of catalyst, base, and solvent, researchers can confidently and reproducibly synthesize diverse libraries of C6-arylated 7-deazapurines for biological evaluation.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. (2019). [Link]

  • National Institutes of Health (NIH). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). [Link]

  • ChemistryViews. Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. (2022). [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • National Institutes of Health (NIH). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Royal Society of Chemistry. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). [Link]

  • National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful execution of the Buchwald-Hartwig amination of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is a cornerstone in medicinal chemistry for the synthesis of a diverse range of substituted 6-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are key intermediates in the development of various therapeutic agents.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, guidance on the selection of catalysts, ligands, and bases, a step-by-step experimental protocol, and a robust troubleshooting guide to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 6-Amino-7H-pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including potent kinase inhibitors.[2][3] The ability to introduce a variety of amine functionalities at the C6 position via the Buchwald-Hartwig amination opens up a vast chemical space for the synthesis of novel drug candidates.[1][4] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the formation of C-N bonds, often under milder conditions and with greater functional group tolerance compared to classical methods like nucleophilic aromatic substitution.[1][5]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7][8] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) complex.[6][7][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The final and irreversible step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7][8]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl PdAmido Pd(II)-Amido Complex OxAdd->PdAmido Amine, Base PdAmido->Pd0 Reductive Elimination Product 6-Amino-7H-pyrrolo[2,3-d]pyrimidine Salt Base-H+ Cl- ArCl This compound Amine R-NH2 Base Base caption Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Key Reaction Parameters: A Guide to Component Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the catalyst system (palladium precursor and ligand), base, and solvent.[9]

Palladium Precursors and Ligands

The combination of a palladium precursor and a phosphine ligand is critical for catalytic activity. For challenging substrates like heteroaryl chlorides, sterically hindered and electron-rich biarylphosphine ligands are often the most effective.[9][10]

ComponentRecommended OptionsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Readily available and effective precursors for generating the active Pd(0) species in situ.[11]
Ligands XPhos, RuPhos, BrettPhosThese bulky biarylphosphine ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate reductive elimination.[7][9][12]
Pre-catalysts XPhos-Pd-G3, RuPhos-Pd-G3These are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0) and can lead to more reproducible results.[9][12]
Base Selection

The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. The choice of base depends on the functional group tolerance of the substrates.[9]

BaseStrengthSubstrate Compatibility
NaOtBu, KOtBu, LHMDS StrongHighly effective but can be incompatible with base-sensitive functional groups like esters and nitro groups.[7][9]
Cs₂CO₃, K₃PO₄ WeakerOffer better functional group tolerance but may require higher reaction temperatures or longer reaction times.[7][9]
Solvent Choice

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.[9]

SolventProperties
Toluene, Dioxane, THF Commonly used and effective for a wide range of substrates.[9][13]
t-BuOH, CPME Alternative solvents that can sometimes offer improved results.[11]

Note: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[9][11]

Experimental Protocol: Step-by-Step Methodology

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware

Safety Precautions
  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.[14]

  • Many organic solvents are flammable and should be used in a well-ventilated fume hood.[14]

  • Strong bases like sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Reaction Setup and Execution

Buchwald_Hartwig_Workflow start Start reagents Weigh and add solids: - this compound - Base - Pd precursor & Ligand start->reagents inert Seal vessel and establish inert atmosphere (Ar/N2) reagents->inert solvent Add anhydrous solvent and amine via syringe inert->solvent reaction Heat to desired temperature (e.g., 80-110 °C) with stirring solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Cool to room temperature and perform aqueous workup monitoring->workup Reaction Complete purification Purify by column chromatography workup->purification end End purification->end caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

  • Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the base (1.5-2.0 equiv), the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 2-4 mol% XPhos).

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Liquids: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe, followed by the amine (1.1-1.5 equiv).

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (4-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base or reactants- Inappropriate ligand choice- Use a pre-catalyst or a fresh batch of palladium precursor and ligand.- Ensure all glassware is dry and the system is thoroughly purged with inert gas.[15]- Try a different solvent or a combination of solvents to improve solubility.[9]- Screen different ligands; sterically hindered biarylphosphine ligands are a good starting point.[9]
Side Product Formation - Hydrodehalogenation of the starting material- Dimerization of the starting material or product- Reaction with the solvent- This can occur via β-hydride elimination with certain primary amines; try a different ligand or lower the reaction temperature.[16]- Adjust the stoichiometry of the reactants or the catalyst loading.- Ensure the solvent is not reactive under the reaction conditions.
Difficulty in Purification - Co-elution of product with ligand or byproducts- Optimize the chromatographic conditions (solvent system, gradient).- Consider a different work-up procedure to remove impurities before chromatography.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation in modern organic synthesis. By carefully selecting the reaction components and adhering to a well-defined protocol, researchers can efficiently access a wide array of 6-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. This guide provides the necessary foundational knowledge and practical steps to successfully implement this powerful synthetic tool in the laboratory.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Blackmond, D. G., & Che, C. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 3(7), 1586–1593. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved January 19, 2026, from [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Qawasmeh, R. A., Taha, M. O., & Al-Tel, T. H. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(18), 6698. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 79(18), 8567–8575. [Link]

  • Patel, H., T. Kasibhatta, S., P. V. S., & V. N. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Taha, M. O., & Al-Tel, T. H. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved January 19, 2026, from [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
  • Seela, F., & Peng, X. (2007). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic Chemistry, 35(1), 25–34. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved January 19, 2026, from [Link]

  • YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved January 19, 2026, from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 19, 2026, from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Al-Qawasmeh, R. A., Al-Ostoot, F. H., Taha, M. O., & Al-Tel, T. H. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1234. [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling with 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold and Sonogashira Coupling in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes. Consequently, derivatives of this scaffold are integral to numerous therapeutic agents and clinical candidates. The ability to introduce diverse molecular complexity at various positions of the 7-deazapurine core is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of particular significance in medicinal chemistry for its ability to introduce alkynyl moieties, which can serve as key pharmacophoric elements or as versatile handles for further functionalization. The coupling of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a diverse range of terminal alkynes provides a direct and efficient route to a library of 6-alkynyl-7-deazapurine derivatives, opening avenues for the development of novel therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the Sonogashira coupling of this compound. The following sections will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for both traditional palladium/copper-catalyzed and copper-free conditions, and provide expert insights into troubleshooting and optimization.

Mechanistic Overview: The Catalytic Cycles of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Sonogashira coupling can proceed through two primary catalytic pathways: the classical palladium/copper co-catalyzed cycle and the increasingly popular copper-free variant.

The Classical Pd/Cu Co-catalyzed Sonogashira Reaction

The generally accepted mechanism for the palladium and copper co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles (Figure 1).[2]

  • Palladium Cycle: The cycle is initiated by the oxidative addition of the this compound to a low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step known as transmetalation. This is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The resulting palladium(II) dialkynyl or alkynyl-aryl complex undergoes reductive elimination to yield the desired 6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira_Mechanism_Cu cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-Cl]L₂ Pd0->PdII_Aryl PdII_Alkynyl [Ar-Pd(II)-C≡CR]L₂ PdII_Aryl->PdII_Alkynyl PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Base Base Base->Alkyne CuI Cu(I) CuI->Cu_Acetylide caption Figure 1: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.

Figure 1: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.

Copper-Free Sonogashira Coupling

While the classical method is robust, the use of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can present challenges in purification, particularly for pharmaceutical applications.[3] This has led to the development of copper-free Sonogashira protocols.

In the absence of a copper co-catalyst, the mechanism is believed to proceed through a monometallic palladium cycle (Figure 2).[4][5] The key difference lies in the activation of the alkyne. After the oxidative addition of the aryl halide to the palladium(0) center, the terminal alkyne coordinates to the palladium(II) complex. A base then deprotonates the palladium-coordinated alkyne to form a palladium acetylide intermediate directly. Subsequent reductive elimination affords the final product and regenerates the active catalyst.

Sonogashira_Mechanism_Cu_Free Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-Cl]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) Pd_Alkyne_Complex [Ar-Pd(II)(H-C≡CR)-Cl]L PdII_Aryl->Pd_Alkyne_Complex Alkyne Coordination Pd_Acetylide [Ar-Pd(II)-C≡CR]L Pd_Alkyne_Complex->Pd_Acetylide Deprotonation Pd_Acetylide->Pd0 Product Ar-C≡CR Pd_Acetylide->Product Reductive Elimination Base Base Base->Pd_Alkyne_Complex caption Figure 2: Simplified mechanism of the copper-free Sonogashira coupling.

Figure 2: Simplified mechanism of the copper-free Sonogashira coupling.

Optimizing Reaction Conditions for the Sonogashira Coupling of this compound

The success of the Sonogashira coupling with this compound is highly dependent on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring and the presence of the pyrrole nitrogen can influence the reactivity and require tailored conditions.

Catalyst and Ligand Selection

The choice of the palladium source and the associated ligand is critical for achieving high yields and good reaction kinetics.

Palladium Source Typical Ligands Key Considerations
Pd(PPh₃)₄Triphenylphosphine (in situ)Commonly used, but can be sensitive to air and moisture.
PdCl₂(PPh₃)₂Triphenylphosphine (in situ)More air-stable than Pd(PPh₃)₄ and a reliable choice for many applications.[6]
Pd₂(dba)₃Buchwald-type phosphines (e.g., XPhos, SPhos)Often used in copper-free protocols and for challenging substrates.
Pd(OAc)₂Various phosphine ligandsA versatile and cost-effective palladium source.
N-Heterocyclic Carbene (NHC)-Pd ComplexesIPr, IMesOffer high stability and catalytic activity, particularly in copper-free systems.[2][7]

For sterically hindered substrates or less reactive alkynes, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often advantageous as they promote the formation of a more reactive monoligated palladium(0) species.

The Role of the Copper Co-catalyst

In traditional Sonogashira couplings, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and to participate in the transmetalation step. While often beneficial for reaction rates, the presence of copper can promote the undesired homocoupling of the alkyne (Glaser coupling). For substrates and products that are sensitive or where metal contamination is a concern, a copper-free protocol is recommended.

Base and Solvent Systems

The base plays a crucial role in the Sonogashira reaction by neutralizing the hydrogen halide byproduct and, in the copper-catalyzed version, facilitating the formation of the copper acetylide. The choice of solvent is also critical for ensuring the solubility of all reaction components and for influencing the reaction rate.

Base Solvent Typical Temperature Range (°C) Notes
Triethylamine (Et₃N)THF, Dioxane, DMF, Acetonitrile25 - 100A very common and effective base/solvent combination.[8]
Diisopropylethylamine (DIPEA)NMP, DMF80 - 120A bulkier, less nucleophilic base, which can be advantageous in some cases.[9]
Cesium Carbonate (Cs₂CO₃)Dioxane, Toluene70 - 110Often used in copper-free protocols with Buchwald-type ligands.[10]
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile80 - 120A milder inorganic base.

For reactions with this compound, a combination of an amine base like triethylamine or DIPEA in a polar aprotic solvent such as DMF or dioxane is a good starting point.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a robust and generally applicable method for the coupling of a wide range of terminal alkynes.

Protocol_1_Workflow Start Start Setup Combine this compound, PdCl₂(PPh₃)₂, CuI, and alkyne in a flask. Start->Setup Degas Evacuate and backfill with inert gas (e.g., Argon) Setup->Degas Add_Solvents Add degassed solvent (e.g., DMF) and base (e.g., Et₃N) Degas->Add_Solvents React Heat the reaction mixture with stirring Add_Solvents->React Monitor Monitor reaction progress by TLC or LC-MS React->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify End Obtain pure 6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine Purify->End caption Figure 3: Experimental workflow for a standard Pd/Cu-catalyzed Sonogashira coupling.

Figure 3: Experimental workflow for a standard Pd/Cu-catalyzed Sonogashira coupling.

Step-by-Step Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).

  • Add the terminal alkyne (1.1 - 1.5 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Through the septum, add a degassed solvent (e.g., DMF or dioxane, to make a 0.1 - 0.2 M solution of the starting material).

  • Add a degassed amine base (e.g., triethylamine or DIPEA, 2.0 - 3.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling and for applications where copper contamination is a concern.

Step-by-Step Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 - 0.05 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.04 - 0.10 equiv).

  • Add the terminal alkyne (1.2 - 2.0 equiv) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 - 3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Through the septum, add a degassed solvent (e.g., dioxane or toluene, to make a 0.1 - 0.2 M solution of the starting material).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are some common issues and expert recommendations for troubleshooting Sonogashira couplings with this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or no conversion Inactive catalyst; Poor solubility of starting materials; Insufficiently basic conditions; Steric hindrance.- Use a fresh batch of palladium catalyst and ligand.- Ensure solvents and reagents are anhydrous and properly degassed.- Increase the reaction temperature.- Switch to a more effective ligand (e.g., a bulky phosphine or NHC).- Try a different solvent system to improve solubility.
Significant alkyne homocoupling (Glaser product) Presence of oxygen; High copper concentration.- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the amount of CuI co-catalyst.- Switch to a copper-free protocol.[3]
Decomposition of starting material or product High reaction temperature; Prolonged reaction time; Presence of nucleophilic impurities.- Lower the reaction temperature and monitor the reaction closely.- Use a more active catalyst system to shorten the reaction time.- Purify all reagents before use.
Formation of unidentified byproducts Side reactions involving the pyrimidine or pyrrole rings; Reaction with the solvent.- Analyze the byproducts by MS and NMR to identify their structures.- Consider protecting the N7-position of the pyrrole ring if it is implicated in side reactions.- Choose a less reactive solvent.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of the 6-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse range of 6-alkynyl-7-deazapurine derivatives. The protocols and troubleshooting guide provided in these application notes serve as a solid foundation for the successful implementation of this powerful cross-coupling reaction in drug discovery and development programs.

References

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Nucleophilic aromatic substitution reactions of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Authored by: A Senior Application Scientist

Introduction: The 7-Deazapurine Core in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, commonly known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[1][2] This core is central to the structure of numerous approved drugs and clinical candidates, including the Janus kinase (JAK) inhibitor Tofacitinib, which is used to treat autoimmune diseases like rheumatoid arthritis.[3][4][5]

The synthetic utility of this scaffold is greatly enhanced by the strategic placement of reactive functional groups. This compound is a pivotal building block, as the chloro-substituent at the C6 position of the electron-deficient pyrimidine ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a robust and versatile platform for introducing a diverse range of functionalities, primarily through the formation of carbon-nitrogen and carbon-oxygen bonds, which is fundamental to building libraries of potential drug candidates.[5][6]

This guide provides an in-depth exploration of the SNAr reactions of this compound, detailing the underlying mechanism, the critical role of protecting groups, and field-proven protocols for key transformations.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this compound proceeds via a well-established two-step addition-elimination mechanism.[7] The key to this reaction is the electron-deficient nature of the pyrimidine ring, which is activated by the two electronegative nitrogen atoms. These atoms effectively withdraw electron density from the ring, making the carbon atoms, particularly C4 and C6, electrophilic and thus susceptible to attack by nucleophiles.

The process unfolds as follows:

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring.

  • Elimination of the Leaving Group: Aromaticity is restored in the final step as the chloride ion (Cl⁻), a good leaving group, is expelled from the Meisenheimer complex.

The overall reaction is a substitution of the chlorine atom with the incoming nucleophile. While many SNAr reactions follow this stepwise path, it's noteworthy that concerted mechanisms, where bond formation and bond-breaking occur in a single transition state, have also been proposed, particularly for highly activated or specific heterocyclic systems.[8][9][10]

Workflow start This compound protect Step 1: N7-Protection (e.g., Tosylation) start->protect TsCl, Base snar Step 2: SNAr Reaction (e.g., Amination) protect->snar Nucleophile (R-NH2) Base, Solvent, Heat deprotect Step 3: N7-Deprotection snar->deprotect Base (e.g., NaOH) product Final 6-Substituted Product deprotect->product

Caption: A typical synthetic workflow for SNAr reactions.
Protocol 1: N7-Tosylation of this compound

Rationale: This protection step is crucial for preventing side reactions at the N7 position and activating the ring system for the subsequent SNAr reaction. Dichloromethane is a good solvent for the starting material, and triethylamine (TEA) acts as a base to neutralize the HCl generated. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and dichloromethane (approx. 20 mL per gram of starting material). Stir at room temperature until all solids are dissolved. [3]2. Add triethylamine (2.9-3.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (0.1 equiv.) to the solution. [3]3. Prepare a solution of p-toluenesulfonyl chloride (1.05 equiv.) in dichloromethane (approx. 15 mL per gram of TsCl).

  • Slowly add the TsCl solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • After the addition is complete, stir the mixture for 30-60 minutes. [3]6. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, which can often be used in the next step without further purification.

Protocol 2: SNAr Amination with a Primary/Secondary Amine

Rationale: This step exemplifies the core SNAr reaction. The choice of base and solvent is critical. An inorganic base like potassium carbonate (K₂CO₃) is often used. [11]Water can be an effective and environmentally benign solvent for these reactions, often leading to higher reaction rates compared to organic solvents, although co-solvents or purely organic solvents like n-butanol are also common. [12][13]Heating is typically required to drive the reaction to completion.

Materials:

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1)

  • Amine nucleophile (e.g., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine)

  • Potassium carbonate (K₂CO₃)

  • Water or n-Butanol

Procedure:

  • In a reaction vessel, combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired amine (1.0-1.2 equiv.), and potassium carbonate (2.0-3.0 equiv.). [11]2. Add the chosen solvent (e.g., water or n-butanol) to the mixture. [11][12]3. Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. [3][11]4. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Alternatively, if the product is soluble, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Summary: Representative SNAr Reactions

The versatility of the SNAr reaction on the 6-chloro-7-deazapurine scaffold is illustrated by the variety of nucleophiles and conditions reported in the literature.

EntryNucleophileProtecting GroupBaseSolventTemp (°C)Yield (%)Reference
1(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineTosylK₂CO₃Water90-95~90%[11]
2N-methyl-1-(m-tolyl)methanamineSEMDIPEAn-BuOH120>90% (crude)[12]
3AnilineNoneHCl (cat.)Water10090%[13]
44-FluoroanilineNoneHCl (cat.)Water10092%[13]
5BenzylamineNoneNone (excess amine)Water10085%[13]
6Various Aryl AminesSilylCs₂CO₃Toluene10060-90%[14]

Yields are approximate and can vary based on specific substrate and reaction scale.

Beyond SNAr: Palladium-Catalyzed Cross-Coupling

While SNAr is the predominant pathway for functionalizing the C6 position, it is important to note that palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are also powerful methods for forming C-C and C-N bonds at this position. [12][15][16]These reactions expand the synthetic toolbox, allowing for the introduction of aryl, heteroaryl, and a wider range of amino groups that may not be amenable to standard SNAr conditions. [14][17]Buchwald-Hartwig amination, for instance, provides an alternative route for aryl amination, often under milder conditions than high-temperature SNAr. [12]

Conclusion and Future Outlook

The nucleophilic aromatic substitution reaction of this compound is a robust and indispensable tool in modern synthetic and medicinal chemistry. Its reliability and broad scope allow for the efficient construction of diverse molecular architectures around the privileged 7-deazapurine core. A thorough understanding of the reaction mechanism, particularly the necessity of N7-protection, is paramount for achieving high yields and purity. The protocols and data presented herein serve as a practical guide for researchers, enabling the strategic design and synthesis of novel compounds for drug discovery and development. Future explorations may focus on developing catalytic SNAr reactions or expanding the scope to include more complex nucleophiles, further cementing the importance of this foundational reaction.

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Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deaza-isostere of adenine, is a privileged core structure in the design of ATP-competitive kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows for effective competition at the enzyme's active site, while the absence of the N7 nitrogen provides unique opportunities for synthetic diversification and improved pharmacokinetic properties.[2] This guide provides a detailed exploration of the synthetic utility of a key intermediate, 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine, in the construction of a diverse range of potent kinase inhibitors. We will delve into the strategic considerations behind synthetic route design, provide detailed, field-proven protocols for key transformations, and present case studies illustrating the synthesis of specific kinase inhibitors, supported by biological activity data.

The Strategic Importance of the 7-Deazapurine Scaffold in Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas.[3] The 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a highly successful scaffold in this endeavor for several key reasons:

  • ATP Mimicry: As a bioisostere of adenine, the 7-deazapurine core effectively mimics the purine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of a wide range of kinases.[1]

  • Vector for Synthetic Diversification: The pyrrolo[2,3-d]pyrimidine nucleus possesses multiple sites for chemical modification. The 6-chloro substituent, in particular, is a versatile handle for introducing a variety of functional groups through well-established cross-coupling and nucleophilic substitution reactions. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

  • Improved Physicochemical Properties: The replacement of the N7 nitrogen with a carbon atom can lead to altered hydrogen bonding potential and metabolic stability compared to traditional purine-based inhibitors, often resulting in more favorable drug-like properties.[2]

Core Synthetic Strategies and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the C6 position, making it an excellent substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The N7 position of the pyrrole ring is typically protected during synthesis to prevent unwanted side reactions.

N7-Protection: A Critical First Step

Prior to undertaking modifications at the C6 position, it is often necessary to protect the N7 position of the pyrrole ring. This prevents N-alkylation or N-arylation during subsequent cross-coupling or substitution reactions. A common and effective protecting group is the pivaloyloxymethyl (POM) group, which can be introduced under mild basic conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound core.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 6-chloro-7-deazapurine with a boronic acid or ester. This is a robust method for introducing aryl or heteroaryl substituents at the C6 position.[4]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position. This is a key strategy for accessing aminopyrimidine-based kinase inhibitors.[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring activates the C6 position towards nucleophilic aromatic substitution. This allows for the direct displacement of the chloride with various nucleophiles, such as amines and alkoxides, providing a straightforward method for diversification.[6]

Experimental Protocols: Synthesis of a Multi-Targeted Kinase Inhibitor Intermediate

This section provides a detailed protocol for the synthesis of a key intermediate, ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate, which serves as a precursor for a variety of multi-targeted kinase inhibitors.[6][7]

Diagram: Synthetic Pathway for a Key Intermediate

synthetic_pathway start This compound product Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate start->product Absolute Ethanol, Reflux reagent1 Ethyl 4-aminobenzoate (Benzocaine) reagent1->product LRRK2_synthesis start 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine- 5-carbonitrile step1 Methylation (MeI) start->step1 intermediate N7-Methylated Intermediate step1->intermediate step2a Suzuki Coupling (Arylboronic acids) intermediate->step2a step2b Nucleophilic Aromatic Substitution (Amines) intermediate->step2b product_a C6-Aryl LRRK2 Inhibitors step2a->product_a product_b C6-Amino LRRK2 Inhibitors step2b->product_b

Sources

Application Notes: 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a Privileged Scaffold for Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic scaffold of immense importance in medicinal chemistry.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal starting point for designing kinase inhibitors that compete for the ATP-binding site.[2][3] Several approved drugs, including the Janus Kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, are built upon this privileged scaffold.[4] The 6-chloro derivative, 6-chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile and critical building block, enabling the strategic introduction of various substituents to achieve desired potency and selectivity against the JAK family of enzymes.[5][6]

These application notes provide a comprehensive guide for researchers on the utilization of the this compound scaffold in the discovery and development of novel JAK inhibitors. We will cover the underlying biology of the JAK-STAT pathway, detailed protocols for chemical synthesis, and robust methodologies for biological evaluation.

Scientific Foundation: The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses within the cell nucleus.[7][8][9] This pathway is integral to numerous physiological processes, including hematopoiesis, immune response, inflammation, and cell growth.[9][10] Dysregulation of the JAK-STAT pathway is implicated in a wide range of diseases, particularly autoimmune disorders and myeloproliferative neoplasms.[2][4][10]

The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.[10][11] This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[11] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[10][11] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to specific DNA sequences to regulate gene expression.[7][11][12]

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] Different cytokine receptors associate with specific combinations of JAKs, providing a degree of signaling specificity. Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, such as Ruxolitinib and Tofacitinib, function by competitively inhibiting the ATP-binding site of JAKs, thereby blocking this entire downstream signaling cascade.[12][13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Cytokine->Receptor_L 1. Binding & Dimerization Receptor_R Receptor Cytokine->Receptor_R JAK_L JAK JAK_R JAK JAK_L->JAK_R 2. Activation (Phosphorylation) STAT_mono1 STAT JAK_L->STAT_mono1 STAT_mono2 STAT JAK_R->STAT_mono2 STAT_dimer STAT Dimer STAT_mono1->STAT_dimer 4. Dimerization STAT_mono2->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK_L Inhibition Inhibitor->JAK_R Gene Target Gene Transcription DNA->Gene 6. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Part A: Chemical Synthesis Protocol

The synthesis of JAK inhibitors from the this compound scaffold typically involves a crucial nucleophilic aromatic substitution (SNAr) reaction at the C4 position, followed by protection/deprotection steps and final modification.[5][14] Here, we provide a representative, generalized protocol based on the synthesis of Tofacitinib.

Workflow: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Inhibitor

Synthesis_Workflow Start 6-Chloro-7H- pyrrolo[2,3-d]pyrimidine Protect Step 1: N7-Protection (e.g., Tosyl group) Start->Protect Couple Step 2: SNAr Coupling with Chiral Amine Protect->Couple Deprotect Step 3: N7-Deprotection Couple->Deprotect Final Step 4: Final Modification (e.g., Acylation) Deprotect->Final Purify Purification & Characterization Final->Purify

Caption: General synthetic workflow for JAK inhibitors from the scaffold.

Protocol 1: Synthesis of 4-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Tofacitinib Intermediate)

Causality: Protection of the N7 position of the pyrrole ring (e.g., with a tosyl group) is critical. It increases the electrophilicity of the C4 position, facilitating the subsequent SNAr reaction, and prevents side reactions.[5]

Materials:

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent)

  • (3R,4R)-N,4-dimethylpiperidin-3-amine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • Acetonitrile (CH₃CN)

  • Deionized Water

Procedure:

  • To a stirred solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in acetonitrile, add (3R,4R)-N,4-dimethylpiperidin-3-amine and potassium carbonate.[15]

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired coupled intermediate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Self-Validation: The successful synthesis is validated by the disappearance of the starting material peak in LC-MS and the appearance of a new peak with the expected mass of the product. NMR spectroscopy provides definitive structural confirmation.

Part B: Biological Evaluation Protocols

Evaluating the efficacy and selectivity of newly synthesized compounds is a multi-step process, beginning with biochemical assays and progressing to cell-based functional assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified JAK enzyme. It is the primary screen to determine potency (IC₅₀). Various formats exist, such as those measuring ADP production or using fluorescence polarization.[16][17]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at or near the Kₘ for each enzyme)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 10 pM.

  • In a 384-well plate, add 2.5 µL of 4x test compound solution. For controls, add 2.5 µL of DMSO (0% inhibition) or a known pan-JAK inhibitor like Tofacitinib (100% inhibition).

  • Add 2.5 µL of 4x Enzyme/Substrate mixture in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent as per the manufacturer's protocol.

  • After a 40-minute incubation, add 20 µL of Kinase Detection Reagent.

  • Incubate for another 30-60 minutes and measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO and control inhibitor wells.

  • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Phospho-STAT (pSTAT) Inhibition Assay

Causality: This assay validates the compound's activity within a cellular context. It measures the inhibition of cytokine-induced STAT phosphorylation, a direct downstream consequence of JAK activity.[18] This confirms cell permeability and engagement with the target in its native environment.

Materials:

  • Human cell line expressing relevant cytokine receptors (e.g., HEL cells for JAK2/STAT5, TF-1 cells, or PBMCs).[18][19]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine for stimulation (e.g., IL-2 for JAK1/3, EPO for JAK2, IFN-α for JAK1/TYK2)

  • Test compounds (serially diluted)

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., Alexa Fluor 647 anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Seed cells in a 96-well plate and starve overnight in low-serum media if required.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours at 37°C.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C to induce STAT phosphorylation. Leave an unstimulated control well.

  • Immediately fix the cells by adding a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with the fluorochrome-conjugated anti-pSTAT antibody for 60 minutes at room temperature, protected from light.

  • Wash the cells twice with a staining buffer (e.g., PBS with 1% BSA).

  • Resuspend the cells and analyze them using a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT signal.

  • Calculate the percent inhibition of pSTAT signaling for each compound concentration relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

Quantitative data, such as IC₅₀ values, should be summarized in a table to facilitate comparison of potency and selectivity across the JAK family.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)pSTAT3 Cell IC₅₀ (nM)
Tofacitinib1-3.71.8-4.10.75-1.6~11650-100
Ruxolitinib3.32.8>400~19200-300
Test Cmpd A ValueValueValueValueValue
Test Cmpd B ValueValueValueValueValue
Note: Literature values for reference compounds can vary based on assay conditions.[20][21]

A successful inhibitor candidate will demonstrate potent inhibition in biochemical assays, which translates effectively into a cellular context. The selectivity profile (e.g., JAK1/2 selective vs. pan-JAK) will guide its potential therapeutic application.

References

  • Ruxolitinib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Ruxolitinib. (n.d.). In Wikipedia. Retrieved from [Link]

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mechanism of action. (n.d.). In Jakafi® (ruxolitinib). Retrieved from [Link]

  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms of Jak/STAT signaling in immunity and disease. Journal of Immunology, 198(1), 1-8. Retrieved from [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? (2025). In Patsnap Synapse. Retrieved from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.). In PathWhiz. Retrieved from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). In Cusabio. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 24), 4947–4955. Retrieved from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). In Creative Diagnostics. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer Fluorescence Resonance Energy Transfer Assays. ASSAY and Drug Development Technologies, 10(2), 212-217. Retrieved from [Link]

  • JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. (n.d.). In BPS Bioscience. Retrieved from [Link]

  • Kim, Y. H., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods, 354(1-2), 48-56. Retrieved from [Link]

  • JAK1 Assay Service. (n.d.). In BPS Bioscience. Retrieved from [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). In BellBrook Labs. Retrieved from [Link]

  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. (n.d.). In Sungkyunkwan University. Retrieved from [Link]

  • Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European Journal of Medicinal Chemistry, 178, 377-391. Retrieved from [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Retrieved from [Link]

  • Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(18), 24-29. Retrieved from [Link]

  • Musumeci, F., et al. (2018). An Update on JAK Inhibitors. Current Medicinal Chemistry, 25(33), 4047-4073. Retrieved from [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pölläniemi, A., et al. (2023). Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. SLAS Discovery, 28(6), 161-168. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. Retrieved from [Link]

  • An update on JAK inhibitors. (2018). ResearchGate. Retrieved from [Link]

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  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. (2023). MDPI. Retrieved from [Link]

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Sources

Using 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine to synthesize CSF1R inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Potent and Selective CSF1R Inhibitors Utilizing the 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Rationale for Targeting CSF1R with a Privileged Scaffold

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors. Dysregulation of the CSF1R signaling pathway is implicated in a range of pathologies, including inflammatory diseases, autoimmune disorders, and various cancers where tumor-associated macrophages (TAMs) contribute to an immunosuppressive tumor microenvironment. Consequently, the development of potent and selective CSF1R inhibitors has emerged as a promising therapeutic strategy.

The 7H-pyrrolo[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP enables it to function as an effective "hinge-binder" within the ATP-binding pocket of numerous kinases. This document provides a detailed protocol and scientific rationale for the synthesis of a potent CSF1R inhibitor, leveraging the versatile chemistry of the this compound starting material. We will focus on the synthesis of a representative inhibitor, demonstrating key chemical transformations and providing the underlying mechanistic logic.

The CSF1R Signaling Pathway and Mechanism of Inhibition

Understanding the target pathway is critical for appreciating the inhibitor's mechanism of action. The binding of the ligand, CSF1 (or IL-34), to the extracellular domain of CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as PI3K/AKT and MAPK, ultimately regulating gene expression and cellular responses like survival and proliferation.

The synthesized pyrrolo[2,3-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding site of the CSF1R kinase domain, preventing the phosphorylation cascade and thereby blocking downstream signaling.

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R Dimer Dimerized & Autophosphorylated CSF1R-P CSF1R->Dimer Dimerization PI3K PI3K Dimer->PI3K MAPK MAPK (ERK) Dimer->MAPK STAT STAT Dimer->STAT AKT AKT PI3K->AKT Gene Gene Expression AKT->Gene MAPK->Gene STAT->Gene Proliferation Macrophage Survival, Proliferation, Differentiation Gene->Proliferation CSF1 CSF1/IL-34 Ligand CSF1->CSF1R Binding Inhibitor CSF1R Inhibitor (Pyrrolo[2,3-d]pyrimidine) Inhibitor->Dimer Blocks ATP Binding Site (Inhibition)

Caption: CSF1R signaling pathway and the point of ATP-competitive inhibition.

Synthetic Strategy: A Modular Approach

Our synthetic approach is designed for modularity, allowing for diversification to optimize inhibitor properties. The core strategy involves two key bond formations on the this compound scaffold: a Suzuki-Miyaura cross-coupling at the C4 position and a nucleophilic aromatic substitution (SNAr) at the C6 position. This strategy is exemplified by the synthesis of potent inhibitors described in the scientific literature.

Synthetic_Workflow A This compound (Starting Material) B Step 1: N7-Protection (e.g., SEM protection) A->B C Intermediate 1: N7-Protected Scaffold B->C D Step 2: C4-Halogenation (e.g., with NIS) C->D E Intermediate 2: C4-Iodo, N7-Protected Scaffold D->E F Step 3: Suzuki Coupling at C4 (with Arylboronic Ester) E->F G Intermediate 3: C4-Aryl, N7-Protected Scaffold F->G H Step 4: SNAr at C6 (with substituted Aniline) G->H I Intermediate 4: C4-Aryl, C6-Anilino, N7-Protected H->I J Step 5: N7-Deprotection (e.g., with TBAF or acid) I->J K Final CSF1R Inhibitor J->K

Caption: Modular synthetic workflow for CSF1R inhibitor synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a potent CSF1R inhibitor, N-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which has shown significant activity. While the final product in the reference differs slightly from a direct pyrrolo[2,3-d]pyrimidine core, the initial key steps involving the functionalization of a related chloro-azaindole are highly analogous and instructive for the target scaffold.

Materials & Reagents:

  • This compound

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • N-Iodosuccinimide (NIS)

  • Arylboronic esters (e.g., 2-(3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

  • Substituted anilines (e.g., 5-amino-2-methylphenol)

  • Palladium catalysts (e.g., Pd(dppf)Cl₂)

  • Bases (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Solvents (e.g., DMF, Dioxane, THF, Acetonitrile)

  • Tetrabutylammonium fluoride (TBAF)

  • Standard laboratory glassware, purification (silica gel chromatography), and analytical equipment (LC-MS, NMR).

Step 1: Protection of the Pyrrole Nitrogen (N7)

Rationale: The N-H proton of the pyrrole ring is acidic and can interfere with subsequent organometallic coupling reactions. Protecting this position, for example with a SEM group, enhances solubility and ensures regioselective reactions at other positions. The SEM group is chosen for its stability under coupling conditions and its facile removal under mild fluoride or acidic conditions.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

  • Add SEM-Cl (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for completion.

  • Quench the reaction carefully with saturated aq. NH₄Cl solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N7-SEM protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki coupling is a robust and versatile method for forming C-C bonds. Here, we introduce a substituted aryl group at a key position (e.g., C4, after a necessary halogenation step not detailed here but common in such syntheses) which will interact with the kinase. The choice of palladium catalyst, ligand, and base is crucial for achieving high yield and minimizing side reactions.

Protocol:

  • Combine the N7-protected 4-iodo-6-chloro-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic ester (1.5 eq), and K₂CO₃ (3.0 eq) in a mixture of dioxane and water (4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate. The organic phase is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify via column chromatography to obtain the C4-arylated product.

Step 3: Nucleophilic Aromatic Substitution (SNAr) at C6

Rationale: The electron-withdrawing nature of the pyrimidine ring activates the C6 position (bearing the chloro group) towards nucleophilic attack. This SNAr reaction is a key step for introducing the side chain that often confers selectivity and potency. A substituted aniline is commonly used here.

Protocol:

  • In a sealed vessel, dissolve the C4-aryl-6-chloro intermediate (1.0 eq) and the selected substituted aniline (e.g., 3-amino-N,N-dimethyl-benzenesulfonamide, 1.3 eq) in anhydrous dioxane.

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Degas the mixture, then add a palladium catalyst system if required for challenging substrates (e.g., Xantphos and Pd₂(dba)₃), though thermal SNAr is often sufficient.

  • Heat the reaction to 110-120 °C for 12-24 hours. Monitor progress by LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

Step 4: Deprotection of N7

Rationale: The final step involves the removal of the SEM protecting group to reveal the N-H moiety, which is often crucial for forming a key hydrogen bond with the hinge region of the kinase ATP-binding site.

Protocol:

  • Dissolve the fully substituted, N7-protected intermediate in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 3.0 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Alternatively, for acid-labile substrates, a solution of HCl in dioxane can be used.

  • Monitor the reaction by LC-MS. Upon completion, concentrate the mixture.

  • Purify the final compound by preparative HPLC or silica gel chromatography to yield the desired CSF1R inhibitor.

Characterization and Performance Data

The synthesized compounds must be thoroughly characterized to confirm their structure (¹H NMR, ¹³C NMR, HRMS) and purity (HPLC). Subsequently, their biological activity is assessed. The primary metric for a kinase inhibitor is its IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound IDTargetIC₅₀ (nM)Selectivity ProfileReference
Compound A CSF1R5High selectivity against a panel of related kinases
Compound B CSF1R1.2Potent inhibitor of c-FMS (CSF1R)
PLX3397 (Pexidartinib) CSF1R, KIT, FLT320 (CSF1R)Dual inhibitor, FDA approvedTural, et al. (2019)
BLZ945 CSF1R<10Highly selective, brain-penetrantPyonteck, et al. (2013)

Note: Data for Compounds A and B are representative examples from the literature demonstrating the potency achievable from this scaffold. PLX3397 and BLZ945 are well-known CSF1R inhibitors for context.

Conclusion and Future Directions

The this compound scaffold is a validated and highly effective starting point for the synthesis of potent and selective CSF1R inhibitors. The modular synthetic route, involving key transformations like Suzuki coupling and SNAr reactions, provides medicinal chemists with a robust platform for generating diverse libraries of compounds. By systematically modifying the substituents at the C4 and C6 positions, it is possible to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties (ADME). Future work will continue to explore novel substitutions on this privileged core to develop next-generation inhibitors with improved therapeutic profiles for use in oncology and inflammatory diseases.

References

  • Title: CSF1R signaling in health and disease Source: Cell URL: [Link]

  • Title: Targeting the CSF1/CSF1R pathway in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Discovery of a series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines as potent inhibitors of colony stimulating factor-1 receptor (c-FMS) kinase Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and SAR of 4,6-disubstituted-1H-pyrrolo[2,3-d]pyrimidines as potent CSF-1R inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Cyclopropane-1,1-dicarboxamide Derivatives as Potent c-FMS Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Application Notes and Protocols for the Cellular Evaluation of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 7-Deazapurine Scaffold

The 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine core, a prominent member of the 7-deazapurine class of heterocyclic compounds, represents a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1][2] This structural motif, an analog of natural purines where the N7 atom is replaced by a carbon, offers unique electronic properties and a modifiable C7 position, leading to diverse biological activities.[1] Derivatives of this scaffold have demonstrated significant potential as antiviral and antineoplastic agents.[1][3][4] A significant portion of their anticancer activity stems from their ability to function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][6][7][8][9]

Key protein kinase targets for 7-deazapurine derivatives include Janus kinases (JAKs), Cyclin-Dependent Kinase 9 (CDK9), Haspin, and Signal Transducer and Activator of Transcription 6 (STAT6).[6][7][10][11] Inhibition of these kinases can disrupt vital signaling cascades, such as the JAK/STAT pathway, which is crucial for cell proliferation, differentiation, and immune responses.[12][13][14] Dysregulation of this pathway is a hallmark of various malignancies and inflammatory diseases.[7][15] Consequently, the development of novel inhibitors targeting this pathway is of significant therapeutic interest.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological effects of novel this compound derivatives. The protocols detailed herein are designed to be self-validating systems, offering insights into the cytotoxic and mechanistic properties of these compounds.

I. Foundational Cytotoxicity Assessment: Gauging the Impact on Cell Viability

A primary step in the evaluation of any potential anticancer compound is to determine its effect on cancer cell viability. This is typically achieved through metabolic assays that provide a quantitative measure of a compound's cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50).[16][17]

A. Principle of Metabolic Viability Assays

Metabolic viability assays, such as the MTT, XTT, and CCK-8 assays, are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[18][19][20] The amount of formazan produced is directly proportional to the number of living cells, allowing for a colorimetric or fluorometric quantification of cell viability.[17]

B. Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method for assessing cell viability.[18][19]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, HepG2)[1][3]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank control (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.1894.4
10.9576.0
100.6249.6
500.2520.0
1000.1512.0

II. Mechanistic Deep Dive: Unraveling the Mode of Action

Following the initial assessment of cytotoxicity, it is crucial to investigate the underlying mechanisms by which the this compound derivatives induce cell death. Key cellular processes to examine include apoptosis (programmed cell death) and the cell cycle.

A. Apoptosis Detection via Annexin V/Propidium Iodide Staining

Apoptosis is a highly regulated process of cell death characterized by distinct morphological and biochemical changes.[21][22] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[21][23] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[23][24] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[21][23]

Experimental Workflow:

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis A Seed cells in 6-well plates B Treat with derivative for 24-48h A->B C Harvest cells (including supernatant) B->C D Wash with cold PBS C->D E Resuspend in Annexin V Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate for 15 min in the dark F->G H Analyze by Flow Cytometry G->H I Quantify cell populations H->I

Caption: Apoptosis Assay Workflow.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[23]

  • Washing: Wash the cells twice with ice-cold PBS.[23]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.[24]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[24]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

B. Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[25][26] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[25][27][28]

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining & Analysis A Culture cells to 60-70% confluency B Treat with test compound A->B C Harvest and wash cells with PBS B->C D Fix cells in ice-cold 70% ethanol C->D E Wash to remove ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Analyze by Flow Cytometry G->H I Model cell cycle distribution H->I

Caption: Cell Cycle Analysis Workflow.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[27] This step permeabilizes the cells and preserves their DNA.[25]

  • Staining: Wash the cells to remove the ethanol and then treat with RNase A to degrade RNA, ensuring that PI only binds to DNA.[28] Stain the cells with a PI solution.[28]

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.[25][27]

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) compared to the control group indicates that the compound interferes with cell cycle progression at that checkpoint.

III. Target Engagement and Pathway Modulation: Probing Kinase Inhibition

Given that many this compound derivatives are designed as kinase inhibitors, it is essential to confirm their activity against their intended targets in a cellular context.[29][30][31][32][33]

A. Cellular Kinase Assays

Cell-based kinase assays measure the activity of a specific kinase within the complex cellular environment.[29] These assays can be performed using various technologies, including ELISA, AlphaLISA, and Western blotting, to detect the phosphorylation of a kinase's substrate.[29][30]

Principle of Western Blotting for Kinase Activity: Western blotting is a powerful technique to assess the phosphorylation status of specific proteins within a signaling pathway.[34][35][36][37][38] By using antibodies that specifically recognize the phosphorylated form of a protein, one can determine the effect of a kinase inhibitor on its downstream targets.[34]

Signaling Pathway Visualization: The JAK/STAT Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Inhibitor 6-Chloro-7H-pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->pJAK Inhibits

Caption: Inhibition of the JAK/STAT Pathway.

B. Western Blot Protocol for Analyzing JAK/STAT Pathway Activation

This protocol details the steps to analyze the phosphorylation of STAT3, a key downstream effector of JAKs.

Materials:

  • Cell line with active JAK/STAT signaling (e.g., L540 Hodgkin lymphoma cells)[39]

  • This compound derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells on ice using lysis buffer.[35]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[35]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.[35]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT3 and a loading control like GAPDH.

Data Interpretation: A decrease in the level of phosphorylated STAT3 in treated cells compared to the control indicates that the this compound derivative is inhibiting the JAK/STAT pathway.

IV. Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and target engagement, researchers can gain a comprehensive understanding of the therapeutic potential of these promising compounds.

V. References

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Jayapal, M., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Lee, J. H., et al. (2011). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. PubMed. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2013). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. Retrieved from [Link]

  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • Wei, L., et al. (2013). Identification of small molecule activators of the janus kinase/signal transducer and activator of transcription pathway using a cell-based screen. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. PubMed. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) 7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: In vitro and in vivo pharmacology. Retrieved from [Link]

  • Adebayo, T. K., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. Retrieved from [Link]

  • Bartholomeusz, G., et al. (2008). A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. AACR Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]

  • Nakajima, R., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Radi, M., et al. (2018). An Update on JAK Inhibitors. PubMed. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved from [Link]

  • PMC. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • NIH. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • PMC. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Retrieved from [Link]

  • Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Retrieved from [Link]

Sources

Application Note: A Multi-faceted Approach to Purity Determination of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical starting material and key intermediate in the synthesis of a variety of pharmacologically active molecules, including Janus kinase (JAK) inhibitors like Tofacitinib. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for characterizing the purity of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of scientific integrity, drawing from established regulatory guidelines and field-proven methodologies to ensure robust and reliable purity assessment.

The control of impurities in pharmaceutical manufacturing is a critical issue addressed by international guidelines such as those from the International Council for Harmonisation (ICH). Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[1] Therefore, a well-defined analytical strategy for an intermediate like this compound is not just a matter of good science but a regulatory necessity.

This document outlines a multi-modal analytical workflow, leveraging the strengths of various techniques to build a complete purity profile. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.

Logical Workflow for Purity Characterization

A comprehensive purity assessment should not rely on a single analytical technique. Instead, a logical, tiered approach is recommended to identify and quantify all potential impurities, from residual starting materials and solvents to by-products and degradants.

Purity Workflow cluster_0 Phase 1: Primary Purity Assessment cluster_1 Phase 2: Structural Confirmation & Identification cluster_2 Phase 3: Physicochemical Characterization HPLC_UV HPLC-UV (Purity, Impurity Profile) LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS If unknown peaks > threshold GC_FID_MS GC-FID/MS (Residual Solvents, Volatile Impurities) NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR For definitive structure DSC_TGA Thermal Analysis (DSC/TGA) (Polymorphism, Solvates) KF Karl Fischer Titration (Water Content) Sample Sample Sample->HPLC_UV Primary Analysis Sample->GC_FID_MS Parallel Analysis Sample->DSC_TGA Sample->KF

Caption: Orthogonal Analytical Workflow for Purity Assessment.

Part 1: Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity and impurity profile of this compound. Its strength lies in its ability to separate, detect, and quantify non-volatile organic impurities.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the target molecule. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and separating it from potential impurities with varying polarities. A gradient elution is employed to ensure the timely elution of both early and late-eluting impurities, providing a comprehensive impurity profile within a reasonable run time. The selection of a UV detection wavelength is based on the chromophoric nature of the pyrrolo[2,3-d]pyrimidine ring system.

Protocol: RP-HPLC for Purity Determination

This protocol is designed to be a starting point and should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for good resolution and efficiency in reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of the basic nitrogen-containing analyte and improves chromatographic reproducibility.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA shallow initial gradient allows for the separation of closely related polar impurities, while the ramp ensures elution of non-polar ones.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection UV at 254 nmA common wavelength for aromatic and heteroaromatic compounds, providing good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Preparation Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.Ensures complete dissolution and compatibility with the mobile phase.

System Suitability: Before sample analysis, the chromatographic system must be evaluated for its suitability. According to USP General Chapter <621>, system suitability tests are an integral part of chromatographic methods.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column for the separation.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and the system's stability.
Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally degrade the sample to produce potential degradation products and demonstrate that they are separated from the main peak and from each other.[4][5][6]

Stress Conditions:

ConditionProtocol
Acid Hydrolysis Reflux sample solution in 0.1 N HCl at 60 °C for 4 hours.
Base Hydrolysis Reflux sample solution in 0.1 N NaOH at 60 °C for 2 hours.
Oxidative Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Expose solid sample to 105 °C for 48 hours.
Photolytic Expose sample solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

After exposure, samples are analyzed by the developed HPLC method to assess for degradation. The peak purity of the main component should be evaluated using a PDA detector to confirm that no degradation products are co-eluting.

Part 2: Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic impurities and residual solvents, which are common in synthetic organic chemistry.

Rationale for Method Selection

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is a highly sensitive and specific technique for residual solvent analysis. The headspace technique allows for the analysis of volatile compounds without injecting the non-volatile matrix onto the GC column, which can prolong column life and reduce instrument contamination. FID is a universal detector for organic compounds and provides a linear response over a wide concentration range. Confirmation of impurity identity can be achieved by Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Protocol: HS-GC-FID for Residual Solvents

This protocol is based on the principles outlined in USP General Chapter <467> Residual Solvents.

Instrumentation:

  • GC system with a headspace autosampler, a capillary column, and a Flame Ionization Detector (FID).

GC Conditions:

ParameterRecommended SettingRationale
Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness or equivalentA polar column designed for the separation of volatile polar and non-polar compounds, ideal for residual solvent analysis.
Carrier Gas Helium or Nitrogen at a constant flow of 2.0 mL/minInert carrier gas for GC.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 minA temperature program that allows for the separation of a wide range of solvents with different boiling points.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Sample Preparation Accurately weigh ~100 mg of this compound into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).DMSO is a high-boiling solvent that effectively dissolves the sample and facilitates the partitioning of volatile analytes into the headspace.
Headspace Parameters Equilibration Temperature: 80 °C; Equilibration Time: 30 min; Injection Volume: 1 mLOptimized to ensure complete partitioning of volatile solvents from the sample matrix into the headspace for injection.

Part 3: Structural Elucidation and Identity Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for structural confirmation of the main component and identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum will confirm the presence and connectivity of the protons in the pyrrolo[2,3-d]pyrimidine ring system. The ¹³C NMR will provide information about the carbon framework. The purity can also be estimated by ¹H NMR using a certified internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound and its impurities. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it can provide molecular weight information for each separated peak. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, which is invaluable for the structural elucidation of unknown impurities.[8]

Summary of Analytical Techniques and Their Roles

Analytical TechniquePrimary ApplicationKey Information Provided
HPLC-UV Purity assessment and impurity profilingPercentage purity, number of impurities, relative amounts
GC-FID/MS Residual solvents and volatile impuritiesIdentification and quantification of volatile components
LC-MS Identification of non-volatile impuritiesMolecular weight of impurities, aiding in structural elucidation
NMR Spectroscopy Structural confirmation and identificationDefinitive chemical structure, confirmation of identity
Thermal Analysis Solid-state characterizationMelting point, polymorphism, presence of solvates
Karl Fischer Water content determinationQuantitative measurement of water in the sample

Conclusion

The analytical characterization of this compound purity requires a comprehensive and orthogonal approach. The methods outlined in this application note, from chromatographic separation to spectroscopic identification, provide a robust framework for ensuring the quality of this critical pharmaceutical intermediate. It is imperative that these methods are rigorously validated in accordance with regulatory guidelines to ensure data integrity and support the development of safe and effective medicines. By understanding the "why" behind each analytical choice, researchers can confidently assess the purity of their materials and make informed decisions throughout the drug development process.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]

  • ICH Q3B(R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available from: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC - NIH. Available from: [Link]

  • Methods for the Analysis of Tofacitinib Oral Solution - USP's Emerging Standards. Available from: [Link]

  • A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products - ACG Publications. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • GC/MS strategies for mutagenic impurities analysis - Separation Science. Available from: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - European Medicines Agency (EMA). Available from: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • Forced degradation studies - MedCrave online. Available from: [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. Available from: [Link]

  • Degradation Profiling by RP- HPLC: A Review - IJPPR. Available from: [Link]

Sources

Protecting Group Strategies for the Synthesis of 7H-Pyrrolo[2,3-d]pyrimidines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, a bioisostere of purine, represents a cornerstone scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful development of therapeutics targeting a range of diseases, including cancers and inflammatory disorders.[1][2][3][4][5][6] The synthesis of complex molecules based on this core, however, is often a nuanced challenge that necessitates a robust and well-considered protecting group strategy. The pyrrole nitrogen at the 7-position (N7) is nucleophilic and can interfere with a variety of synthetic transformations, such as metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[7] Therefore, the judicious selection, introduction, and removal of a protecting group for the N7 position are critical for achieving high yields, simplifying purification processes, and enabling the desired chemical modifications.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies for the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the mechanistic rationale behind the use of various protecting groups, provide detailed, field-proven protocols for their application and removal, and offer a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic route.

The Rationale for N7-Protection: Enabling Versatile Functionalization

The primary motivation for protecting the N7 position of the pyrrolo[2,3-d]pyrimidine core is to modulate its reactivity and enhance the efficiency of subsequent synthetic steps. An unprotected N7-H can lead to a number of undesired side reactions, including:

  • N-alkylation or N-arylation: In the presence of electrophiles, the pyrrole nitrogen can compete with other nucleophilic sites in the molecule.

  • Deprotonation: The acidic N7-proton can be abstracted by bases, potentially leading to solubility issues or undesired reactivity of the resulting anion.

  • Inhibition of Catalytic Cycles: In metal-catalyzed reactions, the N7-H can coordinate to the metal center, potentially inhibiting or poisoning the catalyst.

By temporarily masking the N7 position with a suitable protecting group, chemists can unlock a wider array of synthetic transformations, including:

  • Regioselective Halogenation: Introduction of halogens at specific positions of the heterocyclic core.

  • Metal-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aryl, heteroaryl, or alkyl substituents.[7][8][9]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of leaving groups on the pyrimidine ring.

The ideal protecting group for this purpose should be:

  • Easy and high-yielding to introduce.

  • Stable to the reaction conditions of subsequent steps.

  • Readily and cleanly removed under mild conditions that do not affect other functional groups in the molecule (orthogonality).

Below, we explore the most commonly employed and effective protecting groups for the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

Key Protecting Groups for the N7 Position

Sulfonyl Protecting Groups: Tosyl (Ts) and Benzenesulfonyl (Bs)

Sulfonyl groups, such as tosyl and benzenesulfonyl, are robust and electron-withdrawing protecting groups that effectively reduce the nucleophilicity of the pyrrole nitrogen. Their stability under a wide range of reaction conditions, including strongly acidic and oxidative environments, makes them a popular choice in multi-step syntheses.

Mechanism of Protection and Deprotection:

The protection reaction involves the deprotonation of the N7-H with a base, followed by nucleophilic attack on the sulfonyl chloride. Deprotection is typically achieved under reductive or strongly basic conditions.

G cluster_protection Protection cluster_deprotection Deprotection Pyrrolo_pyrimidine 7H-Pyrrolo[2,3-d]pyrimidine Protected N7-Sulfonyl-pyrrolo[2,3-d]pyrimidine Pyrrolo_pyrimidine->Protected R-SO2Cl, Base (e.g., NaH) Deprotected 7H-Pyrrolo[2,3-d]pyrimidine Protected->Deprotected Reducing agent (e.g., Mg/MeOH) or strong base (e.g., NaOH)

General Protection and Deprotection of N7 with Sulfonyl Groups.

Experimental Protocols:

Protocol 1: N7-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Sodium hydride (NaH, 60% dispersion in mineral oil), p-Toluenesulfonyl chloride (TsCl), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: a. To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add NaH (1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[10][11]

Protocol 2: Deprotection of N7-Tosyl Group with Sodium Hydroxide

  • Materials: N7-Tosyl-pyrrolo[2,3-d]pyrimidine derivative, Sodium hydroxide (NaOH), Methanol (MeOH), Water.

  • Procedure: a. Dissolve the N7-tosyl protected pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of methanol and water. b. Add a solution of NaOH (excess, e.g., 2-4 M) to the mixture. c. Heat the reaction mixture to reflux and monitor by TLC. d. Upon completion, cool the reaction to room temperature and neutralize with an appropriate acid (e.g., HCl). e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 7H-pyrrolo[2,3-d]pyrimidine.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group

The SEM group is a versatile protecting group that is stable to a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic conditions or with fluoride ions. This orthogonality makes it particularly valuable in complex synthetic sequences.[7] The protection of the pyrrole NH with SEM has been shown to lead to higher reaction rates and easier purifications in subsequent steps.[12]

Mechanism of Protection and Deprotection:

Protection is achieved by deprotonation of the N7-H followed by reaction with SEM-Cl. Deprotection under acidic conditions proceeds via protonation of the ether oxygen, followed by elimination of the trimethylsilyl group and formaldehyde to release the free pyrrole. Fluoride-mediated deprotection involves the attack of the fluoride ion on the silicon atom, initiating a similar elimination cascade.

G cluster_protection Protection cluster_deprotection_acid Acidic Deprotection Pyrrolo_pyrimidine 7H-Pyrrolo[2,3-d]pyrimidine SEM_Protected N7-SEM-pyrrolo[2,3-d]pyrimidine Pyrrolo_pyrimidine->SEM_Protected SEM-Cl, Base (e.g., NaH) Deprotected 7H-Pyrrolo[2,3-d]pyrimidine SEM_Protected->Deprotected TFA, CH2Cl2 SEM_Protected->Deprotected TBAF, THF

General Protection and Deprotection of N7 with SEM Group.

Experimental Protocols:

Protocol 3: N7-SEM Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Sodium hydride (NaH, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF dropwise. b. Stir the mixture at 0 °C for 30 minutes. c. Add SEM-Cl (1.2 eq) dropwise at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Quench the reaction with saturated aqueous ammonium chloride solution. f. Extract the mixture with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the residue by column chromatography on silica gel to give the N7-SEM protected product.

Protocol 4: Deprotection of N7-SEM Group with Trifluoroacetic Acid (TFA)

  • Materials: N7-SEM-pyrrolo[2,3-d]pyrimidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: a. Dissolve the SEM-protected pyrrolopyrimidine (1.0 eq) in a mixture of TFA and DCM (e.g., 1:1 v/v).[12][13] b. Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC. c. Upon completion, concentrate the reaction mixture under reduced pressure. d. Co-evaporate the residue with a suitable solvent like toluene to remove excess TFA. e. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the deprotected product.

Pivaloyloxymethyl (POM) Protecting Group

The pivaloyloxymethyl (POM) group is another useful protecting group for the N7 position. It is introduced using pivaloyloxymethyl chloride (POM-Cl) and is generally stable to a variety of reaction conditions.

Mechanism of Protection and Deprotection:

Protection occurs via an SN2 reaction between the pyrrole anion and POM-Cl. Deprotection can be achieved under basic conditions, which hydrolyze the pivaloyl ester, leading to an unstable hydroxymethyl intermediate that fragments to release the free pyrrole and formaldehyde.

G cluster_protection Protection cluster_deprotection Deprotection Pyrrolo_pyrimidine 7H-Pyrrolo[2,3-d]pyrimidine POM_Protected N7-POM-pyrrolo[2,3-d]pyrimidine Pyrrolo_pyrimidine->POM_Protected POM-Cl, Base (e.g., K2CO3) Deprotected 7H-Pyrrolo[2,3-d]pyrimidine POM_Protected->Deprotected Base (e.g., NH3/MeOH)

General Protection and Deprotection of N7 with POM Group.

Experimental Protocols:

Protocol 5: N7-POM Protection of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, Pivaloyloxymethyl chloride (POM-Cl), Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Procedure: a. To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[12] b. Add POM-Cl (1.2 eq) to the suspension. c. Stir the reaction mixture at room temperature for 12-18 hours. d. Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by column chromatography on silica gel to yield the N7-POM protected derivative.

Protocol 6: Deprotection of N7-POM Group with Ammonia in Methanol

  • Materials: N7-POM-pyrrolo[2,3-d]pyrimidine derivative, 7N Ammonia in Methanol.

  • Procedure: a. Dissolve the N7-POM protected compound in 7N ammonia in methanol. b. Stir the solution in a sealed vessel at room temperature for 24-48 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. e. The crude deprotected product can be further purified by crystallization or column chromatography if necessary.

Comparative Analysis of Protecting Groups

The choice of a protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the key features of the discussed protecting groups to aid in this selection process.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityKey AdvantagesPotential Drawbacks
Tosyl (Ts) TsCl, NaH, DMFNaOH, MeOH/H₂O, refluxStable to acid, mild base, many organometallicsHigh stability, electron-withdrawingHarsh deprotection conditions
Benzenesulfonyl (Bs) BsCl, NaH, DMFMg, MeOH or strong baseSimilar to TosylHigh stability, electron-withdrawingHarsh deprotection conditions
SEM SEM-Cl, NaH, THFTFA, DCM or TBAF, THFStable to base, nucleophiles, mild acidOrthogonal removal conditions, mild deprotectionCan be challenging to remove in some cases[7]
POM POM-Cl, K₂CO₃, MeCNNH₃/MeOHStable to mild acid and some organometallicsMild introduction and removal conditionsLess stable than sulfonyl groups to strong base

Orthogonal Protecting Group Strategies

In the synthesis of highly functionalized 7H-pyrrolo[2,3-d]pyrimidine derivatives, it is often necessary to employ multiple protecting groups for different functional moieties within the same molecule. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling a stepwise and controlled synthetic sequence.

A common scenario involves the use of an N7-protecting group in conjunction with protecting groups for exocyclic amino or hydroxyl functions on the pyrimidine ring or substituents. For instance, an N7-SEM group can be used alongside a Boc-protected amine. The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM), leaving the SEM group intact. Subsequently, the SEM group can be removed using fluoride ions (e.g., TBAF), demonstrating the orthogonality of this protecting group pair.

Conclusion

The successful synthesis of complex 7H-pyrrolo[2,3-d]pyrimidine derivatives is intrinsically linked to the strategic use of protecting groups for the N7 position. This guide has provided a detailed overview of some of the most effective and commonly employed protecting groups: sulfonyl (tosyl and benzenesulfonyl), SEM, and POM. By understanding the mechanistic principles behind their application and removal, and by utilizing the detailed protocols provided, researchers can confidently navigate the synthesis of this important class of molecules. The comparative analysis and discussion of orthogonal strategies further equip chemists with the knowledge to make informed decisions in the design of efficient and robust synthetic routes, ultimately accelerating the discovery and development of novel therapeutics based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

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  • Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. PubMed. Available at: [Link]

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  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. RSC Publishing. Available at: [Link]

  • Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. PubMed. Available at: [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides actionable steps to diagnose and resolve the underlying issues.

Problem 1: Low yield with significant starting material remaining after chlorination.

Observation: TLC or LC-MS analysis of the crude reaction mixture shows a major spot corresponding to the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Why It Happens: The conversion of the 4-hydroxy group to the 4-chloro group, typically using phosphorus oxychloride (POCl₃), is an equilibrium-driven process that can be sluggish. Incomplete reaction is often due to insufficient reactivity, inadequate temperature, or premature degradation of the chlorinating agent.

How to Fix It:

  • Increase Reaction Temperature and Time: The reaction often requires heating to reflux (80-110°C) for several hours to proceed to completion.[1] Monitor the reaction progress by TLC until the starting material is consumed.

  • Use a Co-solvent or Additive: In some cases, using a high-boiling inert solvent like toluene along with POCl₃ can improve solubility and facilitate a higher reaction temperature.[2]

  • Incorporate a Tertiary Amine: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can act as an acid scavenger and catalyst, driving the reaction forward.[2] This is particularly effective at lower temperatures (e.g., 50°C).[2]

Optimized Chlorination Protocol
  • To a flask containing 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

  • If desired, add N,N-diisopropylethylamine (1.5 eq) portion-wise at a controlled temperature.

  • Heat the mixture to 80-100°C and stir for 2-4 hours, monitoring by TLC (e.g., using 10% MeOH in DCM).

  • Once the starting material is consumed, carefully remove the excess POCl₃ under reduced pressure.

  • Quench the reaction by slowly adding the residue to ice water with vigorous stirring.

  • Neutralize the aqueous solution to a pH of 9-10 using a base like NaOH or aqueous ammonia to precipitate the product.[1][3]

  • Filter the solid, wash with water, and dry under vacuum.

Problem 2: Formation of an impurity with a mass of 135 g/mol (M+H = 136).

Observation: LC-MS analysis reveals a significant peak corresponding to the mass of the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, even after purification.

Why It Happens: The 4-chloro substituent is a good leaving group, making the product susceptible to nucleophilic aromatic substitution (SNAr).[4] During aqueous workup or purification on silica gel with protic solvents, the chlorine can be hydrolyzed back to the hydroxy group.

How to Fix It:

  • Minimize Contact with Water: Perform the workup quickly and at low temperatures. Quenching on ice is critical.

  • Anhydrous Workup: After quenching, immediately extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[3] Wash the organic layer with brine and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.

  • Purification Strategy: If column chromatography is necessary, use a non-protic solvent system. Consider recrystallization from a solvent like toluene as an alternative to chromatography to minimize contact with silica gel.[1]

Problem 3: Appearance of multiple product spots on TLC, particularly after subsequent reaction steps.

Observation: After attempting to functionalize the this compound core, multiple products are observed, suggesting reactions at unintended positions.

Why It Happens: The pyrrole nitrogen (N7) is nucleophilic and its proton is acidic. In the presence of a base, the N7 position can be deprotonated and subsequently alkylated or arylated, competing with reactions at other sites.[5] The chemical reactivity of the scaffold is centered around both the chlorine at the 4-position and the nitrogen at the 7-position.[5]

How to Fix It:

  • Protect the N7 Position: For multi-step syntheses, protecting the N7 nitrogen is the most robust strategy. Common protecting groups include tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM).[6][7]

  • Control of Stoichiometry and Base: When N7 functionalization is the goal, careful control of the base (e.g., K₂CO₃, Cs₂CO₃) and the electrophile (e.g., alkyl halide) is necessary to ensure selective reaction.[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

A1: The most common side reactions are incomplete chlorination of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol precursor, hydrolysis of the final product back to the starting material, and undesired reactions at the N7 position of the pyrrole ring. Each of these can significantly lower the yield and purity of the desired product.

Q2: My synthesis involves a Sonogashira or Suzuki coupling at a different position. Can the 4-chloro group interfere?

A2: Yes. The 4-chloro position is reactive towards cross-coupling conditions, especially with palladium catalysts.[4] If you intend to perform a cross-coupling at another position (e.g., C5 or C6) first, it is often necessary to carry out that reaction before the chlorination step. Alternatively, the choice of catalyst, ligand, and reaction conditions can sometimes provide selectivity, but this requires careful optimization.

Q3: How can I confirm the identity of my product and distinguish it from the 4-hydroxy starting material?

A3:

  • Mass Spectrometry (MS): This is the most definitive method. This compound will have a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) and a molecular weight of ~153.57 g/mol .[9] The 4-hydroxy precursor has a molecular weight of ~135.12 g/mol .

  • NMR Spectroscopy: In ¹H NMR, the chemical shifts of the pyrrole and pyrimidine protons will differ between the two compounds. In ¹³C NMR, the carbon atom at the C4 position will show a significant downfield shift when substituted with chlorine compared to a hydroxyl group.

  • Melting Point: The melting point of this compound is reported to be in the range of 183-184°C, which is distinct from its precursors.[10]

Q4: What is the mechanism of the chlorination reaction with POCl₃?

A4: The reaction proceeds through the activation of the 4-hydroxy group. The oxygen of the hydroxyl group (in its tautomeric amide form) attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and a dichlorophosphate intermediate. A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product. The presence of a base can facilitate the initial deprotonation of the hydroxyl group, increasing its nucleophilicity.

Visual Diagrams

Reaction Pathway and Common Side Reactions

G SM 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Starting Material) Product This compound (Desired Product) SM->Product  POCl₃, Heat   (Desired Reaction) invis2 invis1 Product->invis1 Hydrolysis Hydrolysis Product (Same as SM) invis1->SM  H₂O (Workup)   (Hydrolysis Side Reaction) invis2->SM Incomplete Reaction

Caption: Key transformation and potential side reactions.

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield of Product check_tlc Analyze crude reaction mixture by TLC or LC-MS start->check_tlc is_sm Is starting material (SM) the major component? check_tlc->is_sm is_hydrolysis Is hydrolysis product the major impurity? is_sm->is_hydrolysis No incomplete Diagnosis: Incomplete Reaction is_sm->incomplete Yes hydrolysis Diagnosis: Hydrolisis During Workup is_hydrolysis->hydrolysis Yes other Diagnosis: Other Side Reactions is_hydrolysis->other No fix_incomplete Solution: - Increase reaction time/temp - Use DIPEA as additive - Ensure anhydrous conditions incomplete->fix_incomplete fix_hydrolysis Solution: - Use anhydrous workup - Minimize time in protic media - Purify via recrystallization hydrolysis->fix_hydrolysis fix_other Solution: - Check for N7 alkylation - Consider protecting groups - Re-evaluate starting material purity other->fix_other

Caption: A decision tree for troubleshooting low product yield.

Data Summary

Observed ProblemPotential Cause(s)Key Diagnostic CheckRecommended Solution(s)
Low Conversion Insufficient reaction time/temperature; Deactivated reagentTLC/LC-MS shows high % of starting materialIncrease temperature/time; add a tertiary amine base (e.g., DIPEA)[2]
Product Hydrolysis Presence of water during workup/purificationLC-MS shows impurity with mass of starting materialPerform rapid, cold, anhydrous workup; use non-protic solvents for chromatography
N7-Alkylation Reaction of pyrrole nitrogen with electrophilesMultiple product spots on TLC/LC-MSProtect N7 with a suitable protecting group (e.g., SEM, Tosyl) before further steps[6][7]
Tarry/Dark Mixture Reaction temperature too high; presence of impuritiesFormation of insoluble, dark materialEnsure purity of starting materials; maintain careful temperature control

References

  • Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? Guidechem.
  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PubMed Central (PMC) - NIH.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. lookchem.
  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem.

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Technical Support Center: Chromatographic Purification of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 6-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. This scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. Achieving high purity is paramount for accurate biological evaluation and downstream applications.

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and practical protocols based on established scientific principles and field experience.

The Challenge of Purifying Pyrrolopyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine core, often called 7-deazapurine, contains multiple nitrogen atoms. These nitrogen centers can act as both hydrogen bond donors and acceptors, and their basicity can lead to challenging interactions with chromatographic stationary phases, especially acidic silica gel.[1] Common issues include poor peak shape, low recovery, and on-column degradation. This guide will address these specific challenges head-on.

Section 1: Flash Chromatography Troubleshooting Guide

Flash chromatography is the workhorse for routine, preparative-scale purification in most synthetic labs.[2] Here’s how to solve common problems encountered with this compound derivatives.

Q1: My compound is streaking or tailing badly on the silica gel column. What's happening and how do I fix it?

Answer: This is the most frequent issue. The basic nitrogen atoms on your pyrrolopyrimidine ring are interacting strongly and non-uniformly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This leads to a "drag" effect, causing the peak to tail.

Causality & Solution:

  • Neutralize the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel.

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia (as a 7N solution in methanol) into your mobile phase.[2][3] Start with 0.1% TEA and increase up to 1% if needed. This amine competitively binds to the acidic silanol groups, allowing your compound to elute symmetrically.

  • Switch to a Less Acidic Stationary Phase: If adding a modifier doesn't resolve the issue or is incompatible with your compound's stability, consider an alternative stationary phase.

    • Alumina: Basic or neutral alumina can be an excellent substitute for silica gel for purifying basic compounds.[2]

    • Deactivated Silica: You can deactivate silica gel yourself by preparing a slurry with a small percentage of a base before packing the column, though this can be less reproducible than using a pre-packed column with a modifier.[4]

  • Use a More Polar Solvent System: Sometimes, a solvent system with a more polar component, like methanol in a dichloromethane/methanol mixture, can improve peak shape by better solvating the compound and disrupting the strong interaction with the silica surface.[3]

Q2: I can't get good separation between my product and a closely-related impurity.

Answer: Poor separation, or co-elution, occurs when the solvent system does not provide enough selectivity between the two compounds.

Causality & Solution:

  • Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for method development.

    • Aim for the Right Rf: For good separation in flash chromatography, your target compound's Retention Factor (Rf) on TLC should be between 0.2 and 0.4.[5]

    • Test Different Solvent Selectivities: Don't just vary the ratio of a single solvent system (e.g., hexane/ethyl acetate). Try entirely different solvent combinations that offer different types of intermolecular interactions.[2] For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone. This changes the nature of the interactions and can often pull apart stubborn impurities.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[2] If you load too much, the stationary phase becomes saturated, and the separation bands broaden significantly, leading to overlap.

  • Use a Finer Silica Mesh or a High-Performance Column: Finer silica particles provide a greater surface area and more theoretical plates, leading to higher resolution. Consider using high-performance flash chromatography cartridges if available.

Workflow: Troubleshooting Poor Separation

G start Poor Separation (Overlapping Peaks) tlc_check Is there good separation (ΔRf > 0.1) on TLC? start->tlc_check overload_check Is column overloaded? (>5% w/w sample:silica) tlc_check->overload_check Yes solvent_opt Optimize Solvent System: - Try different solvent classes (e.g., DCM/MeOH) - Aim for Rf 0.2-0.4 tlc_check->solvent_opt No reduce_load Reduce Sample Load or Use a Larger Column overload_check->reduce_load Yes change_phase Consider Alternative Stationary Phase (e.g., Alumina, C18) overload_check->change_phase No success Improved Separation solvent_opt->success reduce_load->success change_phase->success

Caption: Decision tree for flash chromatography troubleshooting.

Q3: My compound seems to have decomposed on the column. How can I check for and prevent this?

Answer: The acidic nature of silica gel can cause decomposition of sensitive compounds. 6-chloro-7H-pyrrolo[2,3-d]pyrimidines can be unstable under strongly acidic or basic conditions.[6]

Causality & Solution:

  • Perform a Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit in the open air for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[2][4]

  • Use a Deactivated or Neutral Stationary Phase: As mentioned before, switching to neutral alumina or deactivated silica gel can prevent acid-catalyzed degradation.[2]

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute it faster (while maintaining separation) and apply appropriate air pressure to speed up the flow rate.[7]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

For achieving high purity (>95%), reversed-phase HPLC is often the method of choice.[2][8] It separates compounds based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).

Q1: My peaks in reversed-phase HPLC are broad or splitting. What is the cause?

Answer: This often points to issues with the mobile phase pH or improper ionization of your molecule. For reproducible chromatography, your compound should exist as a single species (either fully protonated or fully neutral).

Causality & Solution:

  • Control the Mobile Phase pH: The pyrrolopyrimidine nitrogens have specific pKa values. If the mobile phase pH is close to a pKa, your compound will exist as a mixture of ionized and neutral forms, leading to broad or split peaks.

    • Add an Acidic Modifier: The standard approach is to lower the mobile phase pH to at least 2 units below the pKa of your most basic nitrogen.[9] This ensures the molecule is fully protonated. Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phase components.[9][10] This suppresses the ionization of residual silanols on the C18 column and provides sharp, symmetrical peaks for basic compounds.

  • Ensure Complete Dissolution: If your compound is not fully dissolved in the injection solvent, it can precipitate on the column head, leading to peak distortion. Ensure your sample is fully dissolved, and if possible, use the mobile phase as your injection solvent.

Q2: My very polar pyrrolopyrimidine derivative is not retained on the C18 column and elutes in the void volume.

Answer: This is a common problem when dealing with highly functionalized, polar molecules. The compound has very little affinity for the non-polar C18 stationary phase and is swept through the column with the polar mobile phase.

Causality & Solution:

  • Use a 100% Aqueous Mobile Phase (with the right column): Traditional C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to irreproducible retention times.[11]

    • Use an "Aqueous-Stable" C18 Column: Select a column specifically designed for use in 100% aqueous conditions (often designated with "AQ" or similar). These have modified surface chemistry to prevent phase collapse.

  • Switch to an Alternative Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds.[2][10][12] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in organic solvent (like acetonitrile). Water acts as the strong, eluting solvent. This provides good retention for compounds that are unretained in reversed-phase.[12][13]

Parameter Reversed-Phase (RP) HPLC Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Diol, Amide)
Mobile Phase Polar (e.g., Water/Acetonitrile)Non-polar (e.g., Acetonitrile/Water)
Elution Order Least polar elutes lastMost polar elutes last
Best For Non-polar to moderately polar compoundsVery polar, hydrophilic compounds
Modifiers 0.1% FA or TFA is commonAmmonium formate or acetate buffers are common

Table 1. Comparison of RP-HPLC and HILIC for Polar Compound Purification.

Section 3: Supercritical Fluid Chromatography (SFC) - A High-Throughput Alternative

SFC has emerged as a powerful, "green" alternative to both normal and reversed-phase HPLC for purification in drug discovery.[14][15][16] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations.

SFC FAQs

Q: What are the main advantages of SFC for purifying pyrrolopyrimidine derivatives? A:

  • Speed: SFC purifications are typically 3-5 times faster than HPLC.[14][17]

  • Reduced Solvent Waste: SFC primarily uses CO2, significantly reducing the consumption of organic solvents like acetonitrile or hexane.[16]

  • Faster Dry-Down: Fractions are collected in a small amount of organic co-solvent (like methanol), as the CO2 evaporates post-collection. This dramatically reduces the time needed for sample recovery.[14]

  • Orthogonal Selectivity: SFC often provides different separation selectivity compared to HPLC, which can be useful for separating difficult impurities.[18]

Q: Is SFC suitable for polar compounds? A: Yes. While early SFC was seen as a normal-phase technique, modern SFC with polar co-solvents (like methanol) and various stationary phases is highly effective for a wide range of polarities, including those of many drug-like heterocycles.[18]

Q: What are the sample preparation requirements for SFC? A: Samples must be fully dissolved in the organic co-solvent, typically methanol or a DCM/methanol mixture, to prevent precipitation on the column.[14] Aqueous solvents are generally avoided.

Metric Typical RP-HPLC Typical SFC Advantage
Run Time (25mg purification) ~15-20 min~5-7 minSFC[14]
Primary Mobile Phase Water / AcetonitrileSupercritical CO2SFC (Cost, Environment)[16]
Fraction Evaporation Time HoursMinutesSFC[14]
Solvent Waste HighLowSFC

Table 2. High-Level Comparison of Preparative RP-HPLC and SFC.

Section 4: General FAQs

Q: How do I choose between flash chromatography and HPLC for my purification? A: The choice depends on the scale and required purity. Use flash chromatography for larger quantities (hundreds of milligrams to many grams) and for initial cleanup to remove major impurities.[2] Use HPLC for final purification of smaller amounts (milligrams to a few grams) when high purity (>95-99%) is required, or for separating very closely related compounds.[2]

Q: My compound is colored. Can this interfere with purification? A: If the color is inherent to the pure compound, it generally does not interfere. However, if the color is from a high-molecular-weight, polar impurity, it may stick to the top of your silica gel column. A quick filtration through a small plug of silica can sometimes remove these baseline impurities before performing the full chromatography.[4]

Section 5: Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection (Flash Chromatography)
  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent polarity until the product Rf is approximately 0.2-0.4 and there is clear separation from major impurities.[5]

Protocol 2: General Purpose Flash Chromatography
  • Column Packing: Select an appropriate size column. For 1 gram of crude material, a column packed with 40-60 grams of silica gel is a good starting point. Pack the column using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent like DCM. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]

  • Elution: Carefully add the mobile phase to the column. Apply gentle air pressure and begin collecting fractions.

  • Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: General Purification Workflow

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation tlc TLC Analysis (Solvent Scouting) chromatography Flash or HPLC Purification tlc->chromatography crude Crude Product crude->tlc crude->chromatography fractions Collect Fractions chromatography->fractions analysis TLC/LCMS Analysis of Fractions fractions->analysis combine Combine Pure Fractions analysis->combine evap Evaporation combine->evap pure Pure Compound evap->pure

Caption: General workflow from crude material to pure compound.

References
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Welch, C. J., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC)
  • Bystol, A. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Welch, C. J., et al. (2015). Preparative Supercritical Fluid Chromatography (SFC) in drug discovery.
  • Guillarme, D., & Veuthey, J. L. (2019). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control.
  • Patnaik, S., et al. (2019). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment. ACS Omega.
  • Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Li, Y. (2021). Heterocycles Structural Analysis in HPLC Method Development. LinkedIn.
  • University of Rochester, Department of Chemistry.
  • Phenomenex. (2024).
  • Lab-Training. (2023). How to Prepare and Optimise HPLC Mobile Phases.
  • Reddit r/Chempros. (2022).
  • ResearchGate. (2018). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS.
  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC?.
  • BenchChem. (2025).
  • Biotage. (2023).
  • Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • ChemistryViews. (2012).
  • ChemicalBook. (2023).

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Technical Support Center: Synthesis of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-chloro-7-deazapurine, is a critical heterocyclic building block in modern medicinal chemistry. It forms the core scaffold of numerous kinase inhibitors and other therapeutic agents, most notably Tofacitinib. Achieving high purity of this intermediate is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the validity of research findings.

This guide provides an in-depth technical resource for researchers, chemists, and process development professionals. It is structured in a question-and-answer format to directly address common challenges, particularly the formation of impurities, encountered during its synthesis. We will explore the causality behind impurity formation and provide field-proven troubleshooting strategies to optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic strategies for this compound, and how do they influence the impurity profile?

The synthesis of this compound typically culminates in a chlorination step of the corresponding hydroxyl precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 7-deazahypoxanthine). The overall synthetic route can vary, but a widely adopted pathway involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.

A common multi-step synthesis is described in patent literature, which involves:

  • Condensation: Coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

  • Pyrimidine Ring Formation: Cyclization with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

  • Pyrrole Ring Closure: Acid-catalyzed cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination: Conversion of the hydroxyl group to the chloro group to yield the final product.[1]

The choice of reagents and conditions in the final chlorination step is the most critical factor influencing the final impurity profile. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. The efficiency and selectivity of this step directly impact the levels of residual starting material and the formation of by-products.

Q2: I'm performing the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol. What are the most likely impurities I should be looking for?

During the critical chlorination step, several impurities can arise from incomplete reactions, side reactions, or degradation. Understanding these impurities is the first step toward controlling them.

  • Unreacted Starting Material (7H-pyrrolo[2,3-d]pyrimidin-4-ol): This is the most common process-related impurity. Its presence indicates incomplete conversion during the chlorination reaction.

  • Dichlorinated Species: Over-chlorination can potentially occur, leading to the formation of dichlorinated pyrrolo[2,3-d]pyrimidine isomers. The reactivity of the pyrrole ring, although lower than the pyrimidine ring, can sometimes lead to undesired chlorination at other positions under harsh conditions.

  • Hydrolysis Product (Degradation): The target molecule, this compound, can be susceptible to hydrolysis, converting the chloro group back to a hydroxyl group, thereby regenerating the starting material. This is particularly problematic during aqueous work-up or if the product is stored improperly.

  • Solvent Adducts: If reagents like POCl₃ are used with certain solvents or bases (e.g., dimethylformamide, pyridine), adducts or related by-products can form.

  • Regioisomers (e.g., 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine): While the primary synthetic routes are designed to be regioselective, certain starting materials or alternative synthetic strategies could potentially lead to the formation of other chloro-isomers.[2][3] It is crucial to confirm the structure of the final product unequivocally.

The diagram below illustrates the final chlorination step and the points at which key impurities can be introduced.

G cluster_main Chlorination Pathway & Impurity Formation cluster_impurities Potential Impurities SM 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Starting Material) Chlorination Chlorination (e.g., POCl₃) SM->Chlorination Product This compound (Target Product) Impurity3 Hydrolysis Product (Degradation) Product->Impurity3 Aqueous Work-up / Storage Chlorination->Product Desired Reaction Impurity1 Unreacted Starting Material (Incomplete Reaction) Chlorination->Impurity1 < 100% Conversion Impurity2 Dichlorinated Species (Over-reaction) Chlorination->Impurity2 Harsh Conditions

Caption: Synthetic pathway showing impurity formation points.

Q3: What analytical methods are best for identifying and quantifying these impurities?

A multi-pronged analytical approach is essential for robust purity assessment. No single technique can provide a complete picture.

Analytical TechniquePurpose & ApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) The workhorse for purity analysis. Excellent for separating the target compound from unreacted starting materials and most by-products. Allows for accurate quantification.[1]Method development is crucial. Use a reference standard for the starting material to confirm peak identity and for accurate quantification. A gradient method is often required for separating closely eluting impurities.
Gas Chromatography (GC) Useful for assessing purity, especially for volatile impurities or by-products. TCI America lists GC as a method for purity determination (>98.0%).The compound must be thermally stable and volatile enough for GC analysis. Derivatization might be necessary in some cases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for structural confirmation of the final product and for identifying unknown impurities if they are present at sufficient levels (>1%). ¹H and ¹³C NMR can confirm the regiochemistry of chlorination.[4][5]Lower sensitivity compared to HPLC for trace impurity detection. However, it is unparalleled for structural elucidation of unknown impurities after isolation.
Mass Spectrometry (MS), e.g., LC-MS Provides molecular weight information, which is critical for identifying potential impurities. Can be coupled with HPLC (LC-MS) to get mass information for each peak in the chromatogram.Does not provide structural information on its own and cannot distinguish between isomers. It is best used in conjunction with other techniques.
Q4: Troubleshooting Guide: My chlorination reaction shows low yield and significant amounts of starting material. What should I do?

This is a classic problem of incomplete conversion. Here is a systematic troubleshooting workflow to improve your reaction efficiency.

Troubleshooting Workflow for Incomplete Chlorination

G start Problem: Incomplete Conversion (High Starting Material) q1 Are your reagents fresh and anhydrous? start->q1 sol1 Use freshly opened or distilled POCl₃/SOCl₂. Ensure all glassware is oven-dried and the reaction is under an inert atmosphere (N₂ or Ar). q1->sol1 No q2 Are reaction parameters (time, temp) optimized? q1->q2 Yes sol1->q2 sol2 Gradually increase reaction temperature. Extend reaction time and monitor by TLC/LC-MS. Consider a stronger chlorinating agent or additive. q2->sol2 No q3 Is the stoichiometry of the chlorinating agent correct? q2->q3 Yes sol2->q3 sol3 Increase the molar excess of the chlorinating agent incrementally (e.g., from 3 eq. to 5 eq.). q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Step-by-step troubleshooting for chlorination reactions.

Expert Insights:

  • Reagent Quality is Non-Negotiable: Chlorinating agents like POCl₃ are highly sensitive to moisture. A partially hydrolyzed reagent will have significantly lower activity.

  • Temperature Control: These reactions are often exothermic. A slow, controlled addition of the substrate to the chlorinating agent at a low temperature, followed by a gradual increase to reflux, can prevent the formation of degradation products.

  • pH Management: In some patented procedures, maintaining a specific pH range (e.g., 8.0-9.0) during certain steps is highlighted as a way to improve yield and reduce by-products.[1]

Q5: How can I effectively remove the unreacted 7H-pyrrolo[2,3-d]pyrimidin-4-ol from my final product?

If optimizing the reaction still leaves a small amount of starting material, purification is key.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found. The difference in polarity between the chloro- and hydroxyl- compounds can be exploited.

  • Silica Gel Chromatography: While effective, this can be less practical on a large scale. A well-chosen eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can provide good separation.

  • Acid/Base Wash: The starting material has a slightly acidic proton on the pyrrole nitrogen and the hydroxyl group, while the product is less acidic. A careful aqueous wash with a very dilute base during work-up could selectively remove some of the starting material, but this risks hydrolysis of the product. This technique should be approached with caution and optimized carefully.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general starting point for analyzing the purity of this compound. It should be optimized for your specific instrument and column.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 1:1 mixture of Acetonitrile:Water.

Expected Elution Order: The more polar 7H-pyrrolo[2,3-d]pyrimidin-4-ol will elute earlier than the more non-polar this compound.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Available at: [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2021). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Available at: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. Available at: [Link]

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (2022). MDPI. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). PubMed Central. Available at: [Link]

  • Chlorothalonil and chlorpyrifos degradation products in golf course leachate. (2001). PubMed. Available at: [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (2012). PLOS One. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals. Here, we will address the common and often complex challenges encountered during the scalable synthesis of this critical pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental success.

A Note on Nomenclature

Before proceeding, it is crucial to clarify a common point of confusion in the literature. The target molecule, This compound , is a structural isomer of the more frequently synthesized and commercially significant building block, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . The latter is also widely known by its trivial name, 6-chloro-7-deazapurine [1][2]. Given its prevalence and the challenges associated with its synthesis, this guide will focus on the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , as this is the likely compound of interest for most applications in drug development.

The most established synthetic route involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using a dehydrative chlorinating agent, most commonly phosphorus oxychloride (POCl₃). While effective, this reaction is fraught with potential pitfalls, especially during scale-up.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis and purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification start Charge Reactor with 7H-pyrrolo[2,3-d]pyrimidin-4-one and Toluene (optional) add_reagent Add POCl₃ and N,N-Diisopropylethylamine (DIPEA) start->add_reagent react Heat Reaction Mixture (e.g., 50-110°C) Monitor by HPLC/TLC add_reagent->react distill Distill Excess POCl₃ (Under Vacuum) react->distill quench Reverse Quench: Slowly add mixture to Ice/Water distill->quench extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract wash Wash Organic Layer (Brine) & Dry (Na₂SO₄) extract->wash concentrate Concentrate Crude Product wash->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify dry Dry Final Product Under Vacuum purify->dry

Caption: General workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield & Incomplete Conversion

Question: My reaction has stalled. HPLC analysis shows a significant amount of unreacted 7H-pyrrolo[2,3-d]pyrimidin-4-one even after prolonged heating. How can I drive the reaction to completion?

Answer: This is a frequent challenge, often stemming from insufficient activation of the pyrimidinone starting material. The mechanism involves the formation of a phosphate intermediate, which is then displaced by chloride. Several factors can impede this process:

  • Insufficient Reagent: While stoichiometric amounts of POCl₃ might seem sufficient, an excess is typically required to drive the equilibrium forward and act as a solvent in some procedures. A common range is 3-5 equivalents.

  • Inadequate Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. If using a co-solvent like toluene, temperatures around 50°C may be sufficient when a base is used[3]. For reactions in neat POCl₃, temperatures can be much higher (e.g., reflux at ~105°C).

  • Role of a Base Catalyst: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical for scalability and efficiency.[3][4] The base serves two primary functions:

    • Catalysis: It can react with POCl₃ to form a more reactive Vilsmeier-type reagent, which accelerates the initial activation of the pyrimidinone.

    • Acid Scavenging: It neutralizes the HCl generated during the reaction, preventing potential side reactions and degradation.

Recommended Solutions:

  • Increase POCl₃ Stoichiometry: Gradually increase the amount of POCl₃ to 4-5 equivalents.

  • Incorporate a Tertiary Amine: Add 1.5-2.0 equivalents of DIPEA to the reaction mixture. A patented, high-yield procedure specifies warming the mixture of starting material, toluene, and POCl₃ to 50°C before the portion-wise addition of DIPEA.[3]

  • Optimize Temperature: Ensure the internal reaction temperature is maintained consistently. For the toluene/DIPEA method, hold at 50°C.[3] If running in neat POCl₃, consider a moderate increase in temperature, monitoring for any signs of decomposition (darkening color).

Issue 2: Product Loss During Aqueous Workup

Question: My in-process TLC/LCMS analysis shows excellent conversion to the desired product. However, after quenching with water and extraction, I primarily isolate the starting material. What is causing this reversal?

Answer: This is a classic workup failure due to the hydrolysis of the product. The 4-chloro group is an excellent leaving group, and the pyrrolo[2,3-d]pyrimidine ring is susceptible to nucleophilic attack. In the presence of water, especially under the acidic conditions generated when quenching excess POCl₃, the 4-chloro product rapidly hydrolyzes back to the 4-hydroxy starting material.[4]

The key is to manage the highly exothermic and acid-generating quench of POCl₃.

Recommended Workup Protocol:

  • Remove Excess POCl₃: Before quenching, cool the reaction mixture and remove the bulk of the unreacted POCl₃ via vacuum distillation. This dramatically reduces the violence of the quench.[4]

  • Perform a Reverse Quench: Prepare a separate vessel with crushed ice or an ice/water slurry. Slowly and carefully add the cooled reaction mixture dropwise to the ice with vigorous stirring. This method keeps the quench temperature low and the concentration of acid diluted, minimizing hydrolysis.

  • Immediate Extraction: Do not allow the aqueous mixture to sit. Immediately extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Neutralize with Care: If necessary, neutralize the aqueous layer with a mild base like sodium bicarbonate, but be aware that a basic pH can also promote hydrolysis. Extraction at a slightly acidic to neutral pH is often optimal.

G cluster_reaction Reaction Issue cluster_workup Workup Issue start Low Yield After Workup? check_tlc Check In-Process TLC/LCMS start->check_tlc incomplete Reaction Incomplete check_tlc->incomplete Starting Material Present hydrolysis Product Hydrolysis check_tlc->hydrolysis Product Formed optimize Increase Temp/Time Add DIPEA Catalyst incomplete->optimize protocol Use Vacuum Distillation and Reverse Quench hydrolysis->protocol

Caption: Troubleshooting Decision Tree for Low Product Yield.

Issue 3: Formation of Impurities and Byproducts

Question: My isolated product is of low purity, showing several spots on TLC and peaks in the HPLC. What are the likely side products and how can I minimize them?

Answer: Impurity formation is often related to the harsh, acidic conditions and high temperatures.

  • Degradation/Tarry Materials: Overheating or extended reaction times can lead to the decomposition of the sensitive pyrrole ring, resulting in the formation of intractable tars.

    • Solution: Maintain strict temperature control. Use of a co-solvent like toluene can help moderate the internal temperature and prevent hot spots.[3]

  • Dichlorination: While less common at the 6-position, other positions on the heterocyclic ring can potentially be chlorinated under forcing conditions.

    • Solution: Use the minimum effective temperature and reaction time. Avoid an excessive excess of POCl₃.

  • N7-Phosphorylation: The pyrrole nitrogen (N7) can be acylated by POCl₃. These intermediates are typically unstable and hydrolyze during workup, but they can complicate the reaction mixture.

    • Solution: Proper quenching and workup will typically hydrolyze these species. If issues persist, protecting the N7 position is an option, though it adds steps to the sequence.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between using neat POCl₃ versus a POCl₃/DIPEA/Toluene system?

A1: Both systems can be effective, but they offer a trade-off between reaction rate, safety, and scalability. The choice depends on your scale and equipment.

ParameterNeat POCl₃POCl₃ / DIPEA / Toluene
Temperature Higher (e.g., 80-110°C)Milder (e.g., 50°C)[3]
Reaction Time Can be fasterMay require several hours
Scalability Challenging due to high exotherm on quenchMore controlled, safer for scale-up[3]
Pressure AtmosphericAtmospheric
Yield Variable, often lower due to degradationGenerally higher and more reproducible[3]
Workup More hazardous due to large excess of POCl₃Safer, as less excess POCl₃ may be needed

Q2: Can I use thionyl chloride (SOCl₂) or oxalyl chloride instead of POCl₃?

A2: Yes, other chlorinating agents can be used. Thionyl chloride (SOCl₂), often with a catalytic amount of DMF (forming the Vilsmeier reagent in situ), is a common alternative. Oxalyl chloride with catalytic DMF is also a potent system. However, POCl₃ remains the most widely documented and industrially practiced reagent for this specific transformation, likely due to a balance of reactivity, cost, and established process knowledge.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 50-70% EtOAc in hexanes). The product is significantly less polar than the starting material. For quantitative analysis and accurate determination of completion, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: How should I store the final 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product?

A4: The product is a solid that is sensitive to moisture and light. It should be stored in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon) at reduced temperatures (refrigerated or frozen) to maximize its shelf life.[2]

Reaction Mechanism Overview

The chlorination reaction proceeds through the activation of the carbonyl group of the pyrimidinone tautomer.

G A Pyrrolopyrimidinone + POCl₃ B Phosphate Ester Intermediate A->B Activation C Chloride Attack B->C Generates Cl⁻ D 4-Chloro Product C->D SₙAr Displacement

Caption: Simplified mechanism of chlorination with POCl₃.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). Google Scholar.
  • Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. (2021). ACS Infectious Diseases.
  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (2019). European Journal of Medicinal Chemistry.
  • Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorpor
  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. (n.d.).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2006). PubMed.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Google Scholar.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • 6-Chloro-7-Deazapurine 98.0%(GC). (n.d.). PureSynth.
  • heterocyclics of Pharnorcia Inc. (n.d.). Pharnorcia Inc.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2025).
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
  • Vilsmeier-Haack Reaction. (2021). YouTube.
  • Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023).
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.).
  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central.
  • 6-Chloro-7-deazapurine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Ambeed.com.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.).
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.).
  • Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. (n.d.).
  • Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (2024).
  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). BLDpharm.

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Technical Support Center: Palladium Catalyst Removal from 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal in reactions involving 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of purifying this important heterocyclic scaffold. Given its prevalence in the synthesis of biologically active compounds, ensuring the final product is free from residual palladium is of utmost importance.[1][2]

The pyrrolo[2,3-d]pyrimidine core, with its multiple nitrogen atoms, presents a unique challenge: it can act as a ligand, forming stable complexes with palladium.[3] This chelation can render the metal catalyst soluble and difficult to remove through standard purification techniques like flash column chromatography alone.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the stringent purity levels required for downstream applications and regulatory compliance.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High Residual Palladium Levels (>100 ppm) Detected After Initial Purification (e.g., Column Chromatography)

Root Cause Analysis:

Flash column chromatography is often insufficient for removing palladium from reactions involving nitrogen-containing heterocycles.[4] The polarity of the this compound derivatives and their ability to chelate palladium can lead to co-elution of the product and the palladium catalyst.

Suggested Solutions:

  • Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger after the initial work-up, before column chromatography. Thiol-based or triamine-based scavengers are particularly effective due to their strong affinity for palladium.[3][5]

  • Optimize Scavenging Conditions: The efficiency of scavenging can be significantly improved by optimizing temperature and time. Increasing the temperature to around 40-60 °C and extending the treatment time up to 24 hours can enhance the binding of palladium to the scavenger.[3]

  • Activated Carbon Treatment: While effective, activated carbon can sometimes lead to product loss through non-specific adsorption.[3] It is a cost-effective option that should be optimized by using the minimum amount necessary and potentially screening different grades of activated carbon.

Experimental Protocol: Palladium Scavenging with a Thiol-Based Silica Scavenger

  • Reaction Quench: After the palladium-catalyzed reaction is complete, quench the reaction as per your standard procedure.

  • Solvent Exchange (if necessary): If the reaction solvent is not ideal for scavenging (e.g., highly polar solvents like DMF can sometimes hinder scavenger performance), consider a solvent exchange to a less polar solvent like THF or Toluene.

  • Add Scavenger: Add 3-5 molar equivalents of a thiol-functionalized silica scavenger relative to the initial amount of palladium catalyst used.

  • Stir: Stir the suspension at 40-50 °C for 4-16 hours. The optimal time should be determined experimentally for your specific substrate.

  • Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the scavenger.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Analysis: Analyze a sample of the filtrate for residual palladium content using ICP-MS to confirm successful removal before proceeding with further purification.[3]

Issue 2: Significant Product Loss During Palladium Removal

Root Cause Analysis:

This is a common issue when using non-specific adsorbents like activated carbon, where the product itself can bind to the adsorbent surface.[3] Highly functionalized or polar products are particularly susceptible.

Suggested Solutions:

  • Reduce Adsorbent Quantity: Titrate the amount of activated carbon or scavenger to the minimum required for effective palladium removal. A good starting point is 5-10 wt% of activated carbon relative to the crude product weight.[3]

  • Scavenger Screening: Perform a small-scale screen of different scavengers. Some may exhibit lower non-specific binding to your product.

  • Solvent Modification: The choice of solvent can influence the product-adsorbent interaction. Experiment with different solvents to minimize product loss.

  • Alternative Methods: Consider crystallization or organic solvent nanofiltration (OSN) as alternative or complementary purification steps.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction?

A1: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system can act as ligands, forming stable complexes with the palladium catalyst.[3] This chelation makes the palladium species more soluble in organic solvents and less likely to be removed by simple filtration or standard chromatography.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the European Medicines Agency (EMA) have stringent limits for residual metals. For palladium, the limit is typically 10 ppm for oral medications.

Q3: What is the most reliable method for quantifying residual palladium?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of metals like palladium with high accuracy and sensitivity.[3]

Q4: Can I use crystallization to remove palladium?

A4: Crystallization can be an effective method for palladium removal, especially when combined with additives that help keep the palladium in the mother liquor. However, its success is highly dependent on the specific properties of your compound and the palladium species present.

Q5: Are there newer technologies for palladium removal?

A5: Organic Solvent Nanofiltration (OSN) is an emerging technology that separates molecules based on size. It can be a highly effective and greener alternative for recovering both the product and the homogeneous catalyst.

Data & Diagrams

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeSupport MaterialFunctional GroupTypical Starting Pd (ppm)Typical Final Pd (ppm)Removal EfficiencyKey Advantages
Thiol-Functionalized SilicaSilica Gel-SH>1000<10>99%High efficiency, broad applicability.[3]
Triamine-Functionalized SilicaSilica Gel-(CH₂)₃NH(CH₂)₂NH₂>1000<20>98%Effective for specific palladium species.[5]
Macroporous Polystyrene-TMTPolystyreneTriazine-trithiol~1200<10>99%High loading capacity.[5]
Activated CarbonCarbonN/AVariable<20VariableCost-effective, but can have product loss.[3]

Note: Removal efficiencies are highly dependent on specific reaction conditions.

Diagram 1: Decision Workflow for Palladium Removal

Palladium_Removal_Workflow start Reaction Complete (Initial Pd > 100 ppm) scavenger_screen Small-Scale Scavenger Screen (Thiol, Amine, Carbon) start->scavenger_screen optimize Optimize Conditions (Temp, Time, Equivalents) scavenger_screen->optimize alternative_method Consider Alternative Methods (Crystallization, OSN) scavenger_screen->alternative_method Scavengers ineffective analyze_pd Analyze Pd Content (ICP-MS) optimize->analyze_pd final_purification Final Purification (Chromatography/Crystallization) analyze_pd->final_purification Pd < 10 ppm product_loss Significant Product Loss? analyze_pd->product_loss Pd > 10 ppm end Product Meets Specification (Pd < 10 ppm) final_purification->end product_loss->final_purification No reduce_adsorbent Reduce Adsorbent Amount product_loss->reduce_adsorbent Yes alternative_method->analyze_pd reduce_adsorbent->optimize

Caption: A decision tree for selecting and optimizing a palladium removal strategy.

References

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Your trick to remove residual palladium. Reddit. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available at: [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Available at: [Link]

  • A greener route for the synthesis of Pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Removal of Residual Palladium from API. Si-Novation. Available at: [Link]

Sources

Preventing N-alkylation side products in 7H-pyrrolo[2,3-D]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a crucial core in numerous kinase inhibitors and drug candidates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of N-alkylation reactions and mitigate the formation of common side products. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The N-Alkylation Challenge

The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, possesses multiple nucleophilic nitrogen atoms.[1][2] During N-alkylation reactions, this inherent reactivity often leads to the formation of a mixture of constitutional isomers, primarily the N7- and N9-alkylated products. The formation of these side products complicates purification, reduces the yield of the desired compound, and necessitates robust analytical methods for characterization. This guide will equip you with the knowledge to control the regioselectivity of your reactions and troubleshoot issues as they arise.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines.

Problem 1: My reaction is producing a mixture of N7- and N9-alkylated products. How can I favor the formation of the N7 isomer?

Root Cause Analysis:

The formation of a mixture of N7 and N9 isomers is a classic example of a reaction under competing kinetic and thermodynamic control.[3][4][5][6][7]

  • N7-Alkylation (Kinetic Product): The N7 nitrogen of the pyrrole ring is generally more nucleophilic and sterically accessible, leading to a lower activation energy for alkylation. This pathway is favored under conditions that do not allow for equilibrium to be reached.[8]

  • N9-Alkylation (Thermodynamic Product): The N9-alkylated isomer is often the more thermodynamically stable product. Given sufficient energy and time, the initially formed N7-alkylated product can rearrange or the reaction can equilibrate to favor the N9 isomer.

Solutions:

To favor the N7-alkylated product, you need to operate under kinetic control .

Workflow for Favoring N7-Alkylation:

Caption: Decision workflow for optimizing N7-alkylation.

Detailed Protocol for N7-Alkylation (Kinetic Control):

This protocol is a general guideline. Optimal conditions may vary based on your specific substrate and alkylating agent.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add your 7H-pyrrolo[2,3-d]pyrimidine starting material (1.0 eq).

  • Solvent: Add a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 - 1.5 eq). Stir for 15-30 minutes.

  • Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.05 - 1.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.

  • Workup: Once the starting material is consumed and before significant formation of the N9 isomer is observed, quench the reaction by adding water.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product promptly via flash column chromatography.

Problem 2: I need to synthesize the N9-alkylated isomer selectively. How can I achieve this?

Root Cause Analysis:

As the thermodynamically more stable isomer, the N9 product is favored under conditions that allow the reaction to reach equilibrium. This typically involves higher temperatures and longer reaction times, which provide the necessary energy to overcome the activation barrier for the formation of the N9 isomer or for the rearrangement of the N7 to the N9 product.

Solutions:

To favor the N9-alkylated product, you need to operate under thermodynamic control .

Detailed Protocol for N9-Alkylation (Thermodynamic Control):

  • Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a high-boiling polar aprotic solvent like DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 1.1 - 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases (typically 30-60 minutes).

  • Alkylating Agent: Add the alkylating agent (1.05 - 1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours (e.g., 12-24 hours) to allow the reaction to reach equilibrium. Monitor the reaction by TLC or LC-MS to confirm the conversion of the starting material and any intermediate N7 isomer to the desired N9 product.

  • Workup and Purification: Cool the reaction to room temperature, and carefully quench with water or methanol. Proceed with standard aqueous workup, extraction, and purification by column chromatography.

Problem 3: I am still getting an inseparable mixture of isomers. What other strategies can I use?

Root Cause Analysis:

For some substrate and alkylating agent combinations, the energy difference between the kinetic and thermodynamic pathways may be small, making it difficult to achieve high selectivity by simply modifying reaction conditions. In such cases, a more definitive chemical strategy is required.

Solution: Use of a Protecting Group

Protecting the N7 position is a robust strategy to ensure exclusive alkylation at other sites. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal. Sulfonyl and silyl-based protecting groups are commonly employed.[9][10]

Table 1: Common Protecting Groups for the N7-Position

Protecting GroupStructureIntroduction ConditionsCleavage ConditionsAdvantages/Disadvantages
Tosyl (Ts) -SO₂-C₆H₄-CH₃TsCl, NaH, DMF, 0 °C to RTStrong base (e.g., NaOH, reflux) or reductive conditions.Adv: Very stable, electron-withdrawing nature deactivates the pyrrole ring. Disadv: Harsh cleavage conditions may not be compatible with sensitive functional groups.
2-(Trimethylsilyl)ethoxymethyl (SEM) -CH₂OCH₂CH₂Si(CH₃)₃SEM-Cl, NaH, DMF, 0 °C to RT[10]TBAF in THF; or acidic conditions (e.g., TFA in DCM).[10]Adv: Cleavage conditions are generally mild. Disadv: Can be bulky; cleavage with TBAF may be slow.
Benzenesulfonyl (Bs) -SO₂-C₆H₅Benzenesulfonyl chloride, base (e.g., K₂CO₃), AcetonitrileMild basic hydrolysis (e.g., K₂CO₃ in MeOH/H₂O).Adv: More readily cleaved than the tosyl group under basic conditions. Disadv: Less stable than the tosyl group to certain reagents.

Experimental Protocol: N7-Protection with SEM Group

  • Protection:

    • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.

    • Cool to 0 °C and add NaH (1.2 eq, 60% dispersion in oil) portion-wise.

    • Stir for 30 minutes at 0 °C, then add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.[10]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup and purify by column chromatography to obtain the N7-SEM protected intermediate.

  • Alkylation/Reaction at other positions:

    • Perform your desired reaction (e.g., alkylation at another nitrogen if applicable, or other modifications).

  • Deprotection:

    • Dissolve the SEM-protected compound in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[10]

    • Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).

    • Carefully neutralize the reaction mixture and proceed with extraction and purification.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the N7 and N9 alkylated isomers?

A1: A combination of chromatographic and spectroscopic methods is typically used.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): The N9 isomer is often less polar than the N7 isomer due to the potential for the N7-H in the starting material to engage in hydrogen bonding, making the N7 position more polar. This difference in polarity can often be exploited for separation. A typical reverse-phase HPLC method might use a C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid like formic acid.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrrole ring protons (H5 and H6) and the protons on the alkyl group can be diagnostic. Often, the H5 and H6 protons of the N7 isomer appear at slightly different chemical shifts compared to the N9 isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrrole ring (C5 and C6) are also sensitive to the position of alkylation.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. It shows correlations between protons and carbons that are 2-3 bonds away. For an N7-alkylated product, you will see a correlation between the protons on the carbon attached to the nitrogen (e.g., the -CH₂- group of a benzyl substituent) and the C5 and C6 carbons of the pyrrole ring. For an N9-alkylated product, you would see a correlation from these protons to the C4 and C8 carbons of the purine-like system.[13]

Table 2: Illustrative NMR Data for N7- vs. N9-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Note: These are representative values and may vary based on solvent and other substituents.)

PositionN7-Benzyl Isomer (Kinetic)N9-Benzyl Isomer (Thermodynamic)
H5 ~6.6 ppm (d)~6.7 ppm (d)
H6 ~7.5 ppm (d)~7.6 ppm (d)
-CH₂- ~5.6 ppm (s)~5.4 ppm (s)
C4 ~151 ppm~152 ppm
C5 ~101 ppm~103 ppm
C6 ~129 ppm~130 ppm
-CH₂- ~48 ppm~46 ppm

Q2: Does the choice of alkylating agent affect the regioselectivity?

A2: Yes, significantly. Sterically bulky alkylating agents will preferentially react at the more accessible N7 position. Highly reactive alkylating agents (e.g., methyl iodide) may show less selectivity. Alternative N-alkylation methods can also offer different selectivity profiles.

  • Mitsunobu Reaction: This reaction, which uses an alcohol, triphenylphosphine, and an azodicarboxylate (like DEAD or DIAD), often favors the thermodynamically more stable N9 position due to the reaction conditions and the nature of the intermediates formed.[14][15][16] However, the outcome can be substrate-dependent.

Q3: Can I use palladium-catalyzed cross-coupling reactions for N-arylation, and are they selective?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used for the N-arylation of 7H-pyrrolo[2,3-d]pyrimidines.[11][17] The regioselectivity can be influenced by the ligand, base, and solvent system employed, but it often provides a more controlled route to specific isomers compared to classical alkylation with aryl halides. Careful optimization is typically required for a new substrate.

Q4: I am observing decomposition of my starting material or product. What could be the cause?

A4: The 7H-pyrrolo[2,3-d]pyrimidine ring can be sensitive to both strongly acidic and strongly basic conditions, especially at elevated temperatures.

  • Strong Base: Prolonged exposure to strong bases like NaH at high temperatures can lead to ring-opening or other decomposition pathways. Use the minimum necessary amount of base and time.

  • Strong Acid: Deprotection steps using strong acids like TFA should be performed at or below room temperature and monitored closely to avoid degradation of the heterocyclic core.

Visualizing the Mechanistic Landscape

The regioselectivity of N-alkylation is governed by the relative energies of the transition states leading to the N7 and N9 products.

G cluster_0 Reaction Coordinate Diagram Reactants 7H-Pyrrolo[2,3-d]pyrimidine Anion + R-X TS_N7 TS (N7) Reactants->TS_N7 ΔG‡ (Kinetic) (Lower) TS_N9 TS (N9) Reactants->TS_N9 ΔG‡ (Thermodynamic) (Higher) Prod_N7 N7-Alkylated (Kinetic) TS_N7->Prod_N7 Prod_N9 N9-Alkylated (Thermodynamic) TS_N9->Prod_N9

Caption: Energy profile for kinetic vs. thermodynamic control.

This guide provides a framework for understanding and controlling N-alkylation reactions on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. By carefully selecting your reaction conditions and, when necessary, employing a protection strategy, you can significantly improve the outcome of your synthesis and streamline your research and development efforts.

References

  • Gil, C., & Bräse, S. (2007). Pyrrole Protection. Topics in Heterocyclic Chemistry, 10, 1-45.
  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(4), 846-897. Available from: [Link]

  • Li, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. Available from: [Link]

  • Mishra, R., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(5), 2317. Available from: [Link]

  • Wang, A., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(12), 8152-8172. Available from: [Link]

  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]

  • Seela, F., et al. (2000). Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. Helvetica Chimica Acta, 83(5), 910-926.
  • Lykke, L., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7378-7401. Available from: [Link]

  • Al-Salahi, R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Available from: [Link]

  • Wang, T., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1033. Available from: [Link]

  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(4), 846-897. Available from: [Link]

  • Greenberg, M. M. (2008). Thermodynamic versus kinetic products of DNA alkylation as modeled by reaction of deoxyadenosine. Accounts of chemical research, 41(2), 245–254. Available from: [Link]

  • Choi, Y., et al. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Nucleic Acids Research, 46(18), 9446-9456. Available from: [Link]

  • Taliani, S., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17316–17326. Available from: [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Al-Salahi, R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6584. Available from: [Link]

  • El-Sayed, W. A., et al. (2015). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Archiv der Pharmazie, 348(5), 349-359.
  • Greenberg, M. M. (2008). Thermodynamic versus kinetic products of DNA alkylation as modeled by reaction of deoxyadenosine. Accounts of chemical research, 41(2), 245–254. Available from: [Link]

  • Tobrman, T., & Dvořák, D. (2008). ChemInform Abstract: Highly Efficient and Broad-Scope Protocol for the Preparation of 7-Substituted 6-Halopurines via N9-Boc-Protected 7,8-Dihydropurines. ChemInform, 39(34).
  • Wikipedia. (2023). Mitsunobu reaction. Wikipedia. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available from: [Link]

  • Taliani, S., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17316–17326. Available from: [Link]

  • González-Lainez, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3687. Available from: [Link]

  • Leite, A. C. L., et al. (2007). A new and efficient N-alkylation procedure for semicarbazides/semicarbazones derivatives. Tetrahedron Letters, 48(18), 3219-3222.
  • Zhang, W., et al. (2018). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Pharmaceuticals, 49(1), 22-25.
  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • González-Lainez, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3687. Available from: [Link]

  • Coelho, P. J., et al. (2008). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 46(3), 295-300.
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Hocek, M. (2004). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis.
  • Jensen, W. B. (2009). Kinetic versus Thermodynamic Control.
  • Seela, F., & Peng, X. (2004). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of organic chemistry, 69(15), 5043–5052. Available from: [Link]

  • Khan, I., & Ali, A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini reviews in organic chemistry, 18(5), 629–645. Available from: [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Available from: [Link]

  • Cree, M. J., et al. (2016). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. MedChemComm, 7(6), 1157-1163.
  • Brondani, D. J., et al. (2007). A new and efficient N-alkylation procedure for semicarbazides/semicarbazones derivatives. Tetrahedron Letters, 48(18), 3219-3222.
  • Abdel-Aziz, H. A., et al. (2015).
  • Mishra, R., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(5), 2317. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro- and 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, particularly kinase inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged core structure. Its functionalization at the 6-position is a common strategy for modulating biological activity. The choice between a 6-chloro and a 6-bromo precursor is a critical decision in synthetic planning, impacting reaction efficiency, cost, and downstream functionalization strategies. This guide provides an in-depth comparison of the reactivity of 6-chloro-7H-pyrrolo[2,3-d]pyrimidine and its 6-bromo counterpart in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), supported by mechanistic principles and experimental data from analogous systems.

Fundamental Principles of Reactivity: The Carbon-Halogen Bond

The difference in reactivity between the 6-chloro and 6-bromo derivatives stems from the fundamental properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in this step is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the C-X bond, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring. The reactivity order is often reversed, with F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which polarizes the C-X bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the 6-chloro and 6-bromo-7H-pyrrolo[2,3-d]pyrimidines in these transformations directly influences the choice of catalyst, ligands, and reaction conditions required to achieve optimal yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.

Reactivity Comparison:

In line with the general principle of oxidative addition, 6-bromo-7H-pyrrolo[2,3-d]pyrimidine is expected to be more reactive than its 6-chloro counterpart in Suzuki-Miyaura couplings. This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative. While the chloro derivative can be a more cost-effective starting material, its lower reactivity often necessitates the use of more specialized and expensive bulky, electron-rich phosphine ligands and higher temperatures to achieve comparable yields.

Experimental Evidence from Analogous Systems:

Data Summary: Expected Trends in Suzuki-Miyaura Coupling

Feature6-Bromo-7H-pyrrolo[2,3-d]pyrimidineThis compound
Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Reaction Temperature 80-100 °C100-140 °C
Reaction Time Generally shorterGenerally longer
Yields Often higher under milder conditionsCan be high but may require more optimization

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is a general representation for the Suzuki-Miyaura coupling of a 6-halo-7H-pyrrolo[2,3-d]pyrimidine with an arylboronic acid.

Suzuki_Workflow start Start reagents Combine 6-halo-7H-pyrrolo[2,3-d]pyrimidine, arylboronic acid, base (e.g., K₂CO₃), and solvent (e.g., 1,4-dioxane/H₂O) start->reagents degas Degas the mixture (e.g., Ar bubbling) reagents->degas catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat the reaction mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Final Product purify->product

Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

Reactivity Comparison:

Similar to the Suzuki coupling, the 6-bromo derivative is more reactive in Buchwald-Hartwig aminations. The oxidative addition of the palladium catalyst to the C-Br bond is more facile than to the C-Cl bond. This allows for the use of a broader range of amines and milder reaction conditions. For the less reactive 6-chloro substrate, successful coupling often requires more sophisticated catalyst systems, such as those employing bulky biarylphosphine ligands, and higher temperatures.

Experimental Evidence from Analogous Systems:

A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that the C-Br bond is significantly more reactive, allowing for selective amination at the 6-position while leaving the 2-chloro group intact[2]. This provides a strong analogy for the expected reactivity difference in the 6-halo-7H-pyrrolo[2,3-d]pyrimidine system.

Data Summary: Expected Trends in Buchwald-Hartwig Amination

Feature6-Bromo-7H-pyrrolo[2,3-d]pyrimidineThis compound
Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃/BINAP or other phosphine ligandsPd₂(dba)₃ or Pd(OAc)₂ with bulky ligands (e.g., XPhos, RuPhos)
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Stronger bases often required (e.g., NaOt-Bu, LHMDS)
Reaction Temperature 80-110 °C100-130 °C
Substrate Scope Broader scope of aminesMay be more limited, especially with less nucleophilic amines

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a 6-halo-7H-pyrrolo[2,3-d]pyrimidine.

Buchwald_Hartwig_Workflow start Start setup Combine 6-halo-7H-pyrrolo[2,3-d]pyrimidine, amine, base (e.g., NaOtBu), Pd precatalyst, and ligand in an inert atmosphere start->setup solvent Add anhydrous, degassed solvent (e.g., toluene or dioxane) setup->solvent reaction Heat the reaction mixture (e.g., 80-120 °C) solvent->reaction monitoring Monitor progress by TLC or LC-MS reaction->monitoring quench Cool and quench the reaction monitoring->quench Reaction complete extraction Perform aqueous workup and extraction quench->extraction purification Purify by column chromatography extraction->purification product Final Product purification->product

Figure 2. General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Reactivity Comparison:

The reactivity trend in Sonogashira couplings mirrors that of Suzuki and Buchwald-Hartwig reactions, with the 6-bromo derivative being more reactive than the 6-chloro analogue. The C-Br bond undergoes oxidative addition more readily, allowing for higher yields and the use of less forcing conditions. Couplings with the 6-chloro substrate are more challenging and often require higher temperatures and more active catalyst systems.

Experimental Evidence from Analogous Systems:

Studies on the Sonogashira coupling of various halopyridines have shown that bromopyridines react under milder conditions than their chloro counterparts[3]. This is a common observation across a wide range of heterocyclic systems.

Data Summary: Expected Trends in Sonogashira Coupling

Feature6-Bromo-7H-pyrrolo[2,3-d]pyrimidineThis compound
Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₂Cl₂/CuIMore active Pd catalysts, sometimes with specific ligands
Base Amine base (e.g., Et₃N, DIPEA)Often requires a stronger amine base
Reaction Temperature Room temperature to 80 °C60-120 °C
Yields Generally good to excellentCan be lower and more variable

Experimental Protocol: Representative Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of a 6-halo-7H-pyrrolo[2,3-d]pyrimidine with a terminal alkyne.

Sonogashira_Workflow start Start reagents Combine 6-halo-7H-pyrrolo[2,3-d]pyrimidine, terminal alkyne, CuI, and Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) in an amine base/solvent start->reagents reaction Stir at appropriate temperature (e.g., RT to 100 °C) under inert atmosphere reagents->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor workup Filter catalyst and perform aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Final Product purify->product

Figure 3. General workflow for a Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings.

Reactivity Comparison:

In contrast to palladium-catalyzed couplings, the 6-chloro derivative is generally more reactive than the 6-bromo derivative in SNAr reactions. This is due to the higher electronegativity of chlorine, which increases the electrophilicity of the C6 position, making it more susceptible to attack by nucleophiles. The C-Cl bond is more polarized than the C-Br bond, which facilitates the formation of the Meisenheimer intermediate.

Experimental Evidence from Analogous Systems:

The "element effect" in SNAr reactions, where the reactivity order is F > Cl > Br > I, is a well-established principle in organic chemistry[4][5]. Kinetic studies on various activated aromatic systems have consistently shown that chlorides are more reactive than bromides in reactions where the nucleophilic attack is the rate-determining step.

Data Summary: Expected Trends in SNAr Reactions

FeatureThis compound6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactivity HigherLower
Reaction Temperature Generally lowerGenerally higher
Reaction Time Generally shorterGenerally longer
Nucleophile Scope Wider range of nucleophiles can be used effectivelyMay require stronger nucleophiles or more forcing conditions

Experimental Protocol: Representative SNAr Reaction with an Amine

The following protocol describes a typical SNAr reaction of a 6-halo-7H-pyrrolo[2,3-d]pyrimidine with an amine nucleophile.

SNAr_Workflow start Start reagents Combine 6-halo-7H-pyrrolo[2,3-d]pyrimidine, amine, and a base (e.g., DIPEA or K₂CO₃) in a polar aprotic solvent (e.g., DMF, NMP) start->reagents heat Heat the reaction mixture (e.g., 80-150 °C) reagents->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Cool, dilute with water, and extract the product monitor->workup Reaction complete purify Purify by recrystallization or column chromatography workup->purify product Final Product purify->product

Figure 4. General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Conclusion and Strategic Recommendations

The choice between 6-chloro- and 6-bromo-7H-pyrrolo[2,3-d]pyrimidine as a synthetic precursor depends on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) , the 6-bromo derivative is the more reactive and often preferred substrate, allowing for milder conditions and potentially higher yields.

  • For nucleophilic aromatic substitution (SNAr) reactions , the 6-chloro derivative is the more reactive substrate due to the higher electronegativity of chlorine, facilitating nucleophilic attack.

In drug development, the higher cost of the bromo-derivative may be justified by its superior performance in cross-coupling reactions, leading to a more efficient and robust synthesis. Conversely, the lower cost of the chloro-derivative makes it an attractive starting material for SNAr reactions or for cross-coupling reactions where the use of more advanced catalyst systems is feasible and cost-effective on a large scale. A thorough understanding of these reactivity differences is paramount for the strategic design and successful execution of synthetic routes towards novel 7-deazapurine-based drug candidates.

References

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  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

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  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Org. Chem. [Link]

  • Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air | Request PDF. ResearchGate. [Link]

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  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors | Request PDF. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of 6-Substituted 7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to adenine has made it a cornerstone for the development of a diverse array of biologically active compounds, particularly as kinase inhibitors.[1][2] This guide provides a comparative analysis of 6-substituted 7H-pyrrolo[2,3-d]pyrimidine analogs, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a key component in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[1] The ability to readily introduce substituents at various positions of the bicyclic system allows for the fine-tuning of their pharmacological profiles.[1][3] Modifications at the C6 position, in particular, have proven to be a fruitful strategy for developing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Comparative Analysis of 6-Substituted Analogs as Kinase Inhibitors

The strategic placement of aryl or other functional groups at the C6 position of the 7H-pyrrolo[2,3-d]pyrimidine core has led to the discovery of potent inhibitors targeting a variety of kinases. Below is a comparative overview of analogs targeting key kinases implicated in disease.

Targeting Colony-Stimulating Factor-1 Receptor (CSF1R)

CSF1R is a receptor tyrosine kinase essential for the differentiation and survival of macrophages.[4] Its inhibition is a promising therapeutic strategy for various inflammatory diseases and cancers. A series of 6-substituted pyrrolo[2,3-d]pyrimidines have been developed as highly selective CSF1R inhibitors.[4][5]

Data Presentation: CSF1R Inhibitory Activity

Compound IDC6-SubstituentCSF1R IC50 (nM)Cellular Potency (Ba/F3-CSF1R) IC50 (nM)Reference
Pexidartinib Pyridinyl-phenyl1015[5]
Analog 12b 3-pyridyl with p-aminophenyl2.58.0[5]
Analog 12d 3-pyridyl with p-methoxyphenylamino1.85.0[5]
Analog 12e 3-pyridyl with p-fluorophenylamino3.19.0[5]

This table summarizes the enzymatic and cellular inhibitory activities of representative 6-substituted 7H-pyrrolo[2,3-d]pyrimidine analogs against CSF1R.

The data indicates that substitutions at the C6 position with a 3-pyridyl unit connected to various arylamines result in potent CSF1R inhibition, with IC50 values in the low nanomolar range, comparable to the established inhibitor Pexidartinib.[5]

Targeting p21-Activated Kinase 4 (PAK4)

PAK4 is a serine/threonine kinase that plays a crucial role in cancer progression, making it an attractive target for cancer therapy.[1][6] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent PAK4 inhibitors.[6]

Data Presentation: PAK4 Inhibitory Activity

Compound IDC4-SubstituentC6-SubstituentPAK4 IC50 (nM)MV4-11 Cell Line IC50 (nM)Reference
Compound 5n Substituted amineNot specified2.77.8[6]
Compound 5o Substituted amineNot specified20.238.3[6]

This table highlights the potent enzymatic and cellular inhibitory activities of 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4.

Notably, compound 5n demonstrated high enzymatic inhibitory activity and potent effects against the MV4-11 cell line, inducing G0/G1 phase cell cycle arrest and apoptosis.[6] Molecular docking studies suggest that these compounds bind to PAK4 through a network of hydrogen bonds and hydrophobic interactions.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-substituted 7H-pyrrolo[2,3-d]pyrimidine analogs is profoundly influenced by the nature and position of the substituents.

  • C6-Position: Aryl groups at the C6-position are generally favored for potent kinase inhibition.[4] For CSF1R inhibitors, a 3-pyridyl group at C6, coupled with various para-substituted arylamines, has been shown to be a key structural feature for high potency.[5]

  • Other Positions: While this guide focuses on C6 substitution, it's important to note that modifications at other positions, such as C4 and C5, also play a critical role in determining potency and selectivity.[1][4][7] For instance, in the development of CSF1R inhibitors, compounds with substitutions at the C4 and C5 positions were found to be inactive.[5]

Signaling Pathway and Experimental Workflow

The development of these potent inhibitors relies on a systematic workflow encompassing synthesis, in vitro screening, and cellular assays.

Signaling Pathway of CSF1R

CSF1R_Pathway CSF1 CSF1 CSF1R CSF1R (Receptor Tyrosine Kinase) CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Proliferation Macrophage Proliferation, Differentiation & Survival Downstream->Proliferation Inhibitor 6-Substituted 7H-pyrrolo[2,3-d]pyrimidine Analog Inhibitor->CSF1R Inhibition

Caption: Simplified signaling pathway of CSF1R and its inhibition by 6-substituted analogs.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of 6-Substituted Analogs (e.g., Suzuki Coupling) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzymatic_Assay Enzymatic Kinase Assay (IC50 Determination) Purification->Enzymatic_Assay Selectivity_Profiling Kinase Selectivity Profiling Enzymatic_Assay->Selectivity_Profiling Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Selectivity_Profiling->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement Apoptosis_Assay Apoptosis/Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Apoptosis_Assay PK_Studies Pharmacokinetic (PK) Studies Apoptosis_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A typical workflow for the evaluation of 6-substituted 7H-pyrrolo[2,3-d]pyrimidine analogs.

Experimental Protocols

General Synthesis of C-6 Substituted Pyrrolo[2,3-d]pyrimidines via Suzuki-Miyaura Cross-Coupling[5]

This protocol describes a common method for introducing an aryl group at the C6 position of the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • SEM-protected 6-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Appropriate boronic acid or boronic ester

  • Pd(dppf)₂Cl₂ (Palladium catalyst)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH) and Water (H₂O)

  • Trifluoroacetic acid (TFA) for deprotection

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography)

Procedure:

  • To a reaction vessel, add the SEM-protected 6-iodo-7H-pyrrolo[2,3-d]pyrimidine, the corresponding boronic acid/ester (1.2 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Add a 4:1 mixture of EtOH and H₂O.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the Pd(dppf)₂Cl₂ catalyst (0.1 equivalents).

  • Heat the reaction mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash chromatography to obtain the C-6 substituted intermediate.

  • For deprotection, dissolve the SEM-protected intermediate in a suitable solvent and treat with TFA.

  • Monitor the deprotection by TLC. Upon completion, neutralize the reaction with an aqueous solution of NaHCO₃.

  • Extract the final product with an organic solvent, dry, and concentrate to yield the desired C-6 substituted 7H-pyrrolo[2,3-d]pyrimidine analog.

In Vitro Kinase Inhibition Assay (Example: CSF1R)

This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Recombinant human CSF1R enzyme

  • ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the recombinant CSF1R enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The 6-substituted 7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly versatile and promising platform for the development of novel therapeutics, particularly kinase inhibitors. The strategic modification of the C6 position has yielded potent and selective inhibitors for a range of kinases implicated in cancer and other diseases. The continued exploration of the structure-activity relationships of these analogs, guided by robust experimental evaluation, will undoubtedly lead to the discovery of new and improved drug candidates.

References

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A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 7H-Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility and inherent drug-like properties have cemented its status as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[3][4]

The power of the 7H-pyrrolo[2,3-d]pyrimidine core lies in its structural mimicry of adenine, the purine base of ATP (adenosine triphosphate).[4] This resemblance allows it to competitively bind to the ATP-binding site of a vast array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and autoimmune disorders.[4] By replacing the N7 nitrogen of adenine with a carbon atom, the 7-deazapurine scaffold offers an enriched electronic profile and a new vector for chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5]

The clinical success of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor built upon this scaffold for the treatment of rheumatoid arthritis and other inflammatory conditions, stands as a testament to its therapeutic potential.[6][7] This guide provides a comprehensive analysis of the structure-activity relationships of 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering field-proven insights into how strategic modifications at key positions dictate biological activity and selectivity.

Dissecting the Scaffold: A Positional Guide to SAR

The biological activity of a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor is profoundly influenced by the nature and placement of substituents around its core. We will explore the SAR at the most pivotal positions: C4, C5, and N7.

The C4-Position: The Critical Hinge-Binding Anchor

The C4 position is arguably the most critical for kinase inhibition. A substituent here, typically an amino group, is responsible for forming one or more hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction is the primary anchor holding the inhibitor in the ATP-binding pocket.

Molecular dynamics simulations and co-crystal structures consistently show that the N1 nitrogen of the pyrimidine ring and the exocyclic C4-amino group act as a hydrogen bond donor-acceptor pair, interacting with the backbone amide and carbonyl groups of conserved residues like Leucine and Glutamate in the hinge.[8]

The choice of the group attached to the C4-amine dictates both potency and selectivity.

  • Simple Amines vs. Aryl/Alkyl Amines: While a simple amino group can establish the hinge interaction, extending from this position with larger moieties allows for the exploration of adjacent hydrophobic pockets, significantly enhancing potency.

  • Rationale for Selection: The decision to use, for example, a substituted aniline versus a piperidine moiety is driven by the specific topology of the target kinase. In the development of fourth-generation EGFR inhibitors, a quinoxaline substituent at the C4-position was found to be optimal for targeting triple mutations.[9] In contrast, for JAK3 inhibitors, a piperidine-based side chain, as seen in Tofacitinib, provides the necessary vectors to achieve high potency and selectivity.[6][7]

Table 1: Comparison of C4-Substituted 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Compound IDC4-SubstituentTarget KinaseIC50 (nM)Reference
Tofacitinib(3R,4R)-4-methyl-3-(methylamino)piperidin-1-ylJAK32[10]
Tofacitinib(3R,4R)-4-methyl-3-(methylamino)piperidin-1-ylJAK220[10]
Tofacitinib(3R,4R)-4-methyl-3-(methylamino)piperidin-1-ylJAK1100[10]
Compound 5n Substituted iminePAK42.7[11][12]
Compound 5o Substituted iminePAK420.2[12]
Compound 7d Substituted anilineCDK9/CyclinT380[13]
Compound B6 Substituted amineFtsZ (bacterial)235,000[14]

Note: FtsZ is a bacterial protein, not a kinase, but the C4-substitution principle for binding remains relevant.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (e.g., Leu, Glu) Pocket Hydrophobic Pocket Core 7H-Pyrrolo- [2,3-d]pyrimidine Core->Hinge H-Bonds (Key Anchor) C4_Sub C4-Substituent (e.g., Piperidine) C4_Sub->Pocket van der Waals (Potency/Selectivity)

Caption: C4-substituents anchor the scaffold to the kinase hinge region.

The C5 and C6-Positions: Tuning for Selectivity and Properties

While the C4 position provides the primary anchor, substitutions on the pyrrole ring at the C5 and C6 positions are crucial for fine-tuning the inhibitor's profile. These positions often project towards the solvent-exposed region or into unique "selectivity pockets" that differ between kinases.

  • C5-Substitutions: Introducing small, often electron-withdrawing groups at C5 can significantly impact potency. For instance, in a series of Focal Adhesion Kinase (FAK) inhibitors, the integrity of the pyrrolo-pyrimidine ring was essential, and modifications here were critical for achieving nanomolar potency.[15] While the blockbuster drug Tofacitinib is unsubstituted at C5, many developmental compounds explore this position to gain an edge in selectivity or to block potential sites of metabolism.

  • C6-Substitutions: The C6 position can tolerate larger aryl groups, which can form additional favorable interactions. In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines were identified as a promising class.[16] The introduction of a 3-pyridyl unit at C6, for example, led to potent inhibitors.[17]

Table 2: Comparison of C5/C6-Substituted 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDC5/C6-SubstituentTarget KinaseIC50 (µM)Reference
Compound 7f C6-ArylHaspin0.11[13]
Compound 8g Fused azepine ringDDR2 (cellular)4.01[2]
Compound S2h C4/C5 HybridiNOS3.21[18]
The N7-Position: Modulating Pharmacokinetics

The N7 nitrogen of the pyrrole ring is a key modulator of the compound's physicochemical properties.

  • Unsubstituted (N-H): In many potent inhibitors, the N7-H is left unsubstituted. It can act as a crucial hydrogen bond donor, interacting with backbone carbonyls or water molecules within the active site, as observed in the binding of Tofacitinib to JAK kinases.[7]

  • Substituted (N-R): Alternatively, substituting the N7 position is a common strategy to improve properties like solubility or to block metabolic degradation. For example, protecting the N7 with a pivaloyloxymethyl (POM) group is a standard step in synthetic routes to prevent interference in subsequent reactions.[19] In the development of antiviral agents against Zika virus, extensive SAR was performed on the N7-substituent, where various benzyl groups were explored to maximize activity.[20]

The choice is a critical fork in the road during lead optimization: preserve a key H-bond interaction or improve drug-like properties.

G Start N7 Position SAR Decision Primary Goal? Start->Decision Potency Keep N7-H Unsubstituted Decision->Potency Maximize Potency PK Add N7-Substituent Decision->PK Improve PK/ Solubility Potency_Reason Preserves H-bond donor capability for binding. Potency->Potency_Reason PK_Reason Blocks metabolism site. Can add polar groups (e.g., SEM) to improve solubility. PK->PK_Reason

Caption: Strategic choices for modifying the N7 position.

Experimental Protocols: From Synthesis to Screening

The validation of SAR principles relies on robust and reproducible experimental workflows. Below are representative protocols for the synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Protocol 1: General Synthesis of C4-Anilino-7H-pyrrolo[2,3-d]pyrimidines

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to install a substituent at the C4 position, a common strategy in the synthesis of these inhibitors.[9][17]

Objective: To synthesize a C4-anilino derivative from a dichlorinated starting material.

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Desired aniline derivative (e.g., 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA) or similar non-nucleophilic base

  • n-Butanol or 2-propanol (solvent)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Stir plate with heating

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (eluents)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent Addition: Add n-butanol (approx. 0.1 M concentration) and stir to dissolve.

  • Reagent Addition: Add the selected aniline derivative (1.1 eq) and DIPEA (2.0 eq) to the stirring solution.

  • Heating: Equip the vessel with a reflux condenser and heat the mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and purify by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired C4-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality: The C4-chloro is significantly more reactive towards nucleophilic substitution than the C2-chloro due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. Using a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing with the aniline nucleophile.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the potency (IC50) of a compound against a target kinase.

Objective: To measure the binding affinity of a synthesized inhibitor to a specific kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent "tracer" dye, which is a known ATP-competitive ligand, binds to the kinase's active site. When the tracer is bound, excitation of the Eu-antibody results in energy transfer and fluorescence from the tracer. An inhibitor compound will compete with the tracer for the ATP binding site, disrupting FRET and causing a decrease in the tracer's fluorescence signal.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., DMSO, then diluted in kinase buffer). Prepare solutions of the Eu-antibody, the tagged kinase, and the fluorescent tracer at their optimized concentrations.

  • Assay Plate Setup: In a 384-well microplate, add the test inhibitor dilutions. Include positive controls (no inhibitor, maximum FRET) and negative controls (no kinase, minimum FRET).

  • Kinase/Antibody Addition: Add the premixed solution of kinase and Eu-labeled antibody to all wells.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission signals from both the europium donor (e.g., 615 nm) and the tracer acceptor (e.g., 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

G Start Start: Design New Derivative Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Assay (Protocol 2) Purification->Screening Data Determine IC50 Screening->Data Analysis Analyze SAR: Potent? Data->Analysis Lead Lead Compound for Further Study Analysis->Lead Yes Redesign Redesign & Iterate Analysis->Redesign No Redesign->Synthesis

Caption: Iterative workflow for SAR-guided drug discovery.

Conclusion and Future Perspectives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a powerful and validated starting point for the development of kinase inhibitors. A deep understanding of its structure-activity relationships is paramount for success. The key takeaways are:

  • C4 is for anchoring: This position is essential for establishing the primary hydrogen bonding interactions with the kinase hinge.

  • C5/C6 are for tuning: These positions provide the vectors to enhance potency and achieve selectivity by interacting with unique features of the target's ATP-binding site.

  • N7 is for properties: This position can be leveraged to improve pharmacokinetic parameters like solubility and metabolic stability, or left unsubstituted to serve as a hydrogen bond donor.

The future of drug discovery with this scaffold remains bright. New modalities, such as developing covalent inhibitors by incorporating a reactive "warhead" to target nearby cysteine residues, are being explored.[6] Furthermore, the scaffold is being used as a foundation for creating PROTACs (PROteolysis TArgeting Chimeras) to induce targeted protein degradation. As our understanding of kinase biology continues to expand, the versatile 7H-pyrrolo[2,3-d]pyrimidine core will undoubtedly be at the heart of the next generation of targeted therapies.

References

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Sources

A Researcher's Guide to Validating Cellular Target Engagement of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the IC₅₀—Confirming Engagement in the Cellular Arena

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with a wide array of biological targets, most notably protein kinases.[1][2] Derivatives, such as 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are precursors to potent inhibitors targeting critical nodes in cellular signaling, including Cyclin-Dependent Kinases (CDKs), STAT6, and p21-activated kinase 4 (PAK4).[2][3][4] However, a successful drug candidate is defined by more than its affinity in a purified, biochemical assay. True efficacy hinges on its ability to permeate the cell membrane, navigate the crowded intracellular environment, compete with high concentrations of endogenous ligands like ATP, and ultimately bind its intended target.

This guide provides a comparative analysis of leading methodologies to definitively validate the cellular target engagement of pyrrolo[2,3-d]pyrimidine-based compounds. We will move beyond simple inhibition assays to explore biophysical and proteomic techniques that provide direct evidence of compound-target interaction within intact cells or cellular lysates. Our focus is on the "why" behind experimental choices, empowering researchers to select and combine orthogonal approaches to build an irrefutable case for on-target activity.

The Target Landscape: Kinases as a Primary Focus

The pyrrolo[2,3-d]pyrimidine core mimics the purine structure of ATP, making it an ideal framework for designing ATP-competitive kinase inhibitors.[2] These inhibitors can modulate pathways crucial for cell proliferation, differentiation, and survival, making them highly valuable in oncology and immunology research.[5][6][7] Understanding this primary target class is essential, as the validation methods discussed are particularly well-suited for the kinase family.

cluster_0 Cellular Environment Compound Pyrrolo[2,3-d]pyrimidine Derivative Membrane Cell Membrane Compound->Membrane Permeation Target Target Kinase (e.g., CDK2, STAT6, PAK4) Membrane->Target Binding (Target Engagement) Pathway Downstream Signaling Pathway Target->Pathway Inhibition Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation Arrest) Pathway->Phenotype Modulation

Caption: Logical flow from compound administration to cellular effect.

Comparative Methodologies for Validating Target Engagement

We will compare three robust and widely adopted methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and Chemoproteomics-based Kinome Profiling. Each offers unique advantages and provides a different lens through which to view the compound-target interaction.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach

CETSA operates on the biophysical principle that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, making it more resistant to heat-induced denaturation.[8][9] This allows for the detection of target engagement using the native, unmodified protein in its natural cellular environment.[4][10]

Scientific Rationale: By heating cell lysates or intact cells treated with the compound to various temperatures, one can measure the amount of soluble target protein remaining. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control, producing a "thermal shift."[11][12]

cluster_workflow CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (If not already lysed) B->C D 4. Separate Fractions (Soluble vs. Precipitated) C->D E 5. Quantify Soluble Target (e.g., Western Blot, ELISA) D->E F 6. Plot Melting Curve (Shift Indicates Engagement) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound derivative or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) to allow for cell entry and target binding.

  • Heating Step: Choose a single, optimal heating temperature. This temperature should be on the steep part of the melting curve for the target protein, as determined from a preliminary thermal profiling experiment.[8] Heat the treated cells at this temperature for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.[11]

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[11]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. The resulting curve can be fitted to determine an EC₅₀, representing the concentration at which 50% of the target protein is stabilized.

NanoBRET™ Target Engagement Assay: Quantitative, Live-Cell Analysis

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a specific target in living cells in real-time.[13][14][15] It relies on energy transfer from a bright NanoLuc® luciferase fused to the target protein to a fluorescent tracer that reversibly binds to the same target.

Scientific Rationale: When the fluorescent tracer is bound to the luciferase-tagged protein, BRET occurs. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.[16][17] This competitive displacement is directly proportional to the target occupancy of the test compound, allowing for precise quantification of intracellular affinity.[18]

cluster_workflow NanoBRET™ Workflow A 1. Transfect Cells (Express Kinase-NanoLuc® fusion) B 2. Add Tracer & Compound (To live cells in plate) A->B C 3. Add Substrate (To energize NanoLuc®) B->C D 4. Measure BRET Signal (Donor & Acceptor Emission) C->D E 5. Calculate IC₅₀ (Competition curve) D->E cluster_workflow Kinobeads Workflow A 1. Prepare Cell Lysate B 2. Incubate Lysate (With Compound or Vehicle) A->B C 3. Add Kinobeads (Affinity Capture) B->C D 4. Pulldown & Wash C->D E 5. Elute & Digest Proteins D->E F 6. Analyze by LC-MS/MS (Identify & Quantify Kinases) E->F G 7. Identify Displaced Kinases (Targets of the Compound) F->G

Caption: The experimental workflow for Kinobeads-based chemoproteomics.

Experimental Protocol: Kinobeads Pulldown

  • Cell Lysis: Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer. Determine the total protein concentration.

  • Compound Incubation: Aliquot the lysate and incubate with the this compound derivative or vehicle control for 1 hour.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysates and incubate to allow for kinase capture.

  • Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples. A significant reduction in the abundance of a kinase in the compound-treated sample indicates it is a target. [19]

Comparative Summary of Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementChemoproteomics (Kinobeads)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Affinity capture & competitive displacement
Cell State Intact cells or lysateLive, intact cellsCell lysate
Target Protein Endogenous, native proteinExogenous, tagged proteinEndogenous, native protein
Readout Western Blot, ELISA, MSLuminescence ratioMass Spectrometry
Key Advantage Label-free, works with native targetsHighly quantitative, real-time, live cells [14]Broad, unbiased selectivity profiling [20][21]
Key Limitation Indirect readout, lower throughputRequires genetic modification of targetLysate-based (not live cell), requires MS
Best For Confirming engagement with endogenous proteinPrecise cellular potency (IC₅₀) and residence time [13]Identifying on- and off-targets across the kinome

Conclusion: An Orthogonal Approach for Confident Validation

Validating the cellular target engagement of a promising compound like a this compound derivative is a non-negotiable step in drug discovery. No single method tells the whole story. A robust validation strategy employs a combination of these orthogonal approaches. For instance, a researcher might first use chemoproteomics to gain an unbiased view of a compound's selectivity profile. This can be followed by a quantitative, live-cell NanoBRET™ assay to determine the precise cellular potency for the primary target(s). Finally, CETSA can be used as a label-free method to confirm that the compound engages the endogenous, untagged protein, bridging the gap between an engineered system and the native cellular environment. By integrating these powerful techniques, scientists can build a comprehensive and convincing data package that clearly links molecular interaction to cellular function, paving the way for the next generation of targeted therapeutics.

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  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. Retrieved from [Link]

  • Gangjee, A., et al. (2010). Synthesis and antitumor activity of a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors.... Journal of Medicinal Chemistry. Retrieved from [Link]

  • D'Haeseleer, P. (2006). Kinome Profiling. Methods in Molecular Biology. Retrieved from [Link]

  • Médard, G., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Communications Biology. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Comparative Efficacy of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Preclinical Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of kinase inhibitors with therapeutic potential across various disease areas. The addition of a 6-chloro substituent has proven to be a critical feature for potent and selective inhibition of several key kinases. This guide provides a comparative overview of the efficacy of notable 6-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives in validated animal models, with a focus on inflammatory diseases and cancer. We will delve into the experimental data, underlying mechanisms of action, and the detailed protocols that validate these findings, offering a comprehensive resource for researchers in drug discovery and development.

I. Efficacy in Inflammatory Disease Models

The dysregulation of kinase signaling pathways, particularly the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, is a cornerstone of many inflammatory and autoimmune disorders. Consequently, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of JAK inhibitors.

A. Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in rodents is a widely used and well-characterized model for human rheumatoid arthritis (RA), sharing key pathological features such as synovial inflammation, pannus formation, and cartilage and bone erosion[1][2].

A number of 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant efficacy in the CIA model, often benchmarked against the pan-JAK inhibitor Tofacitinib, which also features this core structure.

One study reported the development of compound 28a , a reversible Bruton's tyrosine kinase (BTK) inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. In a rat CIA model, oral administration of 28a at 60 mg/kg once daily resulted in a marked reduction in joint damage and cellular infiltration, preserving normal bone and cartilage morphology[3].

Another investigation focused on optimizing the selectivity of JAK inhibitors. Compound 8o , a hydrazinyl-containing pyrrolo[2,3-d]pyrimidine derivative, exhibited high selectivity for JAK1 over JAK2. In a mouse CIA model, compound 8o demonstrated superior in vivo efficacy compared to Tofacitinib[4]. Similarly, compound 6 was developed as a JAK1-selective inhibitor and showed efficacy comparable to Tofacitinib citrate in both mouse CIA and rat adjuvant-induced arthritis models[5].

More recently, a highly selective JAK3 inhibitor, compound 9a , was shown to significantly mitigate disease severity in a mouse model of collagen-induced arthritis[6][7]. This highlights the potential of targeting specific JAK isoforms to potentially reduce off-target effects.

CompoundTarget(s)Animal ModelDoseKey Efficacy EndpointsReference
Tofacitinib JAK1/3 > JAK2Mouse/RatVariousReduced arthritis score, paw swelling, and joint damage.[8][9][10]
Compound 28a BTK (reversible)Rat60 mg/kg, q.d.Markedly reduced joint damage and cellular infiltration.[3]
Compound 8o JAK1 selectiveMouseNot specifiedBetter in vivo efficacy than Tofacitinib.[4]
Compound 6 JAK1 selectiveMouse/RatNot specifiedSimilar efficacy to Tofacitinib.[5]
Compound 9a JAK3 selectiveMouseNot specifiedSignificantly mitigated disease severity.[6][7]

This protocol is a synthesis of established methods for inducing and evaluating CIA in rats, providing a self-validating system for testing anti-arthritic compounds[1][11][12][13].

  • Animal Selection: Female Lewis rats, 8-9 weeks old, are commonly used due to their susceptibility to CIA[12][13].

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in Freund's Incomplete Adjuvant (IFA).

    • Administer intradermal injections at the base of the tail[13].

  • Booster Immunization (Day 7):

    • Administer a booster injection of the same collagen/IFA emulsion[13].

  • Treatment Regimen:

    • Prophylactic: Begin dosing on day 0 and continue until the end of the study[1].

    • Therapeutic: Begin dosing after the onset of clinical signs (typically around day 11-13)[1].

    • Compounds are typically administered orally (p.o.) once or twice daily.

  • Efficacy Evaluation:

    • Clinical Scoring: From day 14 onwards, visually score paws for redness, swelling, and joint deformity (e.g., on a scale of 0-4 per paw)[12].

    • Paw Volume/Thickness: Measure paw volume using a plethysmometer or paw thickness with calipers[12].

    • Body Weight: Monitor for weight loss, which can correlate with disease severity[12].

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone resorption[1].

    • Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies can be measured by ELISA[13].

CIA_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment Phase cluster_Evaluation Efficacy Evaluation Day0 Day 0: Primary Immunization (Collagen + IFA) Day7 Day 7: Booster Immunization Day0->Day7 7 days Dosing Daily Dosing: - Test Compound - Vehicle Control - Positive Control Day7->Dosing Monitoring Daily/Weekly Monitoring: - Clinical Score - Paw Volume - Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: - Histopathology - Biomarkers Monitoring->Endpoint

Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.

The pro-inflammatory cytokines abundant in the RA synovium, such as IL-6, signal through receptors that utilize the JAK-STAT pathway. Inhibition of JAKs, particularly JAK1 and JAK3, blocks the phosphorylation and activation of STAT proteins, preventing their translocation to the nucleus and the subsequent transcription of inflammatory genes[8][9].

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Inflammatory Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor 7H-pyrrolo[2,3-d]pyrimidine JAK Inhibitor Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition in RA.
B. Asthma: Ovalbumin-Induced Allergic Airway Inflammation

Animal models of ovalbumin (OVA)-induced asthma are instrumental in studying the Th2-driven inflammatory response characteristic of allergic asthma[14][15][16]. These models allow for the evaluation of therapeutic agents that target key mediators in this pathway, such as STAT6.

A novel 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 24 (AS1810722) , was identified as a potent and orally active STAT6 inhibitor. In an antigen-induced mouse asthmatic model, oral administration of compound 24 inhibited eosinophil infiltration into the airways[17][18]. This effect is significant as eosinophilic inflammation is a hallmark of allergic asthma.

Another STAT6 inhibitor, AS1517499 , while not explicitly a 6-chloro derivative, is a closely related pyrimidine-5-carboxamide derivative that has demonstrated efficacy in a mouse model of atopic dermatitis and subsequent asthma development. It was shown to reduce Th2-related cytokines and alleviate airway eosinophil infiltration by blocking the STAT6 signaling pathway[19].

CompoundTargetAnimal ModelKey Efficacy EndpointsReference
Compound 24 (AS1810722) STAT6Antigen-induced mouse asthmaInhibited eosinophil infiltration.[17][18]
AS1517499 STAT6DNCB/OVA-induced atopic dermatitis/asthmaReduced Th2 cytokines and airway eosinophil infiltration.[19]

This protocol outlines a common method for inducing allergic airway inflammation in mice to test potential asthma therapeutics[14][15][16].

  • Sensitization (Days 0 and 14):

    • Administer intraperitoneal (i.p.) injections of ovalbumin emulsified with an adjuvant like aluminum hydroxide (alum)[16].

  • Challenge (e.g., Days 28-30):

    • Expose mice to an aerosolized solution of OVA (e.g., 2% in PBS) for a set duration (e.g., 20-30 minutes) on consecutive days[14][16].

  • Treatment:

    • Administer the test compound (e.g., orally or i.p.) typically 1 hour before each OVA challenge[14].

  • Endpoint Analysis (24-72 hours after final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts, specifically quantifying eosinophils, neutrophils, and lymphocytes.

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.

    • Histology: Analyze lung tissue sections stained with H&E for inflammatory cell infiltration and PAS for mucus production.

    • Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to a bronchoconstrictor like methacholine.

Asthma_Workflow Day0 Day 0 & 14: Sensitization (i.p. OVA + Alum) Day28 Days 28-30: Challenge (Aerosolized OVA) Day0->Day28 14 days Analysis Endpoint Analysis (BAL, Histology, AHR) Day28->Analysis Treatment Pre-Challenge Treatment (Test Compound) Treatment->Day28 1 hr prior STAT6_Pathway Cytokine IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 Cytokine->Receptor 1. Binding JAK JAK1/TYK2 Receptor->JAK 2. JAK Activation STAT6 STAT6 JAK->STAT6 3. STAT6 Phosphorylation pSTAT6 pSTAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer 4. Dimerization Nucleus Nucleus STAT6_dimer->Nucleus 5. Nuclear Translocation Gene Th2 Gene Transcription (e.g., Eotaxin) Nucleus->Gene 6. Gene Expression Response Eosinophilia, Mucus Production, AHR Gene->Response Inhibitor 7H-pyrrolo[2,3-d]pyrimidine STAT6 Inhibitor Inhibitor->STAT6 Inhibition

IL-4/IL-13/STAT6 Signaling Pathway Inhibition in Asthma.

II. Efficacy in Oncology Models

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is also integral to the development of inhibitors targeting kinases implicated in cancer cell proliferation, survival, and migration, such as p21-activated kinase 4 (PAK4) and RET kinase.

A. PAK4 Inhibition in Xenograft Models

PAK4 is overexpressed in various cancers and plays a role in cell proliferation, apoptosis resistance, and metastasis.[20] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as potent PAK4 inhibitors. Notably, compound 5n showed excellent enzymatic and cellular inhibitory activity (IC50 = 2.7 nM and 7.8 nM, respectively).[21][22] In cell-based assays, it induced apoptosis and arrested cancer cells in the G0/G1 phase of the cell cycle.[21][22] While the cited abstracts focus on in vitro data, a related compound, a phenanthryl-tetrahydroisoquinoline PAK4 inhibitor, demonstrated over 50% tumor growth inhibition in a xenograft model derived from A549 breast cancer cells when administered orally at 50 mg/kg, indicating the potential for in vivo efficacy of this class of inhibitors.[23]

B. RET Kinase Inhibition in Xenograft Models

Rearrangements and mutations in the RET proto-oncogene are drivers in certain cancers, including non-small cell lung cancer. Optimization of a pyrrolo[2,3-d]pyrimidine scaffold led to compound 1 , a potent RET kinase inhibitor. This compound demonstrated robust in vivo efficacy in RET-driven tumor xenografts in mice. Doses of 10 and 30 mg/kg were well-tolerated and effectively inhibited the phosphorylation of RET in the tumor tissue, confirming target engagement.[24]

CompoundTargetAnimal ModelDoseKey Efficacy EndpointsReference
Compound 5n PAK4(In vivo data pending)N/APotent in vitro activity, induces apoptosis.[21][22]
Compound 1 RETRET-driven tumor xenografts10-30 mg/kg, p.o., q.d.Robust tumor growth inhibition, target engagement confirmed.[24]
AGF347 SHMT2/C1 MetabolismPancreatic tumor xenograftsNot specifiedSignificant in vivo antitumor efficacy.[25]

Note: AGF347 is a pyrrolo[3,2-d]pyrimidine, a closely related isomer.

This protocol describes a standard workflow for evaluating the antitumor efficacy of orally administered compounds in a mouse subcutaneous xenograft model.

  • Cell Culture: Culture the desired human cancer cell line (e.g., A549, or a RET-fusion line) under sterile conditions.

  • Tumor Implantation:

    • Harvest and resuspend cancer cells in a suitable medium (e.g., PBS or Matrigel).

    • Inject the cell suspension (e.g., 5-10 million cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Treatment:

    • Administer the test compound, vehicle control, or a standard-of-care drug daily by oral gavage.

  • Efficacy Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Tumor growth inhibition (TGI) is a key endpoint.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, or at specific time points post-dose, collect tumors to analyze target engagement (e.g., by Western blot for phosphorylated vs. total target kinase).[24]

Xenograft_Workflow Implant 1. Subcutaneous Implantation of Cancer Cells Growth 2. Tumor Growth to ~150 mm³ Implant->Growth Randomize 3. Randomization into Groups Growth->Randomize Treatment 4. Daily Oral Dosing (e.g., 21 days) Randomize->Treatment Monitor 5. Monitor Tumor Volume & Body Weight Treatment->Monitor 2-3x per week Endpoint 6. Endpoint Analysis (TGI, PD Biomarkers) Monitor->Endpoint

Sources

Navigating the ADME Maze: A Comparative Guide to Novel 6-Substituted 7H-pyrrolo[2,3-d]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of novel therapeutics, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. The strategic placement of substituents at the 6-position has yielded compounds with potent biological activity. However, the journey from a potent hit to a viable drug candidate is fraught with challenges, most notably the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide offers a comparative analysis of the ADME profiles of novel 6-substituted 7H-pyrrolo[2,3-d]pyrimidines, juxtaposing them against established alternatives to provide a data-driven perspective for researchers in drug development.

The Critical Role of ADME in Drug Viability

Early assessment of ADME properties is paramount in modern drug discovery, acting as a crucial filter to de-risk projects and prevent late-stage failures.[1][2] A compound with excellent target potency can be rendered therapeutically ineffective by poor oral bioavailability, rapid metabolism, or unfavorable distribution. Therefore, a deep understanding of the structure-ADME relationships (SAR) is indispensable for guiding medicinal chemistry efforts.

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, has been successfully incorporated into numerous kinase inhibitors.[3][4] Modifications at the 6-position have been shown to significantly influence their therapeutic activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases.[5][6][7] This guide will focus on the ADME characteristics of this promising class of compounds, using the well-established EGFR inhibitor, Erlotinib, as a primary benchmark.

Comparative ADME Profiling: Novel Pyrrolo[2,3-d]pyrimidines vs. Erlotinib

To provide a clear and objective comparison, we have synthesized available data on key in vitro ADME parameters for a representative novel 6-substituted 7H-pyrrolo[2,3-d]pyrimidine, designated here as Compound A, and the established EGFR inhibitor, Erlotinib.

ADME ParameterCompound AErlotinib (Benchmark)Interpretation
Aqueous Solubility GoodPoor to ModerateHigher solubility can lead to better dissolution and absorption.
Caco-2 Permeability (Papp, A→B) ModerateHighIndicates the potential for good oral absorption.
Efflux Ratio (Papp, B→A / A→B) HighLow to ModerateA high efflux ratio suggests the compound is actively transported out of cells, potentially limiting bioavailability.[8]
Metabolic Stability (Human Liver Microsomes) Higher than ErlotinibModerateIncreased metabolic stability can lead to a longer half-life and reduced clearance.[8]
hERG Inhibition No inhibitory effectLow riskLow potential for cardiotoxicity.[8]
CYP Inhibition (CYP3A4) Substrate-dependent inhibition (IC50: 12.5µM)Primarily metabolized by CYP3A4Potential for drug-drug interactions.[2][8]

Data for Compound A is based on published findings for (S)-2-((6-(4-(hydroxymethyl)-2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol.[8]

Expert Analysis: The data reveals a compelling trade-off. Compound A demonstrates superior aqueous solubility and metabolic stability compared to Erlotinib, which are highly desirable attributes for a drug candidate.[8] However, its high efflux ratio presents a significant hurdle.[8] This suggests that while the compound can permeate the intestinal wall, it is actively pumped back, which could limit its overall oral bioavailability. This is a common challenge in drug design, where optimizing one parameter can negatively impact another. The moderate, substrate-dependent CYP3A4 inhibition of Compound A also warrants careful consideration for potential drug-drug interactions.[8]

Delving into the Science: Experimental Methodologies

To ensure the reproducibility and validity of ADME data, standardized in vitro assays are employed. Below are the detailed protocols for two of the most critical assays in early drug discovery.

Intestinal Permeability Assessment: The Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as the gold standard for in vitro prediction of human intestinal absorption.[9] When cultured on semi-permeable membranes, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER Measure TEER (monolayer integrity) Differentiate->TEER Monolayer ready Add_Compound Add test compound to apical (A) or basolateral (B) side TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Samples collected Calculate_Papp Calculate Papp Quantify->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are cultured in appropriate media and conditions to ensure healthy growth.

  • Seeding: Cells are seeded onto permeable Transwell® inserts and allowed to attach and grow.

  • Differentiation: The cells are maintained for approximately 21 days to allow for the formation of a differentiated and polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to either the apical (top) or basolateral (bottom) chamber of the Transwell® plate.

  • Incubation: The plate is incubated at 37°C, and samples are collected from the receiver chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. For bidirectional assays, the efflux ratio is determined by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction.

Metabolic Stability Assessment: The Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[10][11][12]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare liver microsomes Mix Combine microsomes, compound, and buffer Prepare_Compound Prepare test compound solution Prepare_Cofactor Prepare NADPH regenerating system Initiate Initiate reaction with NADPH Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Initiate Time_Points Take aliquots at time points (0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Samples prepared Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining, t1/2, and Clint Analyze->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation: Solutions of the test compound, liver microsomes (human or other species), and an NADPH-regenerating system (cofactor for CYP enzymes) are prepared.

  • Incubation Mixture: The test compound and microsomes are mixed in a buffer and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the compound remaining over time is plotted, and from this, the metabolic half-life (t½) and intrinsic clearance (Clint) are calculated.

Future Perspectives and Strategic Recommendations

The development of novel 6-substituted 7H-pyrrolo[2,3-d]pyrimidines continues to be a fertile ground for the discovery of potent kinase inhibitors. The ADME data presented herein underscores the critical need for a multi-parameter optimization approach. While improvements in metabolic stability are a significant advancement, the challenge of transporter-mediated efflux must be addressed.

Strategic recommendations for medicinal chemists working on this scaffold include:

  • Modulating Physicochemical Properties: Fine-tuning lipophilicity and hydrogen bonding capacity can influence transporter recognition.

  • Structure-Based Design: Utilize computational models of relevant efflux transporters (e.g., P-glycoprotein, BCRP) to design modifications that reduce substrate recognition.

  • Prodrug Strategies: Consider the development of prodrugs that can bypass efflux transporters and release the active compound intracellularly.

By integrating a comprehensive ADME assessment early and iteratively throughout the drug discovery process, the scientific community can more efficiently translate the promising potency of 6-substituted 7H-pyrrolo[2,3-d]pyrimidines into clinically successful therapeutics.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Di, L., & Obach, R. S. (2015). In vitro approaches for assessing drug-drug interactions: a primer for drug discovery and development scientists. Current drug metabolism, 16(8), 630-645. [Link]

  • Erlotinib Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Han, J., Sundby, E., Norsett, K., & Hoff, B. H. (2011). Synthesis and in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines. European journal of medicinal chemistry, 46(9), 4128-4137. [Link]

  • Han, J., Sundby, E., Norsett, K., & Hoff, B. H. (2015). In vitro baselining of new pyrrolopyrimidine EGFR-TK inhibitors with Erlotinib. European Journal of Pharmaceutical Sciences, 77, 1-10. [Link]

  • Kell, D. B., & Oliver, S. G. (2014). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 2, e363. [Link]

  • Kumar, A., & Sati, N. (2019). Metabolic stability and its role in the discovery of new chemical entities. ADMET & DMPK, 7(1), 1-16. [Link]

  • Lau, Y. Y., & Benet, L. Z. (2019). Pharmacokinetics of gefitinib: roles of drug metabolizing enzymes and transporters. Current drug metabolism, 20(5), 349-359. [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Norsett, K., et al. (2014). Identification of new 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines as highly potent EGFR-TK inhibitors with Src-family activity. European Journal of Pharmaceutical Sciences, 59, 83-93. [Link]

  • Singh, S., & Sharma, P. C. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In In Vitro Drug Release Testing (pp. 165-181). Humana, New York, NY. [Link]

  • Traxler, P., et al. (2001). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 44(22), 3633-3642. [Link]

  • Wikipedia. (2024). Erlotinib. [Link]

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A Comparative Benchmarking Guide to Novel 7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of emerging 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors against established, clinically approved drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation.

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenosine allows it to effectively compete for the ATP-binding site of a wide array of protein kinases. This has led to the successful development of several blockbuster drugs, most notably Janus Kinase (JAK) inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib, which have revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.[1]

The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Current research efforts are focused on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety. This guide will benchmark a selection of these novel inhibitors against their well-established predecessors, providing a clear, data-driven comparison of their performance.

The JAK-STAT Signaling Pathway: A Key Target for 7H-pyrrolo[2,3-d]pyrimidine Inhibitors

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors.[3][4] Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune diseases, as well as certain cancers.[5]

The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[6]

7H-pyrrolo[2,3-d]pyrimidine-based inhibitors act as ATP-competitive inhibitors, binding to the catalytic site of JAKs and preventing the phosphorylation of their downstream targets.[7] The selectivity of these inhibitors for different JAK isoforms is a key determinant of their therapeutic efficacy and adverse effect profile.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Association P-JAK JAK-P JAK->P-JAK 3. Activation & Autophosphorylation STAT STAT P-JAK->STAT 4. STAT Recruitment & Phosphorylation P-STAT STAT-P STAT->P-STAT STAT_Dimer STAT Dimer-P P-STAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->P-JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Expression (Inflammation, Proliferation) IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Serial Dilution of Test Compound Incubation 3. Incubate Compound with Kinase and Substrate Compound_Dilution->Incubation Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solution Reagent_Prep->Incubation ATP_Addition 4. Initiate Reaction with ATP Incubation->ATP_Addition Reaction_Incubation 5. Incubate at Room Temperature ATP_Addition->Reaction_Incubation Detection_Reagent 6. Add Kinase-Glo® Reagent (Stops reaction, measures remaining ATP) Reaction_Incubation->Detection_Reagent Luminescence_Reading 7. Read Luminescence Detection_Reagent->Luminescence_Reading Data_Plotting 8. Plot % Inhibition vs. log[Inhibitor] Luminescence_Reading->Data_Plotting IC50_Calculation 9. Calculate IC50 using Non-linear Regression Data_Plotting->IC50_Calculation

Figure 2: Workflow for Determining IC50 of a Kinase Inhibitor.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Recombinant kinase

    • Kinase substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). [8]

Cellular Assay for Inhibition of STAT Phosphorylation (Western Blot)

This protocol outlines the procedure for assessing the ability of a kinase inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Cell line expressing the target JAK and STAT proteins (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line)

  • Cell culture medium and supplements

  • Cytokine to stimulate the JAK-STAT pathway (e.g., IL-6, IFN-γ)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for phospho-STAT and total STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Starve the cells in serum-free medium for a few hours to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. [9] * Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [10]4. Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [9] * Incubate the membrane with the primary antibody against phospho-STAT (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal for each sample.

In Vivo Efficacy Models

To assess the therapeutic potential of novel 7H-pyrrolo[2,3-d]pyrimidine inhibitors, in vivo animal models are indispensable. The choice of model depends on the intended therapeutic application.

  • For Inflammatory Diseases (e.g., Rheumatoid Arthritis): The collagen-induced arthritis (CIA) model in rodents is widely used. [5]Efficacy is evaluated by monitoring clinical scores (e.g., paw swelling), histological analysis of joint damage, and measurement of inflammatory biomarkers in the serum. [11][12]* For Cancer: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly employed. [13]The efficacy of the inhibitor is assessed by measuring tumor growth inhibition over time.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly productive starting point for the development of potent and selective kinase inhibitors. The novel compounds highlighted in this guide demonstrate significant improvements in selectivity for specific JAK isoforms and the successful targeting of other kinase families beyond the JAKs. This increased selectivity is crucial for developing safer and more effective therapies with fewer off-target effects.

Future research will likely focus on further optimizing the pharmacokinetic properties of these inhibitors to improve their oral bioavailability and duration of action. Additionally, the exploration of novel covalent and allosteric inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold may lead to the development of drugs with unique mechanisms of action and improved therapeutic profiles. The continued application of the rigorous benchmarking methodologies outlined in this guide will be essential for identifying the most promising candidates for clinical development.

References

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Retrieved from [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Ruxolitinib. Retrieved from [Link]

  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • StatPearls. (2023, July 31). Ruxolitinib. Retrieved from [Link]

  • Versus Arthritis. (n.d.). Tofacitinib. Retrieved from [Link]

  • Jakafi® (ruxolitinib). (n.d.). Mechanism of action. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Baricitinib. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Baricitinib?. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?. Retrieved from [Link]

  • D'Amico, F., et al. (2021). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. International Journal of Molecular Sciences, 22(18), 9883.
  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?. Retrieved from [Link]

  • Dörner, T., et al. (2020). Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus.
  • Wang, L., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499.
  • Al-Attas, F., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1391.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • Zhai, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115024.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(21), 14386-14404.
  • Rigel Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1785-1792.
  • Malem, H., & De-la-Torre, I. (2020). JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel, Switzerland), 16(9), 1324.
  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6936-6946.
  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6936-6946.
  • Zak, M., et al. (2012). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches.
  • Di Benedetto, P., et al. (2021). Tofacitinib effects on the in vivo model of experimental arthritis. Frontiers in Pharmacology, 12, 700424.
  • Zhang, T., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 177, 184-196.
  • Wang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 89, 129323.
  • Li, X., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry, 72, 116972.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible.... Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Bhullar, K. S., et al. (2018). Targeting cancer with kinase inhibitors.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Wilkinson, R. W., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Cancer Research, 64(7 Supplement), 193-194.
  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1481845.
  • ResearchGate. (n.d.). Western blot analysis of STAT1 and STAT3 expression and.... Retrieved from [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 849.
  • Pérez-Villanueva, J., et al. (2025).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For research professionals engaged in drug development and other scientific endeavors, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1), a key heterocyclic building block, demands meticulous handling not only during its use but, critically, upon its disposal. This guide provides an in-depth, procedural framework for managing this compound as a hazardous waste, ensuring the safety of personnel and adherence to environmental regulations.

The core principle of this guidance is proactive risk mitigation. The procedures outlined are designed as a self-validating system, ensuring that each step, from waste generation to final disposal, is logical, compliant, and grounded in established safety protocols.

Hazard Profile and Chemical Characteristics

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified primarily for its acute oral toxicity.[1][2][3] Ingestion of even small quantities can be toxic.[1] Some data also suggests it may cause skin and eye irritation and can be toxic if it comes into contact with skin or is inhaled.[3]

The presence of a chlorine atom makes it a halogenated organic compound, a critical detail for waste segregation as these compounds often require specific incineration conditions to prevent the formation of dioxins and other hazardous byproducts.[4]

Table 1: Chemical and Safety Identifiers for this compound

PropertyValueSource(s)
Chemical Name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[2][3]
Synonyms 6-Chloro-7-deazapurine[1][5]
CAS Number 3680-69-1[1][5]
Molecular Formula C₆H₄ClN₃[1][3]
Appearance White to tan crystalline powder[6]
Primary Hazard Toxic if swallowed (Acute Toxicity, Oral - Category 3)[1][2][3]
Shipping Name UN2811, TOXIC SOLID, ORGANIC, N.O.S.[2]

Regulatory Framework: Navigating EPA's RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This "cradle-to-grave" regulation holds the generator of the waste accountable for its management until its final, safe disposal.[8]

A chemical waste can be deemed hazardous in two ways: it is either explicitly "listed" by the EPA or it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[8][9]

  • Listed Wastes : this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[1][10] The P and U lists are for unused, discarded commercial chemical products.[9] While this compound is toxic, it does not have a specific P or U code assigned to it.

  • Characteristic Wastes : Because it is not a listed waste, this compound must be managed as a hazardous waste based on its Toxicity Characteristic . Its classification as "Toxic if swallowed" firmly places it under RCRA's purview.[2][3] Chemical waste generators must determine if a discarded chemical is hazardous, and consult local, regional, and national regulations for complete classification.[2]

Therefore, all waste streams containing this compound must be handled as regulated hazardous waste.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to ensure safety and compliance. This workflow is designed to be implemented within a laboratory's satellite accumulation area (SAA), the point of waste generation.

The causality here is paramount: improper segregation is a primary cause of laboratory incidents and disposal complications. Halogenated compounds must be kept separate from non-halogenated organic waste.[4][11]

  • Action: Immediately upon generation, identify any material (pure compound, contaminated labware, spill cleanup debris) containing this compound as "Halogenated Organic Solid Waste."

  • Rationale: Disposal facilities use different processes for halogenated and non-halogenated wastes.[4] Mixing them increases disposal costs and can violate the facility's permit. Never mix this waste with acids, bases, or oxidizers.[12]

The container is the primary barrier protecting you from the waste.

  • Action:

    • Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass container with a screw-top lid).

    • Ensure the container is in good condition, free of cracks or residue, and that it can be securely sealed.

    • Keep the container closed at all times except when adding waste.[11]

  • Rationale: A securely sealed, compatible container prevents leaks and the release of dust or vapors, protecting lab personnel and ensuring the waste is safely contained during storage and transport.

Clear, accurate labeling is a non-negotiable regulatory requirement and a critical safety communication tool.

  • Action:

    • Affix a "Hazardous Waste" label to the container before the first drop of waste is added.

    • Clearly write the following information on the label:

      • The words "Hazardous Waste" .[11]

      • The full chemical name: "this compound" and any other components in the container.

      • The specific hazard(s): "Toxic" .

      • The accumulation start date (the date the first piece of waste is placed in the container).

  • Rationale: Federal and state regulations mandate this information.[13] It ensures that anyone handling the container, from lab colleagues to disposal technicians, is immediately aware of its contents and the associated dangers.

Waste must be stored safely at its point of generation until it is collected by trained personnel.

  • Action:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Ensure the storage area is away from incompatible materials and sources of ignition or heat.[12]

  • Rationale: Storing waste in a designated SAA ensures it is managed correctly by trained personnel and minimizes the risk of accidental spills or reactions.

The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Action: Once the waste container is full, or if you will no longer be generating this waste stream, contact your EHS department to schedule a pickup. Do not pour this chemical waste down the drain.[11]

  • Rationale: Only trained and authorized personnel can transport hazardous waste from an SAA to the central accumulation facility for final shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If safe to do so, remove any potential sources of ignition.[12]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and appropriate chemical-resistant gloves. A respirator may be necessary depending on the scale of the spill.[2]

  • Contain and Clean:

    • Use a dry, absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to cover the solid spill.[3]

    • Carefully sweep up the material, avoiding the creation of dust.[12]

    • Place the sweepings and all contaminated materials (gloves, wipes, etc.) into a new, empty hazardous waste container.

  • Dispose: Label the container as "Halogenated Organic Solid Waste (Spill Debris)" and list the contents. Manage it according to the core protocol above.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (e.g., unused reagent, contaminated labware) B Is the waste This compound or contaminated with it? A->B C Segregate as: 'HALOGENATED ORGANIC SOLID WASTE' B->C Yes J Follow Non-Hazardous or other waste stream protocols B->J No D Select appropriate, sealable HDPE or glass container C->D E Affix 'Hazardous Waste' Label BEFORE adding waste D->E F Complete Label: - Full Chemical Name(s) - Hazard: 'Toxic' - Accumulation Start Date E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container Full? G->H H->G No I Contact EHS for Pickup H->I Yes

Caption: Decision workflow for compliant waste handling.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings. (2023). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - 6-Chloro-7-deazapurine. (2023). Thermo Fisher Scientific. [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016). Bucknell University. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem, National Center for Biotechnology Information. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2023). U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2023). LookChem. [Link]

  • Chemical Waste Management for Laboratories. (2018). Physikalisch-Technische Bundesanstalt. [Link]

  • SAFETY DATA SHEET - 6-Chloro-7-deazapurine. (2024). Fisher Scientific UK. [Link]

  • Section 1: Hazardous Waste. Syracuse University Environmental Health & Safety Services. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-7H-pyrrolo[2,3-D]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.